UNC1215
Description
Properties
IUPAC Name |
[3-anilino-4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O2/c38-31(36-20-12-27(13-21-36)34-16-4-5-17-34)25-10-11-29(30(24-25)33-26-8-2-1-3-9-26)32(39)37-22-14-28(15-23-37)35-18-6-7-19-35/h1-3,8-11,24,27-28,33H,4-7,12-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOOIERVZAXHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)C(=O)N4CCC(CC4)N5CCCC5)NC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301026044 | |
| Record name | [3-Anilino-4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415800-43-9 | |
| Record name | 1,1′-[2-(Phenylamino)-1,4-phenylene]bis[1-[4-(1-pyrrolidinyl)-1-piperidinyl]methanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415800-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Anilino-4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301026044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
UNC1215: A Deep Dive into its Mechanism of Action as a Potent and Selective L3MBTL3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of UNC1215, a potent and selective chemical probe for the methyl-lysine (Kme) reader domain of the L3MBTL3 protein. This document details the molecular interactions, cellular effects, and key experimental data that define this compound as a critical tool for epigenetic research.
Core Mechanism: Competitive Inhibition of L3MBTL3
This compound functions as a potent and selective antagonist of the malignant brain tumor (MBT) domain-containing protein L3MBTL3.[1][2] Its primary mechanism of action is the competitive displacement of mono- or dimethyl-lysine containing peptides from the methyl-lysine (Kme) binding pocket of L3MBTL3's MBT domains.[1][2] This inhibition disrupts the "reader" function of L3MBTL3, preventing it from recognizing and binding to its histone and non-histone protein targets.
A key feature of this compound's interaction with L3MBTL3 is its unique 2:2 polyvalent mode of binding, as revealed by X-ray crystallography.[1] This means that two molecules of this compound interact with two molecules of L3MBTL3, a distinct binding mode that contributes to its high affinity and selectivity.
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been rigorously quantified through various biochemical and biophysical assays.
| Parameter | Target | Value | Assay |
| IC50 | L3MBTL3 | 40 nM | AlphaScreen |
| Kd | L3MBTL3 | 120 nM | Isothermal Titration Calorimetry (ITC) |
| Selectivity | L3MBTL3 vs. other MBT family members | >50-fold | AlphaScreen |
| Selectivity | L3MBTL3 vs. >200 other reader domains | High | Various |
Table 1: In vitro potency and selectivity of this compound.
| Parameter | Cell Line | Value | Assay |
| EC50 (Mobility Increase) | HEK293 (GFP-3MBT) | 50-100 nM | Fluorescence Recovery After Photobleaching (FRAP) |
| Cytotoxicity | HEK293 | No observable toxicity up to 100 µM | CellTiter-Glo |
Table 2: Cellular activity of this compound.
Signaling Pathways and Molecular Interactions
This compound's inhibition of L3MBTL3 has been shown to impact cellular pathways, notably by disrupting the interaction between L3MBTL3 and BCLAF1, a protein involved in DNA damage repair and apoptosis. This suggests a role for L3MBTL3's Kme reading function in these critical cellular processes.
Experimental Protocols
Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are provided below.
AlphaScreen Assay for IC50 Determination
This assay quantifies the ability of this compound to inhibit the interaction between L3MBTL3 and a biotinylated histone H4K20me2 peptide.
Workflow:
Methodology:
-
Compound Plating: Serially dilute this compound in assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA) and add to a 384-well ProxiPlate.
-
Reagent Addition: Add a pre-incubated mix of His-tagged L3MBTL3 protein and biotinylated H4K20me2 peptide to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Bead Addition: Add a mixture of Nickel Chelate AlphaScreen Acceptor beads and Streptavidin Donor beads.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibitory activity of this compound.
Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC directly measures the heat change upon binding of this compound to L3MBTL3, allowing for the determination of the dissociation constant (Kd).
Methodology:
-
Sample Preparation: Dialyze both L3MBTL3 protein and this compound into the same buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl).
-
ITC Instrument Setup: Load the L3MBTL3 solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of injections of this compound into the L3MBTL3 solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Fluorescence Recovery After Photobleaching (FRAP) for Cellular Activity
FRAP is used to assess the mobility of GFP-tagged L3MBTL3 in the nucleus of living cells and how it is affected by this compound. An increase in mobility indicates displacement from less mobile chromatin.
Methodology:
-
Cell Culture and Transfection: Plate HEK293 cells on glass-bottom dishes and transfect with a vector expressing GFP-L3MBTL3.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control.
-
FRAP Imaging:
-
Acquire pre-bleach images of a selected region of interest (ROI) within the nucleus.
-
Photobleach the ROI using a high-intensity laser.
-
Acquire a time-series of post-bleach images to monitor the recovery of fluorescence in the bleached area.
-
-
Data Analysis: Measure the fluorescence intensity in the ROI over time and calculate the mobile fraction and the half-time of recovery.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
Co-IP is employed to investigate the effect of this compound on the interaction between L3MBTL3 and its binding partners, such as BCLAF1.
Workflow:
Methodology:
-
Cell Transfection and Lysis: Transfect HEK293 cells with a plasmid expressing Flag-tagged L3MBTL3. After 24-48 hours, lyse the cells in a suitable lysis buffer.
-
Compound Treatment: Treat the cell lysate with this compound or a vehicle control.
-
Immunoprecipitation: Add an anti-Flag antibody to the lysate and incubate to form an antibody-antigen complex. Precipitate the complex using Protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binding proteins. Elute the bound proteins from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the protein of interest (e.g., BCLAF1) to assess its co-precipitation with L3MBTL3.
Conclusion
This compound is a well-characterized and highly selective chemical probe for L3MBTL3. Its mechanism of action as a competitive inhibitor of the Kme reader function of L3MBTL3, coupled with its demonstrated cellular activity, makes it an invaluable tool for dissecting the biological roles of L3MBTL3 in health and disease. The experimental protocols detailed herein provide a foundation for the further investigation and application of this important research compound.
References
UNC1215 as a Chemical Probe for L3MBTL3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lethal(3)malignant brain tumor-like protein 3 (L3MBTL3) is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors that recognize and bind to mono- and di-methylated lysine residues on histone tails.[1][2] Its function as a methyl-lysine reader implicates it in the regulation of gene expression and cellular processes such as hematopoiesis.[3] Dysregulation of L3MBTL3 has been associated with various diseases, including cancer, making it an attractive target for therapeutic intervention.[4][5] UNC1215 is a potent and selective chemical probe for the methyl-lysine (Kme) reading function of L3MBTL3. This guide provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, selectivity, and detailed experimental protocols for its use in research and drug discovery.
Introduction to this compound
This compound is a small molecule inhibitor that competitively displaces mono- or di-methylated lysine-containing peptides from the Kme-binding pocket of the MBT domains of L3MBTL3. Its discovery has provided a valuable tool for elucidating the biological functions of L3MBTL3. This compound exhibits high affinity for L3MBTL3 and excellent selectivity over other MBT family members and a broad range of other epigenetic and non-epigenetic targets. A structurally similar but significantly less potent analog, UNC1079, serves as a valuable negative control for cellular studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its negative control, UNC1079.
Table 1: In Vitro Binding Affinity and Inhibitory Potency of this compound against L3MBTL3
| Compound | Assay | Parameter | Value (nM) | Reference |
| This compound | Isothermal Titration Calorimetry (ITC) | Kd | 120 | |
| This compound | AlphaScreen | IC50 | 40 |
Table 2: Selectivity of this compound against other MBT Family Members
| Target | Selectivity vs. L3MBTL3 (fold) | Reference |
| L3MBTL1 | >75 | |
| L3MBTL4 | >50 | |
| MBTD1 | >50 | |
| SFMBT1 | >50 |
Table 3: Activity of Negative Control Compound UNC1079
| Compound | Assay | Target | Activity | Reference |
| UNC1079 | AlphaScreen | L3MBTL3 | > 10,000 nM (>1000-fold weaker than this compound) | |
| UNC1079 | Isothermal Titration Calorimetry (ITC) | L3MBTL3 | Weak binding |
Mechanism of Action and Signaling Pathway
This compound functions by directly binding to the methyl-lysine binding pocket of the MBT domains of L3MBTL3. X-ray crystallography has revealed a unique 2:2 polyvalent mode of interaction, where two molecules of this compound bridge two molecules of L3MBTL3, inducing dimerization. This interaction competitively inhibits the binding of L3MBTL3 to its natural substrates, such as mono- and di-methylated histone tails.
L3MBTL3 is involved in several cellular signaling pathways, primarily acting as a transcriptional repressor. It has been shown to be a negative regulator of the Notch signaling pathway by recruiting the histone demethylase KDM1A to Notch target genes. Additionally, L3MBTL3 is involved in the ubiquitin-dependent degradation of several non-histone proteins, including DNMT1, E2F1, and SOX2, by acting as an adaptor for the CRL4-DCAF5 E3 ubiquitin ligase complex.
Caption: L3MBTL3 signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
AlphaScreen Competition Assay
This assay is used to determine the IC50 value of this compound for L3MBTL3.
Materials:
-
L3MBTL3 protein (recombinant)
-
Biotinylated histone H4 peptide containing a mono- or di-methylated lysine (e.g., H4K20me1 or H4K20me2)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-6xHis AlphaLISA Acceptor beads (PerkinElmer)
-
This compound and UNC1079 (or other test compounds)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20)
-
384-well white microplates (e.g., ProxiPlate)
Procedure:
-
Prepare serial dilutions of this compound and the negative control UNC1079 in assay buffer.
-
Add L3MBTL3 protein and the biotinylated histone peptide to the wells of the 384-well plate.
-
Add the serially diluted compounds to the wells.
-
Incubate the mixture at room temperature for 15-30 minutes.
-
Add a mixture of Streptavidin-coated Donor beads and anti-6xHis AlphaLISA Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an EnVision multilabel reader or a similar instrument equipped for AlphaScreen.
-
Analyze the data using a suitable software (e.g., GraphPad Prism) to determine the IC50 values.
Caption: AlphaScreen assay workflow.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the dissociation constant (Kd) of this compound for L3MBTL3.
Materials:
-
L3MBTL3 protein (purified)
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
ITC instrument (e.g., MicroCal ITC200)
Procedure:
-
Dialyze the L3MBTL3 protein extensively against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer.
-
Degas both the protein and compound solutions.
-
Load the L3MBTL3 solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the sample cell while monitoring the heat change.
-
As a control, perform an identical titration of this compound into buffer alone to determine the heat of dilution.
-
Analyze the integrated heat data, after subtracting the heat of dilution, using the instrument's software to fit a binding model and determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Caption: ITC experimental workflow.
Cellular Mobility Assay (Fluorescence Recovery After Photobleaching - FRAP)
This assay is used to assess the ability of this compound to engage L3MBTL3 in a cellular context.
Materials:
-
HEK293T or U2OS cells
-
Expression vector for GFP-tagged L3MBTL3
-
Transfection reagent (e.g., Lipofectamine)
-
This compound and UNC1079
-
Confocal microscope with FRAP capabilities
-
Cell culture medium and supplements
Procedure:
-
Seed cells on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with the GFP-L3MBTL3 expression vector.
-
Allow cells to express the fusion protein for 24-48 hours.
-
Treat the cells with varying concentrations of this compound or UNC1079 for a defined period (e.g., 2-4 hours).
-
Identify cells expressing GFP-L3MBTL3 in distinct nuclear foci.
-
Acquire pre-bleach images of a region of interest (ROI) containing the foci.
-
Photobleach the ROI using a high-intensity laser.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached area.
-
Analyze the fluorescence recovery curves to determine the mobile fraction and the half-time of recovery. An increase in the mobile fraction upon this compound treatment indicates displacement of L3MBTL3 from its chromatin binding sites.
Caption: FRAP experimental workflow.
Conclusion
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. L3MBTL3 L3MBTL histone methyl-lysine binding protein 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. L3MBTL3 Is a Potential Prognostic Biomarker and Correlates with Immune Infiltrations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
UNC1215: A Technical Guide to a Potent and Selective Chemical Probe for the L3MBTL3 Methyl-lysine Reader Domain
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC1215 is a first-in-class, potent, and selective chemical probe for the methyl-lysine (Kme) reading function of the L3MBTL3 protein, a member of the malignant brain tumor (MBT) family of transcriptional repressors. This document provides an in-depth technical overview of the discovery, development, and characterization of this compound. It includes a summary of its binding affinity, selectivity, and cellular activity, along with detailed methodologies for the key experiments utilized in its validation. Furthermore, this guide presents visualizations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding of this critical research tool.
Introduction
The post-translational modification of histones, particularly the methylation of lysine residues, plays a pivotal role in regulating chromatin structure and gene expression. "Reader" domains recognize these specific methylation marks and translate them into downstream biological outcomes. The L3MBTL3 protein, containing three MBT domains, is a reader of mono- and di-methylated lysine (Kme1/2) and is implicated in various cellular processes, including transcriptional repression and protein degradation. Dysregulation of L3MBTL3 has been associated with diseases such as cancer.[1][2][3][4]
This compound was developed as a high-affinity chemical probe to enable the study of L3MBTL3's function in normal physiology and disease.[5] It acts as a competitive antagonist, displacing L3MBTL3 from its native Kme binding partners. A key feature of this compound is its unique 2:2 polyvalent mode of interaction with L3MBTL3, inducing dimerization of the reader domain. This guide serves as a comprehensive resource for researchers employing this compound in their studies.
Discovery and Development
The development of this compound originated from a screening effort to identify ligands for Kme reader domains. An initial hit, UNC1021, demonstrated nanomolar affinity for L3MBTL3. Structure-activity relationship (SAR) studies led to the synthesis of this compound, which exhibited improved potency and cellular activity. A structurally similar analog, UNC1079, which is significantly less potent, was developed as a negative control for cellular experiments.
Synthesis
The synthesis of this compound and its related analogs is described in the supplementary information of the initial discovery publication. The process involves a multi-step chemical synthesis, which is not detailed here but can be referenced in the original publication for researchers interested in chemical synthesis.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its negative control, UNC1079.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Target | Assay | Value | Reference |
| This compound | L3MBTL3 | IC50 (AlphaScreen) | 40 nM | |
| This compound | L3MBTL3 | Kd (ITC) | 120 nM | |
| UNC1079 | L3MBTL3 | IC50 (AlphaScreen) | > 10 µM |
Table 2: Cellular Activity
| Compound | Assay | Cell Line | Value | Reference |
| This compound | Disruption of GFP-3MBT Foci | HEK293 | IC50 ≈ 500 nM | |
| This compound | Cytotoxicity (CellTiter-Glo) | HEK293 | No observable toxicity up to 100 µM | |
| UNC1079 | Cytotoxicity (CellTiter-Glo) | HEK293 | No observable toxicity up to 100 µM |
Table 3: Selectivity of this compound
| Target Family | Representative Members | Activity | Reference |
| MBT Domain Proteins | L3MBTL1, L3MBTL4, MBTD1, SFMBT | >50-fold selective for L3MBTL3 | |
| Other Kme Readers | Over 200 reader domains | Highly selective for L3MBTL3 | |
| Histone Methyltransferases | Panel of HMTs | Inactive | |
| Bromodomains | Panel of Bromodomains | No significant interaction | |
| Lysine Demethylases | Panel of KDMs | No significant interaction | |
| Kinases | Panel of 50 kinases | Weak inhibition of FLT3 at 10 µM | |
| GPCRs | Panel of GPCRs | Negligible activity |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
AlphaScreen Competition Assay
This assay was used to determine the IC50 of this compound for L3MBTL3.
-
Principle: A biotinylated histone peptide (e.g., H3K4me1) is captured by streptavidin-coated donor beads, and a GST-tagged L3MBTL3 protein is captured by glutathione-coated acceptor beads. In the absence of an inhibitor, the interaction between L3MBTL3 and the histone peptide brings the beads into proximity, generating a chemiluminescent signal. This compound competes with the histone peptide for binding to L3MBTL3, thus reducing the signal.
-
Protocol:
-
Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
Add GST-L3MBTL3 and biotinylated histone peptide to the wells of a 384-well plate.
-
Add serial dilutions of this compound or DMSO vehicle control.
-
Incubate at room temperature for 15 minutes.
-
Add a suspension of streptavidin-donor and glutathione-acceptor beads.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-compatible reader.
-
Calculate IC50 values from the resulting dose-response curves.
-
Isothermal Titration Calorimetry (ITC)
ITC was used to determine the dissociation constant (Kd) of this compound for L3MBTL3.
-
Principle: ITC directly measures the heat change that occurs when two molecules interact. A solution of the ligand (this compound) is titrated into a solution of the protein (L3MBTL3), and the heat released or absorbed is measured.
-
Protocol:
-
Dialyze both L3MBTL3 protein and this compound into the same buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl).
-
Load the L3MBTL3 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the L3MBTL3 solution while monitoring the heat change.
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
Western Blot for Target Engagement
Western blotting can be used to assess the downstream consequences of L3MBTL3 inhibition by this compound. For example, it can be used to measure changes in the levels of proteins whose stability is regulated by L3MBTL3.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the protein of interest.
-
Protocol:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., BCLAF1, or L3MBTL3 itself) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP was used to measure the mobility of GFP-L3MBTL3 in the nucleus of living cells.
-
Principle: A specific region of a cell expressing a fluorescently tagged protein is photobleached with a high-intensity laser. The rate at which fluorescence recovers in the bleached region is a measure of the mobility of the fluorescent protein.
-
Protocol:
-
Plate HEK293 cells on glass-bottom dishes and transfect with a plasmid encoding GFP-L3MBTL3.
-
Treat the cells with this compound or DMSO.
-
Mount the dish on a confocal microscope equipped with an environmental chamber to maintain physiological conditions.
-
Identify a cell expressing GFP-L3MBTL3 and acquire a pre-bleach image.
-
Use a high-intensity laser to bleach a defined region of interest (ROI) within the nucleus.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the ROI.
-
Measure the fluorescence intensity in the ROI over time and normalize it to the pre-bleach intensity.
-
Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery.
-
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to confirm the direct binding of this compound to L3MBTL3 in a cellular context.
-
Principle: The binding of a ligand can stabilize a protein, leading to an increase in its melting temperature. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified.
-
Protocol:
-
Treat intact cells with this compound or DMSO.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble L3MBTL3 in the supernatant by western blot or other quantitative methods.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to this compound and L3MBTL3.
Caption: L3MBTL3 Signaling Pathway and Inhibition by this compound.
Caption: AlphaScreen Assay Experimental Workflow.
Caption: Fluorescence Recovery After Photobleaching (FRAP) Workflow.
Conclusion
This compound is a well-characterized and highly valuable chemical probe for investigating the biological roles of L3MBTL3. Its high potency, selectivity, and demonstrated cellular activity, along with the availability of a robust negative control, make it an ideal tool for target validation and for dissecting the downstream consequences of L3MBTL3 inhibition. This technical guide provides the essential information and methodologies to enable researchers to effectively utilize this compound in their studies of chromatin biology and drug discovery.
References
- 1. L3MBTL3 Is a Potential Prognostic Biomarker and Correlates with Immune Infiltrations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. uniprot.org [uniprot.org]
- 4. L3MBTL3 L3MBTL histone methyl-lysine binding protein 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of L3MBTL3, a Target of the Chemical Probe UNC1215
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L3MBTL3, a member of the Malignant Brain Tumor (MBT) family of proteins, is a critical reader of mono- and di-methylated lysine residues on histone and non-histone proteins. This recognition function positions L3MBTL3 as a key player in the regulation of chromatin structure, gene transcription, and protein stability. The development of UNC1215, a potent and selective chemical probe, has been instrumental in elucidating the multifaceted roles of L3MBTL3. This technical guide provides a comprehensive overview of L3MBTL3 function, with a particular focus on the molecular mechanisms targeted by this compound. We present quantitative data on this compound's interaction with L3MBTL3, detailed experimental protocols for studying this interaction and its downstream consequences, and visual representations of the key signaling pathways in which L3MBTL3 is implicated.
This compound: A Potent and Selective Chemical Probe for L3MBTL3
This compound is a vital tool for dissecting the biological functions of L3MBTL3. It acts as a competitive inhibitor of the methyl-lysine (Kme) reading function of L3MBTL3's MBT domains.[1][2][3]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been rigorously characterized, making it a reliable probe for cellular and in vitro studies.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | 120 nM | Isothermal Titration Calorimetry (ITC) | [1][2] |
| IC50 | 40 nM | AlphaScreen | |
| Selectivity | >50-fold vs. other MBT family members | AlphaScreen | |
| Cellular Potency (EC50) | ~500 nM | Disruption of GFP-3MBT foci formation | |
| Cytotoxicity | No observable toxicity up to 100 µM | CellTiter-Glo |
Mechanism of Action
This compound competitively binds to the aromatic cage within the MBT domains of L3MBTL3, the same pockets that recognize mono- and di-methylated lysine residues. This binding event displaces L3MBTL3 from its native chromatin and non-histone protein targets, thereby inhibiting its downstream functions. X-ray crystallography has revealed a unique 2:2 polyvalent mode of interaction between this compound and L3MBTL3.
Core Functions of L3MBTL3
L3MBTL3's ability to recognize methylated lysine residues underpins its involvement in several fundamental cellular processes.
Transcriptional Repression and Chromatin Compaction
As a member of the Polycomb group (PcG) of proteins, L3MBTL3 is associated with transcriptional repression. It recognizes repressive histone marks, such as mono- and di-methylated H3K4 and H4K20, leading to chromatin compaction and the silencing of target genes.
Regulation of Protein Stability via the Ubiquitin-Proteasome System
A crucial function of L3MBTL3 is its role as an adapter protein that links the CRL4-DCAF5 E3 ubiquitin ligase complex to specific methylated non-histone protein substrates, targeting them for proteasomal degradation. This pathway is critical for controlling the levels of key cellular proteins involved in cell cycle, DNA methylation, and pluripotency.
Known substrates of the L3MBTL3/CRL4-DCAF5 pathway include:
-
DNMT1 (DNA Methyltransferase 1): L3MBTL3 recognizes methylated DNMT1, leading to its ubiquitination and degradation. This provides a mechanism for regulating DNA methylation patterns.
-
SOX2: The pluripotency factor SOX2 is also targeted for degradation by this pathway following its methylation.
-
E2F1: The cell cycle regulator E2F1 is another substrate, highlighting L3MBTL3's role in cell proliferation control.
Involvement in Signaling Pathways
L3MBTL3 is a key modulator of the Notch signaling pathway , an evolutionarily conserved pathway crucial for development. In the absence of a Notch signal, L3MBTL3 interacts with the transcription factor RBPJ. This interaction recruits the histone demethylase KDM1A (LSD1) to Notch target gene enhancers, leading to the demethylation of the activating H3K4me2 mark and subsequent transcriptional repression.
Experimental Protocols
Detailed methodologies are essential for the accurate investigation of L3MBTL3 function and the effects of this compound.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for this compound Inhibition
This assay is used to quantify the inhibitory effect of this compound on the interaction between L3MBTL3 and a methylated histone peptide.
Principle: The assay relies on the proximity of a donor and an acceptor bead. When in close proximity, a singlet oxygen molecule generated by the donor bead upon excitation at 680 nm diffuses to the acceptor bead, which then emits light at 520-620 nm.
Materials:
-
His-tagged L3MBTL3 protein
-
Biotinylated histone H4K20me1 or H4K20me2 peptide
-
Streptavidin-coated Donor beads
-
Anti-His antibody-conjugated Acceptor beads
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well white microplates
Procedure:
-
Prepare a solution of His-tagged L3MBTL3 and biotinylated histone peptide in assay buffer.
-
Add this compound at various concentrations to the wells of the microplate.
-
Add the L3MBTL3-peptide mix to the wells.
-
Incubate at room temperature for 30 minutes.
-
Add a mixture of Streptavidin-Donor beads and anti-His-Acceptor beads to each well.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
Data Analysis: The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to L3MBTL3 in intact cells.
Principle: Ligand binding stabilizes the target protein, increasing its melting temperature. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.
Materials:
-
Cells expressing L3MBTL3 (e.g., HEK293T)
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Anti-L3MBTL3 antibody
Procedure:
-
Treat cells with this compound or DMSO for a specified time (e.g., 1 hour).
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge to pellet aggregated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble L3MBTL3 in each sample by Western blotting using an anti-L3MBTL3 antibody.
Data Analysis: Plot the band intensity of soluble L3MBTL3 against the temperature for both this compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where L3MBTL3 is bound.
Procedure:
-
Cross-link proteins to DNA in living cells using formaldehyde.
-
Lyse the cells and shear the chromatin into smaller fragments by sonication.
-
Immunoprecipitate the L3MBTL3-DNA complexes using an anti-L3MBTL3 antibody.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with L3MBTL3.
Procedure:
-
Lyse cells to release protein complexes.
-
Incubate the cell lysate with an anti-L3MBTL3 antibody to capture L3MBTL3 and its interacting partners.
-
Use protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Identify the interacting proteins by Western blotting or mass spectrometry.
Visualizing L3MBTL3 Signaling Pathways
Graphviz diagrams provide a clear representation of the molecular interactions and logical flow within the signaling pathways involving L3MBTL3.
Caption: L3MBTL3-mediated protein degradation pathway.
Caption: L3MBTL3's role in repressing Notch signaling.
Caption: Mechanism of action of the chemical probe this compound.
Conclusion
L3MBTL3 is a multifaceted protein that plays a pivotal role in epigenetic regulation and protein homeostasis. The chemical probe this compound has proven to be an indispensable tool for dissecting the complex functions of L3MBTL3. Its high potency and selectivity allow for the precise interrogation of L3MBTL3's methyl-lysine reading activity in a variety of biological contexts. The continued use of this compound and the development of novel research methodologies will undoubtedly lead to a deeper understanding of L3MBTL3's role in health and disease, potentially paving the way for new therapeutic strategies targeting this important epigenetic reader.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. RBPJ/CBF1 interacts with L3MBTL3/MBT1 to promote repression of Notch signaling via histone demethylase KDM1A/LSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC1215: A Technical Guide to a Chemical Probe for L3MBTL3 in Malignant Brain Tumor Research
Executive Summary: Malignant brain tumors, such as glioblastoma and medulloblastoma, present significant therapeutic challenges due to their complex biology and resistance to conventional treatments. Epigenetic regulators have emerged as critical targets for novel therapeutic strategies. This technical guide focuses on UNC1215, a potent and selective chemical probe for the methyl-lysine (Kme) reader protein L3MBTL3 (Lethal(3) malignant brain tumor-like protein 3). We detail the mechanism of action of this compound, its binding kinetics, and its selectivity. Furthermore, we explore the crucial roles of its target, L3MBTL3, in key signaling pathways implicated in brain tumor pathogenesis, including ubiquitin-mediated protein degradation and the Notch signaling pathway. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound as a tool to investigate L3MBTL3 function, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.
Introduction to this compound and its Target, L3MBTL3
Malignant gliomas are the most common primary cancers of the central nervous system, with glioblastoma (GBM) being the most aggressive and lethal type in adults.[1][2] Medulloblastoma is the most common malignant brain tumor in children.[3] The prognosis for these diseases remains poor, driving the search for novel therapeutic targets.[1][3]
Epigenetic "reader" domains, which recognize post-translational modifications on histones and other proteins, are key components of the cellular machinery that regulates gene expression. The malignant brain tumor (MBT) family of proteins are methyl-lysine readers that function in chromatin interaction and transcriptional repression. One such member, L3MBTL3, has been implicated in critical cellular processes and its dysregulation is linked to cancer.
To investigate the function of L3MBTL3, a potent and selective small-molecule inhibitor, this compound, was developed. It serves as a first-in-class chemical probe for the L3MBTL3 methyl-lysine reader domain, providing a powerful tool to dissect its role in various signaling pathways and diseases. This guide will provide an in-depth look at the properties of this compound and its application in the context of malignant brain tumor research.
This compound: A Selective Chemical Probe for L3MBTL3
Mechanism of Action
This compound is a potent and selective antagonist of the methyl-lysine (Kme) reading function of L3MBTL3. It competitively binds to the Kme-binding pocket within the MBT domains of L3MBTL3, displacing mono- or dimethylated lysine-containing peptides. X-ray crystallography has revealed that this compound engages with L3MBTL3 in a unique 2:2 polyvalent mode of interaction. In a cellular context, this compound is cell-permeable, non-toxic, and directly binds to L3MBTL3, leading to an increase in the cellular mobility of GFP-L3MBTL3 fusion proteins and disrupting its nuclear localization.
Potency and Selectivity
This compound exhibits high affinity for L3MBTL3 and remarkable selectivity over other epigenetic and non-epigenetic targets. This high degree of selectivity allows researchers to attribute observed cellular effects with confidence to the antagonism of L3MBTL3's Kme-binding function.
| Target | Assay Type | Metric | Value (nM) | Selectivity vs. L3MBTL3 |
| L3MBTL3 | AlphaScreen | IC₅₀ | 40 | - |
| L3MBTL3 | Isothermal Titration Calorimetry (ITC) | K_d_ | 120 | - |
| L3MBTL1 | AlphaScreen | IC₅₀ | 2,000 | 50-fold |
| L3MBTL4, MBTD1, SFMBT | AlphaScreen | IC₅₀ | >2,000 | >50-fold |
| 53BP1 | AlphaScreen | IC₅₀ | >4,000 | >100-fold |
| PHF20 | Isothermal Titration Calorimetry (ITC) | K_d_ | 5,600 - 9,400 | ~47 to 78-fold |
| UHRF1, CBX7, JARID1A | AlphaScreen | IC₅₀ | >30,000 | >750-fold |
Table 1: Potency and Selectivity of this compound. This table summarizes the inhibitory concentration (IC₅₀) and dissociation constant (K_d_) of this compound for its primary target L3MBTL3 and various off-targets, demonstrating its high selectivity.
This compound has also been screened against a panel of 50 diverse kinases, inhibiting 49 of them by less than 15% at a concentration of 10 µM.
The Role of L3MBTL3 in Malignant Brain Tumor Signaling
L3MBTL3 is involved in several signaling pathways that are highly relevant to the pathobiology of malignant brain tumors. This compound is a critical tool for elucidating these functions.
L3MBTL3-Mediated Protein Degradation Pathway
Recent studies have shown that L3MBTL3 is a key component of a lysine methylation-dependent proteolysis pathway. It acts as a reader for methylated non-histone proteins and serves as an adapter to recruit the CRL4-DCAF5 E3 ubiquitin ligase complex, which then targets these proteins for degradation. A notable substrate in this pathway is the transcription factor SOX2, which is frequently overexpressed in glioblastoma and acts as an oncogene. By inhibiting L3MBTL3, this compound can block the degradation of methylated SOX2, providing a method to study the dynamics of this post-translational regulation.
L3MBTL3 as a Modulator of the Notch Signaling Pathway
The Notch signaling pathway is crucial for cell proliferation and is implicated in medulloblastoma tumorigenesis. L3MBTL3 has been identified as a tumor suppressor in this context. It interacts with RBPJ, a key transcriptional co-factor for Notch, and is recruited to the enhancers of Notch target genes to repress their expression. Deletions of the L3MBTL3 locus are observed in some medulloblastoma patients, leading to aberrant de-repression of Notch target genes and promoting tumorigenesis. This compound can be used to probe the methyl-lysine-dependent aspects of this repressive function.
Disruption of the L3MBTL3-BCLAF1 Interaction
This compound was instrumental in identifying a novel, Kme-dependent interaction between L3MBTL3 and BCLAF1 (Bcl-2-associated transcription factor 1), a protein implicated in DNA damage repair and apoptosis. In U2OS cells, L3MBTL3 and BCLAF1 colocalize in nuclear foci, and treatment with this compound disrupts these foci and reduces the interaction as confirmed by immunoprecipitation. This highlights the utility of this compound in discovering and validating new protein-protein interactions mediated by methyl-lysine recognition.
Application of this compound in Preclinical Research
While direct studies of this compound on malignant brain tumor cell lines are not yet widely published, its characterization as a potent and selective probe makes it an invaluable tool for preclinical investigation.
Cellular Target Engagement
The ability of this compound to enter cells and bind to L3MBTL3 has been demonstrated. Researchers can use this compound at recommended concentrations of 100 nM to 1 µM to pharmacologically inhibit L3MBTL3 function in cultured brain tumor cells, including patient-derived glioblastoma stem cells (GSCs). This allows for the investigation of L3MBTL3's role in cell proliferation, stemness, and resistance to therapy.
In Vivo Models
Although in vivo efficacy data for this compound in brain tumor models is not currently available, its target L3MBTL3 has been shown to have a tumor suppressor role in a genetically engineered mouse model of medulloblastoma. Future studies could involve administering this compound to orthotopic xenograft mouse models of glioblastoma (e.g., using U87 or U251 cells) or medulloblastoma to assess its ability to cross the blood-brain barrier and affect tumor growth.
Key Experimental Protocols
L3MBTL3 Inhibition Assay (AlphaScreen)
Objective: To measure the potency of an inhibitor (e.g., this compound) in disrupting the interaction between L3MBTL3 and a methylated histone peptide.
Principle: This is a bead-based, no-wash immunoassay. A GST-tagged L3MBTL3 protein is captured by Glutathione Donor beads, and a biotinylated, methylated histone peptide (e.g., H4K20me2) is captured by Streptavidin Acceptor beads. When in proximity, excitation of the Donor bead results in a singlet oxygen transfer to the Acceptor bead, which emits light. A competitive inhibitor disrupts the protein-peptide interaction, reducing the signal.
Methodology:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add GST-L3MBTL3 protein and the biotinylated histone peptide.
-
Add the this compound dilutions to the appropriate wells.
-
Add a mixture of Glutathione Donor and Streptavidin Acceptor beads.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the signal against the logarithm of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability of malignant brain tumor cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which indicates the presence of metabolically active, viable cells. A luciferase reaction generates a luminescent signal proportional to the amount of ATP.
Methodology:
-
Seed glioblastoma cells (e.g., U87, U251) in a white-walled 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and add them to the wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C and 5% CO₂.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate percent viability relative to vehicle-treated controls and determine IC₅₀ values.
Co-Immunoprecipitation (Co-IP) for Protein Interaction
Objective: To validate the interaction between L3MBTL3 and a putative binding partner (e.g., BCLAF1) and test the disruptive effect of this compound.
Methodology:
-
Transfect cells (e.g., HEK293T) with a Flag-tagged L3MBTL3 construct.
-
Treat a subset of transfected cells with this compound (e.g., 1-5 µM) for 4-24 hours.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the lysates with an anti-Flag antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the proteins from the beads using SDS-PAGE sample buffer and heat.
-
Analyze the eluates by Western blotting using antibodies against the Flag-tag (to confirm IP) and the endogenous interacting partner (e.g., BCLAF1).
In Vivo Orthotopic Xenograft Model for Brain Tumor Studies
Objective: To evaluate the efficacy of a compound like this compound on tumor growth in a preclinical animal model that mimics human brain tumors.
Methodology:
-
Cell Preparation: Culture human glioblastoma cells (e.g., U251, GL261) for implantation. For tracking, cells can be engineered to express a reporter like luciferase.
-
Animal Model: Use immunodeficient mice (e.g., nude or NOD/SCID) for human cell lines or immunocompetent syngeneic mice (e.g., C57BL/6 for GL261 cells).
-
Intracranial Injection: Anesthetize the mouse and secure it in a stereotactic frame. Drill a small burr hole in the skull at predetermined coordinates. Slowly inject a suspension of tumor cells (e.g., 1 x 10⁵ cells in 2-4 µl) into the brain parenchyma (e.g., striatum).
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques like bioluminescence imaging (for luciferase-expressing cells) or MRI. Monitor animal health and body weight.
-
Drug Treatment: Once tumors are established, randomize mice into treatment (this compound) and vehicle control groups. Administer the compound via a relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Endpoint Analysis: At the end of the study (or when humane endpoints are reached), sacrifice the animals. Harvest the brains for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) to assess tumor size and characteristics. Compare survival rates between treatment and control groups.
Conclusion and Future Perspectives
This compound is a highly valuable chemical probe that has enabled significant insights into the biological functions of the L3MBTL3 methyl-lysine reader. Its high potency and selectivity make it an ideal tool for dissecting the role of L3MBTL3 in the complex signaling networks that drive malignant brain tumors. Research has established L3MBTL3 as a key player in pathways governing protein stability and Notch signaling, both of which are central to cancer biology.
Future research should focus on applying this compound directly to patient-derived glioblastoma stem cell models to investigate L3MBTL3's role in maintaining the cancer stem cell phenotype, a key driver of therapeutic resistance and tumor recurrence. Furthermore, preclinical in vivo studies using orthotopic brain tumor models are essential to evaluate the therapeutic potential of targeting L3MBTL3, including assessing the brain penetrance and efficacy of this compound or its optimized derivatives. The continued use of this probe will undoubtedly uncover new facets of brain tumor biology and may validate L3MBTL3 as a bona fide therapeutic target for these devastating diseases.
References
UNC1215: A Deep Dive into its Structure-Activity Relationship and Therapeutic Potential
For Immediate Release
CHAPEL HILL, N.C. – In the intricate world of epigenetic regulation, the ability to selectively target proteins that "read" chemical modifications on histones is a key frontier in drug discovery. UNC1215, a potent and selective chemical probe, has emerged as a critical tool for interrogating the function of the L3MBTL3 protein, a methyl-lysine reader implicated in transcriptional repression and cancer. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the experimental methodologies used to elucidate its mechanism of action and offering a glimpse into its potential as a therapeutic agent.
Core Findings: Potency, Selectivity, and a Unique Binding Mode
This compound is a high-affinity ligand for the malignant brain tumor (MBT) domains of L3MBTL3, exhibiting a dissociation constant (Kd) of 120 nM and an IC50 of 40 nM in biochemical assays.[1][2] Its selectivity is a key feature, showing over 50-fold greater potency for L3MBTL3 compared to other MBT family members and high specificity against a broad panel of over 200 other reader domains.[1][3]
X-ray crystallography has revealed a novel 2:2 polyvalent mode of interaction between this compound and L3MBTL3, a finding that has significant implications for its high affinity and selectivity.[1] This unique binding mechanism, where two molecules of this compound interact with a dimer of L3MBTL3, provides a structural basis for the rational design of next-generation inhibitors.
Structure-Activity Relationship: Unpacking the Molecular Determinants of Potency
The development of this compound and its analogs has provided crucial insights into the chemical features necessary for potent L3MBTL3 inhibition. The SAR studies highlight the importance of specific chemical moieties in driving binding affinity and selectivity. A structurally similar analog, UNC1079, serves as a valuable negative control, being over 1000-fold less potent than this compound.
| Compound | L3MBTL3 IC50 (nM) | L3MBTL1 IC50 (µM) | Selectivity (L3MBTL1/L3MBTL3) |
| This compound | 24 ± 7.6 | >50 | >2083 |
| UNC1079 | >10,000 | >50 | - |
Table 1: Comparative inhibitory activity of this compound and its negative control, UNC1079, against L3MBTL3 and the related MBT family member, L3MBTL1. Data derived from AlphaScreen assays.
Experimental Protocols: The Methodologies Behind the Discoveries
The characterization of this compound has relied on a suite of robust biochemical and cellular assays. The following are detailed methodologies for the key experiments cited:
AlphaScreen™ Assay for L3MBTL3 Inhibition
This bead-based proximity assay is used to measure the ability of a compound to disrupt the interaction between L3MBTL3 and a methylated histone peptide.
Principle: Biotinylated histone H4 peptide mono-methylated at lysine 20 (H4K20me1) is captured by streptavidin-coated donor beads. GST-tagged L3MBTL3 protein is captured by glutathione-coated acceptor beads. When the protein and peptide interact, the beads are brought into close proximity, generating a chemiluminescent signal upon laser excitation. Inhibitors that disrupt this interaction lead to a decrease in the signal.
Protocol:
-
Reagents:
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
GST-L3MBTL3 protein.
-
Biotinylated H4K20me1 peptide.
-
Streptavidin Donor Beads and Glutathione Acceptor Beads (PerkinElmer).
-
-
Procedure:
-
Add 5 µL of compound dilutions (in assay buffer with 1% DMSO) to a 384-well ProxiPlate.
-
Add 5 µL of GST-L3MBTL3 (final concentration ~20 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of biotinylated H4K20me1 peptide (final concentration ~20 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a 1:1 mixture of donor and acceptor beads (final concentration 10 µg/mL each) in the dark.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an EnVision plate reader (PerkinElmer).
-
-
Data Analysis: IC50 values are calculated from the dose-response curves using a four-parameter logistic fit.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (L3MBTL3) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured for each injection.
Protocol:
-
Sample Preparation:
-
L3MBTL3 protein and this compound are extensively dialyzed against the same buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT) to minimize heats of dilution.
-
-
Instrumentation: A MicroCal iTC200 or similar instrument is used.
-
Procedure:
-
The sample cell is filled with L3MBTL3 solution (e.g., 10-20 µM).
-
The injection syringe is filled with this compound solution (e.g., 100-200 µM).
-
A series of small injections (e.g., 2 µL) of this compound are made into the L3MBTL3 solution at a constant temperature (e.g., 25°C).
-
The heat change for each injection is recorded.
-
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
Cellular Assays for Target Engagement and Cytotoxicity
CellTiter-Glo® Luminescent Cell Viability Assay: This assay is used to assess the cytotoxicity of compounds.
Principle: The assay measures the amount of ATP present, which is an indicator of metabolically active cells.
Protocol:
-
HEK293 cells are seeded in a 96-well plate and treated with a range of compound concentrations for a specified time (e.g., 72 hours).
-
CellTiter-Glo® reagent is added to each well.
-
Luminescence is measured using a plate reader.
Signaling Pathways and Experimental Workflows
The biological context of this compound's action is critical to understanding its potential. L3MBTL3 functions as a transcriptional repressor, and its activity is intertwined with key cellular signaling pathways.
Caption: L3MBTL3 Signaling Pathway.
The experimental workflow for evaluating this compound follows a logical progression from initial biochemical characterization to cellular and in vivo studies.
Caption: Experimental Workflow for this compound Evaluation.
Conclusion and Future Directions
This compound stands as a landmark achievement in the field of chemical biology, providing an exquisitely selective tool to dissect the biological functions of L3MBTL3. The detailed understanding of its structure-activity relationship, coupled with robust experimental validation, has paved the way for the development of even more potent and drug-like inhibitors. Further investigation into the downstream effects of L3MBTL3 inhibition in various disease models, facilitated by probes like this compound, holds the promise of novel therapeutic strategies for a range of human diseases, including cancer. The unique 2:2 binding stoichiometry also presents an exciting avenue for the design of bivalent inhibitors with potentially enhanced affinity and selectivity. The continued exploration of the L3MBTL3 signaling axis, with this compound as a guide, is poised to yield significant insights into the complex interplay of epigenetic regulation in health and disease.
References
Biophysical Characterization of UNC1215 Binding to the L3MBTL3 Methyl-Lysine Reader Domain: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical overview of the biophysical and structural characterization of the interaction between the chemical probe UNC1215 and the methyl-lysine reader protein L3MBTL3. It includes quantitative binding data, detailed experimental methodologies, and visualizations of key processes and interactions.
Executive Summary
Lethal(3)malignant brain tumor-like protein 3 (L3MBTL3) is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors that recognize and bind to mono- and di-methylated lysine residues on histone tails.[1][2][3][4] The chemical probe this compound was developed as a potent and selective antagonist for the methyl-lysine (Kme) reading function of L3MBTL3.[1] Biophysical studies have been crucial in elucidating the affinity, thermodynamics, and unique binding mechanism of this compound. Isothermal titration calorimetry (ITC) established a direct binding affinity in the nanomolar range, while competitive binding assays confirmed its inhibitory potency. X-ray crystallography has provided high-resolution structural insights, revealing a novel 2:2 polyvalent binding mode where two this compound molecules bridge two L3MBTL3 proteins. This guide summarizes the key quantitative data and experimental protocols used to characterize this important chemical probe-protein interaction.
Quantitative Binding and Inhibition Data
The interaction between this compound and L3MBTL3 has been quantified using various biophysical techniques. The data consistently demonstrates a high-affinity interaction.
Table 2.1: Binding Affinity and Potency of this compound for L3MBTL3
| Parameter | Value | Method | Description |
| Kd | 120 nM | Isothermal Titration Calorimetry (ITC) | Direct binding affinity constant between this compound and L3MBTL3. |
| IC50 | 40 nM | AlphaScreen | Half-maximal inhibitory concentration in a competitive peptide displacement assay. |
Table 2.2: Binding Data for Related Compounds and L3MBTL3 Mutants
| Compound / Mutant | Parameter | Value | Method | Significance |
| UNC1079 | Activity | > 10 µM | AlphaScreen | Structurally similar negative control, demonstrating >1000-fold weaker activity than this compound. |
| L3MBTL3 (D381A) | Binding | Abrogated | ITC | Mutation in the second MBT domain's aromatic cage completely disrupts this compound binding. |
| L3MBTL3 (D274A) | Binding | Weaker Affinity | ITC | Mutation in the first MBT domain's aromatic cage weakens this compound binding compared to wild-type. |
| UNC2533 | Kd | 370 nM | ITC | A second-generation antagonist that also binds in a 2:2 complex with L3MBTL3. |
| UNC2533 | IC50 | 62 nM | AlphaScreen | Potent inhibition comparable to this compound. |
Structural Basis of Interaction
X-ray crystallography has been instrumental in defining the mechanism of this compound's interaction with L3MBTL3.
A Unique 2:2 Polyvalent Binding Mode
The co-crystal structure of this compound with the three tandem MBT domains of L3MBTL3 (3MBT) revealed an unprecedented 2:2 binding stoichiometry (PDB ID: 4FL6). In this arrangement, two molecules of L3MBTL3 are bridged by two molecules of this compound. Each this compound molecule engages with the aromatic cages of both the first and second MBT domains (domain 1 and domain 2) of separate L3MBTL3 proteins, effectively dimerizing them. This polyvalent interaction is key to the high affinity and selectivity of this compound.
Caption: this compound induces a 2:2 dimerization of L3MBTL3.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of biophysical data. The following sections describe the core experimental protocols used to characterize the this compound-L3MBTL3 interaction.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Protocol:
-
Protein Preparation: The construct of L3MBTL3 containing the three MBT domains (residues 226-518) is expressed and purified. The final protein buffer is typically 20 mM HEPES, pH 7.5, and 150 mM NaCl.
-
Compound Preparation: this compound is dissolved in a matching buffer, with a small percentage of DMSO if required for solubility (typically <2%).
-
ITC Experiment:
-
The L3MBTL3 protein solution (e.g., 20 µM) is loaded into the sample cell of the microcalorimeter.
-
The this compound solution (e.g., 200 µM) is loaded into the injection syringe.
-
A series of small, precise injections (e.g., 2-3 µL) of the this compound solution are made into the sample cell at a constant temperature (e.g., 25°C).
-
The heat change after each injection is measured and recorded.
-
-
Data Analysis: The resulting heat changes per injection are integrated and plotted against the molar ratio of this compound to L3MBTL3. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to derive the thermodynamic parameters.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
AlphaScreen Competition Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions in a high-throughput format. For this compound, a competition assay is used to measure its ability to displace a known methylated histone peptide binder.
Protocol:
-
Reagent Preparation:
-
Acceptor Beads: Nickel Chelate (Ni-NTA) Acceptor beads are conjugated with His-tagged L3MBTL3 protein.
-
Donor Beads: Streptavidin-coated Donor beads are conjugated with a biotinylated histone peptide containing a methylated lysine recognized by L3MBTL3 (e.g., biotin-H3K4me2).
-
Inhibitor: this compound is serially diluted to various concentrations.
-
-
Assay Procedure:
-
His-tagged L3MBTL3 is incubated with the biotin-H3K4me2 peptide in the presence of varying concentrations of this compound.
-
Ni-NTA Acceptor beads are added and incubated to bind the His-tagged L3MBTL3.
-
Streptavidin Donor beads are added and incubated in the dark to bind the biotinylated peptide.
-
-
Detection: The plate is read on an AlphaScreen-capable plate reader. If L3MBTL3 binds the peptide, the Donor and Acceptor beads are brought into close proximity (~200 nm). Excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. This compound competes with the peptide for binding to L3MBTL3, disrupting the bead proximity and causing a decrease in the signal.
-
Data Analysis: The signal intensity is plotted against the logarithm of the inhibitor concentration. The resulting dose-response curve is fitted to a four-parameter logistic equation to determine the IC50 value.
Caption: Principle of the AlphaScreen competition assay.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. The L3MBTL3 Methyl-Lysine Reader Domain Functions As a Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of UNC1215: A Technical Guide
UNC1215 is a pioneering chemical probe recognized as a potent and selective inhibitor of the L3MBTL3 methyl-lysine (Kme) reader domain.[1][2][3] This document provides an in-depth technical overview of its in vitro characterization, detailing its binding affinity, mechanism of action, selectivity, and the experimental protocols used for its validation. It is intended for researchers, scientists, and professionals in the field of drug development exploring the epigenetic regulation landscape.
Quantitative Data Summary
The following tables summarize the key quantitative metrics defining the in vitro and cellular activity of this compound.
Table 1: Binding Affinity and Inhibitory Potency of this compound against L3MBTL3
| Parameter | Value | Assay Method | Notes |
| IC50 | 40 nM[1][2] | AlphaScreen | Measures the concentration required to inhibit 50% of L3MBTL3's binding to a methylated histone peptide. |
| Kd | 120 nM | Isothermal Titration Calorimetry (ITC) | Measures the dissociation constant, indicating direct binding affinity to the L3MBTL3 protein. |
| Cellular EC50 | 50-100 nM | Fluorescence Recovery After Photobleaching (FRAP) | Effective concentration to induce a half-maximal response in increasing the nuclear mobility of GFP-L3MBTL3 in HEK293 cells. |
Table 2: Selectivity Profile of this compound
| Target Class | Target | Affinity / Activity | Assay Method |
| MBT Family | L3MBTL1 | Kd = 9.4 ± 1.7 μM | Isothermal Titration Calorimetry (ITC) |
| L3MBTL1 | IC50 = 1.0 µM | AlphaScreen | |
| Other Readers | PHF20 (Tudor Domain) | Kd = 5.6 ± 0.5 μM | Isothermal Titration Calorimetry (ITC) |
| UHRF1, CBX7, JARID1A | Inactive up to 30 μM | AlphaScreen | |
| GPCRs | M1 Muscarinic Receptor | Ki = 97 nM; IC50 = 3.5 μM (Antagonist) | Radioligand Binding / Functional Assay |
| M2 Muscarinic Receptor | Ki = 72 nM; IC50 > 30 μM (Weak Antagonist) | Radioligand Binding / Functional Assay | |
| Kinases | FLT3 | 64% inhibition at 10 μM | Kinase Panel Screen |
| Panel of 49 other kinases | <15% inhibition at 10 μM | Kinase Panel Screen | |
| Cytotoxicity | HEK293 Cells | No observable cytotoxicity up to 100 μM | CellTiter-Glo Luminescent Cell Viability Assay |
Mechanism of Action
This compound functions by competitively displacing mono- or dimethyl-lysine containing peptides from the methyl-lysine binding pockets of L3MBTL3. X-ray crystallography has revealed a novel and unusual 2:2 polyvalent binding mode. In this conformation, two molecules of this compound bridge two molecules of the L3MBTL3 three-MBT domain construct (3MBT). This interaction is primarily mediated by the aromatic cages of the first and second MBT domains. A critical hydrogen bond is formed between a pyrrolidine nitrogen of this compound and the residue Asp381 in domain 2, while a salt bridge is formed with Asp274 in domain 1 of the adjacent L3MBTL3 molecule, stabilizing this unique complex.
Caption: this compound's 2:2 polyvalent mechanism, inhibiting Kme peptide binding.
Experimental Protocols
Detailed methodologies for the key in vitro and cellular assays are provided below.
AlphaScreen Competition Assay
This assay quantitatively measures the ability of this compound to disrupt the interaction between L3MBTL3 and a biotinylated histone peptide containing a methylated lysine.
-
Reagent Preparation : Compound plates are prepared by diluting this compound in assay buffer (20 mM Tris pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20).
-
Incubation : 1 μL of the compound dilution is added to a 384-well Proxiplate. Subsequently, 9 μL of a protein-peptide mix (containing His-tagged L3MBTL3 and a biotinylated histone H4K20me2 peptide) is added and incubated for 30 minutes at room temperature.
-
Bead Addition : 2 μL of a mix containing streptavidin-coated donor beads and nickel-chelate acceptor beads (45 μg/mL in assay buffer) is added. The plates are incubated for an additional 30 minutes in the dark.
-
Detection : The plate is read on an EnVision multilabel reader. When the protein-peptide interaction is intact, the beads are brought into proximity, generating a luminescent signal. This compound disrupts this interaction, leading to a decrease in signal.
-
Data Analysis : IC50 values are calculated from dose-response curves using a 4-parameter curve fit.
Caption: Workflow of the AlphaScreen assay with and without this compound.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of this compound to L3MBTL3, allowing for the determination of the dissociation constant (Kd).
-
Sample Preparation : Purified L3MBTL3 protein is placed in the sample cell of the calorimeter. This compound is loaded into the injection syringe. Both are in an identical buffer solution.
-
Titration : A series of small, precise injections of this compound into the protein solution is performed.
-
Heat Measurement : The instrument measures the minute heat changes (endothermic or exothermic) that occur with each injection as the ligand binds to the protein.
-
Data Analysis : The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a model to determine the thermodynamic parameters of the interaction, including the Kd, stoichiometry (n), and enthalpy (ΔH).
Fluorescence Recovery After Photobleaching (FRAP)
This cellular assay measures the effect of this compound on the mobility of L3MBTL3 within the nucleus of live cells.
-
Cell Transfection : HEK293T/17 cells are transfected with a construct expressing L3MBTL3 fused to Green Fluorescent Protein (GFP-L3MBTL3).
-
Compound Treatment : Cells are treated with varying concentrations of this compound or a negative control compound (UNC1079).
-
Photobleaching : A high-intensity laser is used to irreversibly photobleach the GFP signal in a defined region of interest (ROI) within the nucleus.
-
Fluorescence Recovery : The rate at which fluorescence recovers in the bleached ROI is monitored over time using low-intensity laser scanning. This recovery is due to the movement of unbleached GFP-L3MBTL3 molecules from the surrounding area into the ROI.
-
Data Analysis : The fluorescence recovery curve is analyzed to determine the mobile fraction and the halftime of recovery (t₁/₂). An increase in mobility (faster recovery) upon this compound treatment indicates that the compound displaces L3MBTL3 from less mobile chromatin binding sites. The EC50 is determined from the dose-response curve of recovery times.
Caption: Experimental workflow for the FRAP (Fluorescence Recovery After Photobleaching) assay.
Protein Pull-Down Assay
This assay confirms the direct interaction between this compound and its target proteins in vitro.
-
Compound Immobilization : A biotinylated version of this compound is pre-bound to streptavidin-coated beads.
-
Protein Incubation : Purified GST-tagged fusion proteins (e.g., GST-L3MBTL3) are incubated with the this compound-bound beads overnight at 4°C in a binding buffer (50 mM Tris HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 5 mM EDTA, 5 mM EGTA, 15 mM MgCl₂).
-
Washing : The beads are washed to remove non-specifically bound proteins.
-
Elution and Detection : The bound proteins are eluted from the beads and analyzed by SDS-PAGE and Western blotting using an anti-GST antibody to detect the pulled-down protein.
Cell Viability Assay
This assay is used to determine the cytotoxicity of this compound.
-
Cell Seeding : HEK293 cells are seeded in 96-well plates.
-
Compound Treatment : Cells are treated with a range of concentrations of this compound or a control compound for a specified period (e.g., 72 hours).
-
Reagent Addition : CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to the wells. This reagent lyses the cells and contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Signal Measurement : Luminescence is measured using a plate reader.
-
Data Analysis : The luminescent signal from treated cells is compared to that of untreated control cells to determine the percentage of cell viability.
Selectivity and Off-Target Profile
A critical aspect of a chemical probe's characterization is its selectivity. This compound demonstrates high selectivity for L3MBTL3 over other members of the MBT family (>50-fold) and shows minimal activity against a broad panel of over 200 other reader domains, kinases, and GPCRs. The most notable off-target interactions are with the M1 and M2 muscarinic receptors, although the functional antagonism is significantly weaker than its on-target potency.
Caption: Selectivity profile of this compound across different protein families.
References
UNC1215: A Technical Guide to Cellular Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC1215 is a potent and selective chemical probe for the methyllysine (Kme) reading function of the L3MBTL3 protein, a member of the malignant brain tumor (MBT) family of transcriptional repressors.[1][2][3] Its cell permeability and ability to engage its target within a cellular context make it a valuable tool for studying the biological roles of L3MBTL3. This technical guide provides a comprehensive overview of the cellular uptake, distribution, and key experimental protocols related to this compound.
Data Presentation
In Vitro and Cellular Activity of this compound
| Parameter | Value | Assay | Target/System | Reference |
| Binding Affinity (Kd) | 120 nM | Isothermal Titration Calorimetry (ITC) | L3MBTL3 | [1][2] |
| IC50 | 40 nM | AlphaScreen Methylated Histone Peptide Competition Assay | L3MBTL3 | |
| Cellular EC50 | 50-100 nM | Fluorescence Recovery After Photobleaching (FRAP) | GFP-3MBT in HEK293 cells | |
| Cellular IC50 | ~500 nM | Disruption of Foci Formation | GFP-3MBT in HEK293 cells | |
| Cytotoxicity | No observable toxicity up to 100 µM | CellTiter-Glo Luminescent Cell Viability Assay | HEK293 cells |
Selectivity of this compound
This compound exhibits greater than 50-fold selectivity for L3MBTL3 over other members of the MBT family and has been tested against a broad panel of over 200 other reader domains. Weak binding has been observed for L3MBTL1 and the Tudor domain of PHF20 with Kd values of 9.4 µM and 5.6 µM, respectively.
Experimental Protocols
Fluorescence Recovery After Photobleaching (FRAP)
This protocol is designed to assess the effect of this compound on the mobility of L3MBTL3 within the nucleus.
1. Cell Culture and Transfection:
- Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Transfect cells with a plasmid encoding a GFP-L3MBTL3 fusion protein (e.g., GFP-3MBT, containing the three MBT domains) using a suitable transfection reagent.
- Plate the transfected cells onto glass-bottom dishes suitable for live-cell imaging.
2. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., a dose-response range from 10 nM to 10 µM).
- Incubate the cells with the this compound-containing medium for a specified period (e.g., 2-24 hours) prior to imaging.
3. FRAP Imaging:
- Mount the glass-bottom dish on a confocal microscope equipped with a live-cell imaging chamber to maintain temperature (37°C) and CO2 (5%).
- Identify a cell expressing the GFP-L3MBTL3 fusion protein.
- Acquire a series of pre-bleach images of a selected region of interest (ROI) within the nucleus.
- Use a high-intensity laser to photobleach the fluorescence within the ROI.
- Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence within the ROI as unbleached GFP-L3MBTL3 molecules diffuse into the area.
4. Data Analysis:
- Measure the fluorescence intensity within the ROI over time.
- Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.
- Normalize the fluorescence recovery data.
- Calculate the mobile fraction and the half-time of recovery (t1/2) by fitting the data to an appropriate model. A decrease in t1/2 upon this compound treatment indicates increased protein mobility.
Affinity Purification of L3MBTL3 using Biotinylated-UNC1215
This protocol describes the use of a biotinylated version of this compound to pull down its cellular target, L3MBTL3.
1. Cell Lysis:
- Transfect HEK293 cells to overexpress a tagged version of L3MBTL3 (e.g., FLAG-L3MBTL3).
- Lyse the cells in a suitable lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, and protease inhibitors).
- Clarify the cell lysate by centrifugation to remove cellular debris.
2. Pull-Down Assay:
- Incubate the clarified cell lysate with biotinylated-UNC1215 overnight at 4°C with gentle rotation.
- To demonstrate competition, a parallel incubation can be performed with an excess of non-biotinylated this compound.
- Add streptavidin-conjugated beads (e.g., streptavidin-agarose) to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated-UNC1215 and any bound proteins.
3. Washing and Elution:
- Wash the beads several times with lysis buffer to remove non-specific binders.
- Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
- Separate the eluted proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Probe the membrane with an antibody against the tag on L3MBTL3 (e.g., anti-FLAG antibody) to detect the pulled-down protein.
Mandatory Visualization
Caption: this compound cellular uptake and mechanism of action.
Caption: Experimental workflow for FRAP analysis.
Caption: Workflow for affinity purification of L3MBTL3.
References
Methodological & Application
Application Notes: UNC1215 as a Chemical Probe for L3MBTL3
UNC1215 is a potent, selective, and cell-permeable chemical probe for the methyl-lysine (Kme) reading function of the L3MBTL3 protein.[1][2][3] L3MBTL3 is a member of the malignant brain tumor (MBT) family of transcriptional repressors that recognize and bind to mono- and di-methylated lysine residues on histone tails and other proteins.[1] this compound competitively displaces these methylated peptides from the MBT domains of L3MBTL3, making it an invaluable tool for elucidating the cellular functions of this reader domain.
The probe exhibits a unique 2:2 polyvalent interaction with L3MBTL3 and has demonstrated low cellular toxicity, making it suitable for a variety of cell-based assays. Key cellular effects of this compound treatment include increasing the nuclear mobility of L3MBTL3 and disrupting its interaction with downstream effector proteins like BCLAF1, which is implicated in DNA damage repair and apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound, establishing its potency and selectivity.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | Value | Assay Method | Reference |
| IC₅₀ | 40 nM | AlphaScreen Competition Assay | |
| K_d_ | 120 nM | Isothermal Titration Calorimetry (ITC) |
Table 2: Cellular Potency and Selectivity
| Parameter | Value | Assay Method | Reference |
| Cellular EC₅₀ | 50-100 nM | FRAP Assay (GFP-3MBT diffusibility) | |
| Cytotoxicity | No observable toxicity up to 100 µM | CellTiter-Glo Luminescent Cell Viability Assay | |
| Selectivity | >50-fold vs. other MBT family members | AlphaScreen Competition Assay | |
| Off-Target Profile | Weak inhibition of FLT3 (64% at 10 µM); otherwise highly selective against a broad panel of kinases and other reader domains. | Kinase and Reader Domain Panels |
Signaling Pathway and Mechanism of Action
This compound functions by occupying the methyl-lysine binding pockets of the L3MBTL3 MBT domains. This prevents L3MBTL3 from recognizing its native substrates, such as methylated BCLAF1. The disruption of this interaction is a key measurable downstream effect of this compound treatment in cells.
Caption: this compound inhibits the L3MBTL3-BCLAF1 interaction.
Experimental Protocols
Protocol 1: General Cell Culture and Compound Handling
This protocol outlines the basic steps for preparing cells and this compound for an experiment.
-
Cell Culture:
-
Culture cells (e.g., HEK293) in appropriate media and conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO₂).
-
Passage cells every 2-3 days to maintain them in the logarithmic growth phase.
-
Seed cells in the desired format (e.g., 96-well plate for viability, 6-well plate for protein extraction) at a density that will ensure they are 70-80% confluent at the time of the experiment.
-
-
This compound Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving it in a suitable solvent like DMSO.
-
Store the stock solution at -20°C or -80°C. If the compound is light-sensitive, use amber vials.
-
-
Treatment Solution Preparation:
-
On the day of the experiment, thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the medium is below 0.3% (preferably ≤0.1%) to avoid solvent-induced effects. A negative control compound, UNC1079, can be used to control for off-target effects.
-
Protocol 2: Cellular Viability Assay
This protocol is used to determine the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubation: Allow cells to attach by incubating overnight at 37°C, 5% CO₂.
-
Compound Treatment: Remove the old medium and add 100 µL of medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay: Use a commercial viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the results to the vehicle control to determine the percentage of cell viability at each concentration.
Protocol 3: Nuclear Foci Elimination Assay
This assay visualizes the displacement of L3MBTL3 from nuclear foci upon this compound treatment.
-
Transfection: Seed HEK293 cells on glass-bottom dishes suitable for microscopy. Transfect cells with a plasmid encoding a fluorescently tagged L3MBTL3 construct (e.g., GFP-3MBT, representing the three MBT domains).
-
Incubation: Allow 16-24 hours for protein expression.
-
Treatment: Treat the transfected cells with the desired concentrations of this compound or a negative control (UNC1079).
-
Incubation: Incubate the cells for at least 24 hours.
-
Imaging: Visualize the cells using a confocal fluorescence microscope. Acquire images of the GFP signal in the nucleus.
-
Analysis: Quantify the formation or disruption of nuclear foci. In untreated cells, GFP-3MBT should form distinct puncta (foci). Treatment with effective concentrations of this compound will result in a more diffuse nuclear signal.
Protocol 4: Co-Immunoprecipitation (Co-IP) for Target Engagement
This protocol validates that this compound disrupts the interaction between L3MBTL3 and its binding partner, BCLAF1.
-
Cell Culture and Transfection: Culture HEK293T cells and transfect them with Flag-tagged L3MBTL3 (Flag-3MBT or Flag-FLMBT).
-
Treatment: After 24-48 hours, treat the cells with this compound (e.g., 1 µM) or a vehicle control for a specified period (e.g., 4-6 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable Co-IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with anti-Flag antibody-conjugated magnetic beads overnight at 4°C to pull down the Flag-L3MBTL3 complex.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution and Western Blotting: Elute the bound proteins from the beads. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the Flag tag (to confirm pulldown) and endogenous BCLAF1 (to check for co-precipitation).
-
Analysis: Compare the amount of BCLAF1 that co-precipitates with Flag-L3MBTL3 in the this compound-treated sample versus the vehicle control. A reduced BCLAF1 signal in the treated sample indicates that this compound successfully disrupted the interaction.
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.
Caption: A standard workflow for cell-based this compound experiments.
References
Application Notes and Protocols for UNC1215 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC1215 is a potent and selective chemical probe for the methyl-lysine (Kme) reading function of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) protein.[1][2][3][4] L3MBTL3 is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors, and it plays a role in processes such as hematopoiesis and has been implicated in cancer biology.[5] this compound serves as a valuable tool for investigating the biological functions of L3MBTL3 and for validating it as a potential therapeutic target. These application notes provide detailed protocols for utilizing this compound in cell-based assays to probe its effects on L3MBTL3 function.
Mechanism of Action
This compound functions as a competitive antagonist of the methyl-lysine binding domains of L3MBTL3. It binds to the aromatic cage within the MBT domains, thereby displacing mono- and dimethyl-lysine residues on histone tails and other proteins that L3MBTL3 would normally recognize. X-ray crystallography has revealed a unique 2:2 polyvalent mode of interaction between this compound and L3MBTL3. This inhibition of the reader function of L3MBTL3 disrupts its localization and interactions within the cell nucleus. In cellular models, treatment with this compound has been shown to increase the mobility of a GFP-L3MBTL3 fusion protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. apexbt.com [apexbt.com]
UNC1215: A Potent and Selective Chemical Probe for the Interrogation of L3MBTL3 Function in Cellular Contexts
For Research Use Only
Application Notes
UNC1215 is a potent, selective, and cell-permeable chemical probe for the methyl-lysine (Kme) reader protein L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3).[1][2][3] As a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors, L3MBTL3 recognizes mono- and dimethylated lysine residues on histone tails and other proteins, playing a crucial role in the regulation of gene expression and protein stability. This compound competitively binds to the methyl-lysine binding pockets of the MBT domains of L3MBTL3, making it an invaluable tool for elucidating the cellular functions of this protein.[1][2]
This compound exhibits high potency both in vitro and in cellular assays. It has an in vitro half-maximal inhibitory concentration (IC50) of 40 nM and a dissociation constant (Kd) of 120 nM for L3MBTL3. In cellular models, such as HEK293 cells, this compound has a half-maximal effective concentration (EC50) in the range of 50-100 nM for engaging with L3MBTL3, as measured by the increased nuclear mobility of a GFP-L3MBTL3 fusion protein. Importantly, this compound has been shown to be non-toxic to cells at concentrations significantly higher than its effective concentration.
The primary mechanism of action of this compound is the competitive displacement of mono- or dimethyl-lysine containing peptides from the MBT domains of L3MBTL3. This inhibition of L3MBTL3's reader function disrupts its downstream activities. For instance, this compound has been demonstrated to interfere with the L3MBTL3-mediated interaction with BCLAF1, a protein involved in DNA damage repair and apoptosis. Furthermore, L3MBTL3 is implicated in the Notch signaling pathway, where it acts as a repressor of Notch target genes. Inhibition of L3MBTL3 with this compound can therefore be used to investigate the role of L3MBTL3 in this critical developmental and disease-related pathway.
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| In Vitro Potency | |||
| IC50 | 40 nM | AlphaScreen methylated histone peptide competition assay | |
| Kd | 120 nM | Isothermal Titration Calorimetry (ITC) | |
| Cellular Potency | |||
| EC50 | 50-100 nM | Fluorescence Recovery After Photobleaching (FRAP) with GFP-L3MBTL3 in HEK293 cells | |
| Selectivity | >50-fold | Against other MBT family members and >200 other reader domains | |
| Toxicity | Non-toxic | Up to 100 µM in cell viability assays |
Signaling Pathways and Experimental Workflows
L3MBTL3-Mediated Transcriptional Repression and its Inhibition by this compound
Caption: L3MBTL3 recognizes methylated histones, leading to gene silencing. This compound inhibits this process.
Experimental Workflow for Assessing this compound Activity in Cells
References
Application Notes and Protocols: UNC1215 Fluorescence Recovery After Photobleaching (FRAP) Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
UNC1215 is a potent and selective chemical probe for the methyllysine (Kme) reading function of L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3).[1][2] L3MBTL3 is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors.[1] It recognizes and binds to mono- and dimethylated lysine residues on histone tails, contributing to chromatin compaction and gene silencing.[3] this compound competitively displaces these interactions, leading to the dissociation of L3MBTL3 from chromatin.[1]
Fluorescence Recovery After Photobleaching (FRAP) is a powerful microscopy technique used to study the dynamics of fluorescently labeled molecules within living cells. By photobleaching a specific region of interest and monitoring the recovery of fluorescence over time, FRAP can provide quantitative information about protein mobility, binding kinetics, and diffusion rates. In the context of this compound, FRAP assays are instrumental in demonstrating the compound's ability to disrupt the interaction between L3MBTL3 and chromatin, thereby increasing the mobility of L3MBTL3 within the nucleus.
These application notes provide a detailed protocol for conducting a FRAP assay to assess the effect of this compound on the mobility of GFP-tagged L3MBTL3.
Principle of the Assay
The FRAP assay for this compound relies on the principle that the mobility of a fluorescently tagged protein, such as GFP-L3MBTL3, is influenced by its binding to other cellular components. When GFP-L3MBTL3 is bound to relatively immobile structures like chromatin, its movement within the nucleus is restricted. This compound, by inhibiting the Kme-reading function of L3MBTL3, causes its dissociation from chromatin. This release from a bound state to a more freely diffusible state results in an increased rate and extent of fluorescence recovery after photobleaching. By comparing the FRAP recovery curves of GFP-L3MBTL3 in the presence and absence of this compound, one can quantify the compound's efficacy in disrupting this protein-chromatin interaction in a cellular context.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Target | Parameter | Value | Reference |
| L3MBTL3 | Kd | 120 nM | |
| L3MBTL3 | IC50 | 40 nM | |
| L3MBTL1 | Kd | 9.4 ± 1.7 µM | |
| L3MBTL1 | IC50 | 1.0 µM | |
| PHF20 (Tudor domain) | Kd | 5.6 ± 0.5 µM |
Table 2: Selectivity of this compound
| Parameter | Description | Value | Reference |
| Selectivity vs. MBT family | This compound is more potent toward L3MBTL3 than other MBT family members. | >50-fold | |
| Selectivity vs. L3MBTL1 | ~75-fold | ||
| Selectivity vs. other reader domains | Examined against over 200 other reader domains. | Highly selective | |
| Other targets | No activity observed against a panel of histone methyltransferases, kinases, ion channels, and 7-TM receptors. | >100-fold selectivity |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: this compound binds to L3MBTL3, inhibiting its interaction with chromatin.
FRAP Experimental Workflow
Caption: Workflow for a this compound FRAP experiment.
Experimental Protocols
Materials and Reagents
-
Cells: HEK293T cells or other suitable cell line.
-
Expression Vector: pEGFP-C1-L3MBTL3 (or other vector for expressing GFP-tagged L3MBTL3).
-
Transfection Reagent: Lipofectamine 2000 or similar.
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
This compound: Prepare a stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Imaging Dishes: Glass-bottom dishes suitable for high-resolution microscopy.
-
Confocal Microscope: Equipped with a high-power laser for photobleaching (e.g., 488 nm for GFP) and a sensitive detector.
Cell Preparation and Transfection
-
Cell Seeding: Twenty-four hours prior to transfection, seed HEK293T cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with the pEGFP-C1-L3MBTL3 vector according to the manufacturer's protocol for the chosen transfection reagent.
-
Expression: Allow the cells to express the GFP-L3MBTL3 fusion protein for 24-48 hours post-transfection.
This compound Treatment
-
Compound Dilution: Prepare working solutions of this compound in pre-warmed cell culture medium. A typical final concentration to observe an effect is 1-10 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Aspirate the medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for a sufficient period for the compound to take effect (e.g., 2-4 hours).
FRAP Data Acquisition
-
Microscope Setup:
-
Turn on the confocal microscope and allow it to warm up.
-
Place the imaging dish on the microscope stage.
-
Use a 60x or 100x oil-immersion objective for imaging.
-
Set the imaging parameters for GFP (e.g., excitation at 488 nm, emission at 500-550 nm).
-
-
Cell Selection: Identify a cell expressing a moderate level of GFP-L3MBTL3. Very high or very low expression levels can affect the results. The fluorescence should be localized to the nucleus.
-
Pre-Bleach Imaging:
-
Define a circular Region of Interest (ROI) within the nucleus of the selected cell.
-
Acquire 5-10 pre-bleach images at a low laser power to establish a baseline fluorescence intensity.
-
-
Photobleaching:
-
Use a high-intensity laser pulse at 488 nm to photobleach the ROI. The duration and intensity of the bleach pulse should be optimized to achieve 70-80% reduction in fluorescence within the ROI.
-
-
Post-Bleach Imaging:
-
Immediately after photobleaching, acquire a time-lapse series of images at the same low laser power used for pre-bleach imaging. The frequency and duration of image acquisition will depend on the recovery rate but a typical protocol might involve acquiring an image every 500 ms for the first 10 seconds, and then every 2 seconds for the next 2 minutes.
-
Data Analysis
-
Fluorescence Intensity Measurement:
-
For each time point, measure the mean fluorescence intensity within the bleached ROI (IROI(t)), a non-bleached control region within the same nucleus (Icontrol(t)), and a background region outside the cell (Ibg(t)).
-
-
Data Normalization:
-
Subtract the background intensity from both the ROI and control region intensities.
-
Correct for photobleaching during image acquisition by dividing the ROI intensity by the control region intensity.
-
Normalize the fluorescence intensity to the pre-bleach intensity to obtain the relative fluorescence intensity (RFI): RFI(t) = [(IROI(t) / Icontrol(t)) / (IROI_pre / Icontrol_pre)] where IROI_pre and Icontrol_pre are the average pre-bleach intensities.
-
-
Curve Fitting:
-
Plot the normalized fluorescence intensity over time.
-
Fit the recovery curve to a mathematical model (e.g., a single or double exponential function) to extract kinetic parameters such as the mobile fraction (Mf) and the half-maximal recovery time (t1/2).
-
Mobile Fraction (Mf): The fraction of fluorescent molecules that are free to move into the bleached region. Mf = (I∞ - I0) / (Ipre - I0), where I∞ is the intensity at the plateau of recovery, I0 is the intensity immediately after bleaching, and Ipre is the pre-bleach intensity.
-
Half-maximal Recovery Time (t1/2): The time it takes for the fluorescence to recover to half of its final intensity.
-
-
-
Statistical Analysis:
-
Perform FRAP experiments on multiple cells for each condition (vehicle and this compound-treated).
-
Calculate the mean and standard deviation for the mobile fraction and t1/2.
-
Use an appropriate statistical test (e.g., t-test) to determine if the differences between the vehicle and this compound-treated groups are statistically significant.
-
Expected Results
Treatment with this compound is expected to increase the mobility of GFP-L3MBTL3. This will be reflected in the FRAP data as:
-
An increase in the mobile fraction (Mf).
-
A decrease in the half-maximal recovery time (t1/2).
These results would indicate that this compound effectively displaces GFP-L3MBTL3 from its binding sites on chromatin, leading to a larger pool of freely diffusing protein that can more rapidly repopulate the bleached area.
Troubleshooting
-
Low signal-to-noise ratio: Increase laser power for imaging, use a more sensitive detector, or increase the expression level of the fluorescent protein.
-
Significant photobleaching during post-bleach acquisition: Reduce the laser power, decrease the frequency of image acquisition, or use a more photostable fluorescent protein.
-
High cell-to-cell variability: Standardize cell seeding density and transfection efficiency. Analyze a larger number of cells per condition.
-
No effect of this compound: Verify the activity of the compound. Increase the concentration or incubation time. Ensure the target protein is correctly localized.
Conclusion
The FRAP assay is a robust method for quantifying the effect of this compound on the dynamics of its target protein, L3MBTL3, in living cells. By demonstrating an increase in the mobility of GFP-L3MBTL3, this assay provides direct evidence of target engagement and the mechanism of action for this compound. This protocol provides a framework for researchers to successfully design and execute FRAP experiments to investigate the cellular activity of this and other similar chemical probes.
References
Application Notes and Protocols for AlphaScreen Assay of UNC1215
These application notes provide a detailed protocol for determining the inhibitory activity of UNC1215 on the L3MBTL3 methyl-lysine reader domain using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. This document is intended for researchers, scientists, and drug development professionals familiar with biochemical assays.
Introduction
This compound is a potent and selective chemical probe for the methyl-lysine (Kme) reading function of the L3MBTL3 protein.[1][2][3][4] L3MBTL3 is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors and is implicated in various cellular processes.[5] this compound competitively displaces mono- or dimethyl-lysine containing peptides from the MBT domains of L3MBTL3, thereby inhibiting its function. The AlphaScreen assay is a bead-based, no-wash, highly sensitive method ideal for studying protein-protein and protein-peptide interactions, making it well-suited for characterizing inhibitors like this compound.
Principle of the Assay
The AlphaScreen assay for this compound is a competition assay that measures the ability of the compound to disrupt the interaction between His-tagged L3MBTL3 protein and a biotinylated histone peptide (e.g., H4K20me2). In this setup, Streptavidin-coated Donor beads bind to the biotinylated peptide, and Nickel Chelate Acceptor beads bind to the His-tagged L3MBTL3. When these beads are brought into close proximity through the protein-peptide interaction, excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the Acceptor beads, leading to a chemiluminescent signal at 520-620 nm. In the presence of an inhibitor like this compound, the interaction is disrupted, the beads are separated, and the AlphaScreen signal is reduced in a dose-dependent manner.
Signaling Pathway Diagram
Caption: this compound inhibits L3MBTL3's recognition of methylated histones.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 for L3MBTL3 | 40 nM | |
| This compound Kd for L3MBTL3 | 120 nM | |
| This compound Selectivity | >50-fold vs. other MBT family members |
Experimental Protocol
Materials and Reagents
-
Protein: Recombinant human L3MBTL3 (aa 229-547) with an N-terminal GST or His-tag (e.g., BPS Bioscience, Cat. No. 55013).
-
Peptide: Biotinylated histone H4 peptide dimethylated on lysine 20 (Biotin-H4K20me2).
-
Inhibitor: this compound.
-
Assay Plates: 384-well low-volume white plates (e.g., Greiner Bio-One, Cat. No. 784075).
-
AlphaScreen Beads:
-
Streptavidin Donor Beads (PerkinElmer, Cat. No. 6760619).
-
Nickel Chelate Acceptor Beads (PerkinElmer, Cat. No. AS101D).
-
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20.
-
Plate Reader: An AlphaScreen-compatible plate reader (e.g., PerkinElmer EnVision).
Experimental Workflow Diagram
Caption: Workflow for the this compound AlphaScreen competition assay.
Detailed Protocol
1. Reagent Preparation:
-
Assay Buffer: Prepare a fresh solution of 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 2 mM DTT, and 0.05% Tween-20.
-
His-L3MBTL3: Dilute the stock protein to the desired final concentration (e.g., 50 nM) in Assay Buffer.
-
Biotin-H4K20me2 Peptide: Dilute the stock peptide to the desired final concentration (e.g., 150 nM) in Assay Buffer.
-
This compound: Prepare a serial dilution of this compound in DMSO, and then dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
AlphaScreen Beads: Reconstitute the Donor and Acceptor beads according to the manufacturer's instructions. Dilute the beads in Assay Buffer to the desired final concentration (e.g., 10 µg/mL each). Protect the bead solutions from light.
2. Assay Procedure (384-well plate format, 10 µL final volume):
-
Compound Addition: Add 1 µL of diluted this compound or DMSO vehicle (for control wells) to the assay plate.
-
Protein and Peptide Addition: Add 4.5 µL of a pre-mixed solution of His-L3MBTL3 and Biotin-H4K20me2 peptide in Assay Buffer to each well. This will result in final concentrations of 50 nM for the protein and 150 nM for the peptide.
-
First Incubation: Seal the plate and incubate for 30 minutes at room temperature with gentle shaking.
-
Bead Addition: In subdued light, add 4.5 µL of the diluted AlphaScreen bead mixture (containing both Donor and Acceptor beads) to each well.
-
Second Incubation: Seal the plate, protect it from light, and incubate for 60 minutes at room temperature with gentle shaking.
-
Plate Reading: Read the plate on an AlphaScreen-compatible plate reader using standard AlphaScreen settings (excitation at 680 nm, emission at 520-620 nm).
3. Data Analysis:
-
The raw data (AlphaScreen counts) are plotted against the logarithm of the inhibitor concentration.
-
The data are then fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the AlphaScreen signal.
Selectivity Assays
To determine the selectivity of this compound, similar AlphaScreen assays can be performed using other methyl-lysine reader proteins from the MBT family (e.g., L3MBTL1, L3MBTL2) and other reader domain families. The IC50 values obtained for these other proteins can then be compared to the IC50 value for L3MBTL3. This compound has been shown to be over 50-fold more potent for L3MBTL3 compared to other MBT family members.
Troubleshooting
-
High Background Signal: This may be due to non-specific binding of the reagents to the beads or the plate. Optimizing the concentrations of Tween-20 and NaCl in the assay buffer can help reduce non-specific interactions.
-
Low Signal-to-Background Ratio: This could be due to suboptimal concentrations of the protein, peptide, or beads. A cross-titration of these components should be performed to determine their optimal concentrations. The incubation times can also be optimized.
-
Compound Interference: Some compounds can interfere with the AlphaScreen signal (e.g., by quenching the signal or by being colored). A counterscreen assay using a biotinylated His-tagged peptide can be used to identify compounds that interfere with the bead chemistry itself.
These detailed notes and protocols should enable researchers to successfully perform the AlphaScreen assay for the characterization of this compound and other potential inhibitors of L3MBTL3.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
Application Note: UNC1215-Mediated Immunoprecipitation of L3MBTL3
Audience: Researchers, scientists, and drug development professionals.
Introduction
L3MBTL3 (L3MBTL Histone Methyl-Lysine Binding Protein 3) is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors.[1][2] These proteins function as "readers" of post-translational modifications, specifically recognizing mono- and dimethylated lysine residues on histone tails and other proteins.[3][4] L3MBTL3 is implicated in several critical cellular processes, including the regulation of gene expression via the Notch signaling pathway and targeting methylated proteins like DNMT1, SOX2, and E2F1 for ubiquitin-dependent degradation by recruiting the CRL4-DCAF5 E3 ubiquitin ligase complex.[5]
UNC1215 is a potent, selective, and cell-active chemical probe developed to antagonize the methyl-lysine (Kme) reading function of L3MBTL3. It competitively binds to the Kme-binding pocket of the L3MBTL3 MBT domains, making it an invaluable tool for investigating the protein's cellular functions. This document provides detailed protocols for the immunoprecipitation of L3MBTL3 from cell lysates using this compound, both for affinity purification and for studying protein-protein interactions.
Quantitative Data: this compound Interaction with L3MBTL3
This compound has been extensively characterized biophysically and in cellular assays. Its high affinity and selectivity make it an ideal reagent for specifically targeting L3MBTL3.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) | 120 nM | Isothermal Titration Calorimetry (ITC) | |
| Inhibitory Potency (IC₅₀) | 40 nM | AlphaScreen (Histone Peptide Competition) | |
| Selectivity | >50-fold vs. other MBT family members | AlphaScreen | |
| Cellular Toxicity | Non-toxic up to 100 µM | CellTiter-Glo (HEK293 cells) |
L3MBTL3 Signaling and Inhibition by this compound
L3MBTL3 acts as an adapter protein, recognizing methylated lysine (Kme) on substrate proteins and recruiting an E3 ubiquitin ligase complex to trigger their degradation. This compound competitively binds to the L3MBTL3 reader domain, preventing recognition of the methylated substrate and thereby inhibiting its subsequent ubiquitination and proteolysis.
Experimental Protocols
Two primary immunoprecipitation-based protocols are presented:
-
Affinity Purification (AP): Using biotinylated this compound to purify L3MBTL3 from cell lysates.
-
Competitive Co-Immunoprecipitation (Co-IP): Using an antibody against a tagged L3MBTL3 to pull down interacting partners, with this compound used as a competitor to validate the dependency of the interaction on the methyl-lysine binding function.
Protocol 1: Affinity Purification of L3MBTL3 using Biotin-UNC1215
This protocol describes the capture of endogenous or overexpressed L3MBTL3 using a biotinylated version of the this compound probe. The procedure is based on methods demonstrating that biotin-UNC1215 can efficiently purify Flag-tagged L3MBTL3 from HEK293 cell lysates.
A. Materials and Reagents
-
Cells expressing L3MBTL3 (e.g., HEK293T cells overexpressing Flag-L3MBTL3).
-
Biotin-UNC1215.
-
Non-biotinylated this compound (for competition control).
-
Streptavidin-conjugated magnetic beads (e.g., Dynabeads MyOne Streptavidin C1).
-
Lysis Buffer: 20 mM Tris-HCl pH 8, 137 mM NaCl, 1% NP-40, 2 mM EDTA.
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 2x Laemmli sample buffer.
-
Protease and phosphatase inhibitor cocktails.
B. Cell Lysis
-
Harvest cells (e.g., 1-5 x 10⁷) and wash once with ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Add 1 mL of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Resuspend the pellet and incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine protein concentration using a standard assay (e.g., BCA).
C. Affinity Purification
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL with Lysis Buffer.
-
Add biotin-UNC1215 to the lysate to a final concentration of 1-5 µM.
-
For a competition control, pre-incubate a parallel lysate sample with a 10-fold excess of non-biotinylated this compound for 30 minutes before adding biotin-UNC1215.
-
Incubate the lysate-probe mixture for 2-4 hours at 4°C with gentle rotation.
-
While incubating, prepare the streptavidin beads according to the manufacturer's instructions (typically involves washing the beads with Lysis Buffer).
-
Add the pre-washed streptavidin beads to the lysate and incubate for an additional 1 hour at 4°C with rotation.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-4 times with 1 mL of ice-cold Wash Buffer.
-
After the final wash, remove all residual buffer.
D. Elution and Analysis
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the bound proteins.
-
Pellet the beads with a magnetic stand and load the supernatant onto an SDS-PAGE gel for Western blot analysis using an anti-L3MBTL3 or anti-Flag antibody.
Protocol 2: Competitive Co-Immunoprecipitation
This protocol is designed to validate if a protein-protein interaction with L3MBTL3 is dependent on its methyl-lysine reader function. An example is the interaction between L3MBTL3 and BCLAF1, which is substantially reduced by this compound treatment.
A. Materials and Reagents
-
Cells co-expressing Flag-L3MBTL3 and a protein of interest (e.g., BCLAF1).
-
This compound (non-biotinylated).
-
Anti-Flag M2 affinity gel (or a similar high-affinity anti-tag matrix).
-
Lysis, Wash, and Elution buffers as described in Protocol 1.
B. Cell Lysis and Pre-treatment
-
Prepare clarified cell lysate as described in Protocol 1 (Steps B1-B6).
-
Divide the lysate into two equal aliquots.
-
To one aliquot, add this compound to a final concentration of 1 µM. To the other, add an equivalent volume of vehicle (e.g., DMSO).
-
Incubate both aliquots for 1 hour at 4°C with gentle rotation.
C. Immunoprecipitation
-
Add pre-washed anti-Flag affinity gel to both the this compound-treated and vehicle-treated lysates.
-
Incubate for 2-4 hours at 4°C with gentle rotation to capture the Flag-L3MBTL3 complex.
-
Pellet the affinity gel by centrifugation (1,000 x g for 1 minute) or by using a magnetic stand if using magnetic beads.
-
Wash the beads 3-4 times with 1 mL of ice-cold Wash Buffer.
D. Elution and Analysis
-
Elute the protein complexes from the affinity gel. This can be done by competitive elution with a 3xFLAG peptide or by denaturing elution with Laemmli buffer as described in Protocol 1 (Steps D1-D3).
-
Analyze the eluates by Western blotting. Probe one blot with an anti-Flag antibody (to confirm equal pulldown of L3MBTL3) and another blot with an antibody against the putative interacting protein (e.g., anti-BCLAF1) to observe the effect of this compound on the co-immunoprecipitation.
Experimental Workflow: Affinity Purification
The following diagram illustrates the key steps in the affinity purification of L3MBTL3 using biotinylated this compound.
References
- 1. genecards.org [genecards.org]
- 2. L3MBTL3 Is a Potential Prognostic Biomarker and Correlates with Immune Infiltrations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L3MBTL histone methyl-lysine binding protein 3 - Creative Biogene [creative-biogene.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for UNC1215 Treatment of HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UNC1215, a potent and selective chemical probe for the methyllysine (Kme) reading domain of L3MBTL3, in studies involving Human Embryonic Kidney 293 (HEK293) cells. Detailed protocols for key experiments are provided to ensure reproducible and reliable results.
Introduction
This compound is a valuable tool for investigating the biological functions of L3MBTL3, a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors.[1] L3MBTL3 recognizes and binds to mono- and dimethylated lysine residues on histone and non-histone proteins, playing a crucial role in transcriptional repression and ubiquitin-dependent protein degradation. This compound competitively binds to the Kme-binding pocket of L3MBTL3, thereby inhibiting its reader function.[1][2] Studies have shown that this compound is non-toxic to HEK293 cells at concentrations up to 100 µM and exhibits high stability in cell culture conditions.[2][3]
Mechanism of Action
L3MBTL3 acts as a reader of methyl-lysine marks, influencing gene expression and protein stability. It has been shown to be involved in the ubiquitin-dependent degradation of several key proteins, including DNMT1, E2F1, SOX2, and HIF-1α, by recruiting the CRL4-DCAF5 E3 ubiquitin ligase complex. Furthermore, L3MBTL3 interacts with other proteins such as BCLAF1, a protein implicated in DNA damage repair and apoptosis. This compound disrupts these interactions by blocking the methyl-lysine binding function of L3MBTL3.
Data Presentation
The following table summarizes the key quantitative data for this compound's interaction with L3MBTL3.
| Parameter | Value | Method | Reference |
| IC50 | 40 nM | AlphaScreen | |
| Kd | 120 nM | Isothermal Titration Calorimetry (ITC) | |
| Cellular Toxicity | No observable cytotoxicity up to 100 µM in HEK293 cells | CellTiter-Glo Luminescent Cell Viability Assay |
Mandatory Visualizations
Caption: this compound inhibits the L3MBTL3 signaling pathway.
Caption: General experimental workflow for this compound studies in HEK293 cells.
Experimental Protocols
Cell Culture and Maintenance of HEK293 Cells
This protocol describes the standard procedure for culturing and maintaining HEK293 cells to ensure they are healthy and in the logarithmic growth phase for subsequent experiments.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Maintain HEK293 cells in T-75 flasks in a humidified incubator.
-
For passaging, aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete DMEM.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete DMEM.
-
Seed new T-75 flasks at a density of 2-5 x 106 cells.
-
Cells should be split every 2-3 days when they reach 80-90% confluency.
This compound Treatment of HEK293 Cells
This protocol outlines the general procedure for treating HEK293 cells with this compound.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
HEK293 cells in culture (6-well plates, 10 cm dishes, or 96-well plates depending on the downstream application)
-
Complete DMEM
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in sterile DMSO to prepare a 10 mM stock solution. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed HEK293 cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 60-80%) before treatment.
-
Treatment:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in pre-warmed complete DMEM to the desired final concentration (e.g., 1 µM for studying protein-protein interactions, or a range of concentrations for dose-response experiments).
-
Prepare a vehicle control with the same final concentration of DMSO as the this compound-treated samples.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the DMSO vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 18-24 hours) in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
This protocol describes how to assess the cytotoxicity of this compound on HEK293 cells using a luminescence-based assay.
Materials:
-
HEK293 cells
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete DMEM. A typical concentration range to test for toxicity would be from 0.1 µM to 100 µM. Include a vehicle (DMSO) control.
-
Aspirate the medium and add 100 µL of the medium containing the different concentrations of this compound or DMSO to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol details the detection of changes in protein levels or post-translational modifications following this compound treatment.
Materials:
-
HEK293 cells treated with this compound or DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-L3MBTL3, anti-BCLAF1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to the plate and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Use a loading control like GAPDH or β-actin to normalize protein levels.
-
Co-Immunoprecipitation (Co-IP)
This protocol is for investigating the effect of this compound on the interaction between L3MBTL3 and its binding partners (e.g., BCLAF1).
Materials:
-
HEK293 cells (can be transfected with tagged proteins of interest, e.g., FLAG-L3MBTL3)
-
This compound
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-FLAG M2 affinity gel)
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., 2x Laemmli buffer or glycine-HCl pH 2.5)
-
Primary and secondary antibodies for Western blotting
Procedure:
-
Cell Treatment and Lysis:
-
Treat HEK293 cells (transfected with tagged proteins if necessary) with this compound (e.g., 1 µM) or DMSO for 18 hours.
-
Lyse the cells in Co-IP lysis buffer as described in the Western Blot protocol.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-FLAG M2 affinity gel) overnight at 4°C with gentle rotation.
-
Collect the beads by centrifugation and wash them three to five times with ice-cold wash buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding 2x Laemmli buffer and boiling for 5 minutes.
-
Analyze the immunoprecipitated samples and input lysates by Western blotting using antibodies against the proteins of interest (e.g., anti-FLAG and anti-BCLAF1). A reduction in the co-immunoprecipitated protein in the this compound-treated sample compared to the control indicates that this compound disrupts the protein-protein interaction.
-
References
Application Notes and Protocols for the L3MBTL3 Inhibitor UNC1215
Audience: Researchers, scientists, and drug development professionals.
Summary: UNC1215 is a potent and highly selective chemical probe for the methyllysine (Kme) reading domain of the L3MBTL3 protein.[1][2] As a member of the malignant brain tumor (MBT) family of transcriptional repressors, L3MBTL3 plays a role in chromatin regulation and has been implicated in cancer biology.[3][4] A critical feature of this compound for its use as a chemical probe is its lack of cellular toxicity at effective concentrations.[5] These application notes provide a detailed protocol to verify the cytotoxicity profile of this compound in a user-defined cell line, summarize its biochemical activity, and illustrate its mechanism of action.
Mechanism of Action of this compound
This compound functions by competitively binding to the methyllysine-binding pockets of L3MBTL3, thereby displacing it from its native targets, such as mono- or dimethylated lysine residues on histone tails. This inhibition disrupts the normal function of L3MBTL3, which includes the recruitment of other proteins to chromatin and involvement in methylation-dependent protein degradation pathways. For instance, this compound has been used to demonstrate a novel interaction between L3MBTL3 and BCLAF1, a protein involved in apoptosis and DNA damage repair. The binding of this compound to L3MBTL3 is unique, involving a 2:2 polyvalent interaction where two this compound molecules engage with a dimer of L3MBTL3.
Data Presentation
This compound is characterized by its high potency for L3MBTL3 and its selectivity over other methyllysine reader proteins. Critically, it exhibits minimal to no cytotoxicity at concentrations well above its effective biological dose.
Table 1: Biochemical Activity of this compound
| Parameter | Target | Value | Assay Method |
|---|---|---|---|
| IC₅₀ | L3MBTL3 | 40 nM | AlphaScreen Peptide Competition |
| K_d_ | L3MBTL3 | 120 nM | Isothermal Titration Calorimetry (ITC) |
| Selectivity | Other MBT family members | >50-fold | AlphaScreen |
Table 2: Cytotoxicity Profile of this compound
| Compound | Cell Line | Max Concentration Tested | Result | Assay Method |
|---|---|---|---|---|
| This compound | HEK293 | 100 µM | No observable cytotoxicity | CellTiter-Glo |
| UNC1079 (Negative Control) | HEK293 | 100 µM | No observable cytotoxicity | CellTiter-Glo |
Experimental Protocol: this compound Cytotoxicity Verification using LDH Assay
This protocol details a method to confirm the reported non-toxic profile of this compound. The Lactate Dehydrogenase (LDH) assay is a common method to assess cytotoxicity. It quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytotoxic events.
Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. apexbt.com [apexbt.com]
- 4. L3MBTL histone methyl-lysine binding protein 3 - Creative Biogene [creative-biogene.com]
- 5. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing High-Concentration Stock Solutions of UNC1215 in DMSO: An Application Note and Protocol
Introduction
UNC1215 is a potent and selective chemical probe for the methyllysine (Kme) reading function of L3MBTL3, a member of the malignant brain tumor (MBT) family of transcriptional repressors.[1][2] Accurate and consistent preparation of stock solutions is critical for reliable experimental outcomes in cell-based assays and other applications. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to the compound's high solubility in this solvent. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO, intended for researchers, scientists, and drug development professionals.
Physicochemical and Solubility Data
Proper preparation of this compound stock solutions requires an understanding of its key physicochemical properties. The following table summarizes essential quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 529.72 g/mol | [3][4] |
| Solubility in DMSO | ≥26.05 mg/mL; up to 100 mg/mL (188.77 mM) | |
| Appearance | White to off-white solid | |
| CAS Number | 1415800-43-9 |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions for various in vitro experiments.
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes (amber or wrapped in foil for light protection)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Step-by-Step Procedure
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before opening to prevent condensation of moisture, which can affect solubility and compound stability.
-
Weigh this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution:
-
Calculation: 0.01 mol/L * 1 L/1000 mL * 529.72 g/mol * 1000 mg/g = 5.2972 mg
-
Weigh approximately 5.30 mg of this compound.
-
-
Add DMSO: Using a calibrated pipette, add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. To prepare 1 mL of a 10 mM solution from 5.30 mg of this compound:
-
Calculation: 5.30 mg / (529.72 mg/mmol) / 10 mmol/L = 0.001 L = 1 mL
-
Add 1 mL of DMSO.
-
-
Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Optional - Aiding Dissolution: If the compound does not fully dissolve, gentle warming in a 37°C water bath for 10 minutes or brief sonication can aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Once fully dissolved, the stock solution is ready for use or storage.
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound stock solution.
-
Short-term Storage (up to 1 month): Store aliquots at -20°C.
-
Long-term Storage (up to 1-2 years): For extended storage, it is recommended to store aliquots at -80°C.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to compound degradation. It is best practice to prepare single-use aliquots.
-
Light Sensitivity: While not explicitly stated for this compound, it is good practice to protect solutions from light by using amber vials or wrapping tubes in aluminum foil.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution in DMSO.
Caption: Workflow for this compound Stock Solution Preparation.
References
UNC1215: A Potent and Selective Chemical Probe for the L3MBTL3 Methyl-Lysine Reader Domain
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols for Epigenetic Research
UNC1215 is a highly potent and selective chemical probe for the methyl-lysine (Kme) reading domain of the Lethal (3) malignant brain tumor-like protein 3 (L3MBTL3).[1][2] As a member of the MBT family of chromatin-interacting transcriptional repressors, L3MBTL3 plays a crucial role in gene regulation, protein stability, and has been implicated in cancer.[3][4] this compound provides a valuable tool for elucidating the biological functions of L3MBTL3 and for exploring its potential as a therapeutic target.
This document provides detailed application notes and protocols for the use of this compound in various epigenetic research applications.
Mechanism of Action
This compound functions as a competitive inhibitor of the methyl-lysine binding activity of L3MBTL3.[1] It displaces mono- and di-methylated lysine-containing peptides from the MBT domains of L3MBTL3. X-ray crystallography has revealed a unique 2:2 polyvalent mode of interaction between this compound and L3MBTL3, contributing to its high affinity and selectivity.
Quantitative Data
The following table summarizes the key quantitative data for this compound's interaction with L3MBTL3.
| Parameter | Value | Target | Assay |
| IC50 | 40 nM | L3MBTL3 | AlphaScreen |
| Kd | 120 nM | L3MBTL3 | Isothermal Titration Calorimetry (ITC) |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of L3MBTL3's binding activity in the AlphaScreen assay. The Kd (dissociation constant) is a measure of the binding affinity between this compound and L3MBTL3.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits L3MBTL3's function in transcriptional repression.
Caption: A typical experimental workflow for investigating this compound's effects.
Experimental Protocols
AlphaScreen™ Assay for L3MBTL3 Inhibition
This protocol is designed to quantitatively measure the inhibitory activity of this compound on the interaction between L3MBTL3 and a methylated histone peptide.
Materials:
-
His6-tagged L3MBTL3 protein
-
Biotinylated H4K20me2 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
This compound compound
-
384-well white opaque microplates (e.g., OptiPlate™-384)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer.
-
Reaction Mixture: In a 384-well plate, add the following in order:
-
5 µL of this compound dilution (or vehicle control).
-
5 µL of His6-L3MBTL3 (final concentration ~10 nM).
-
5 µL of biotinylated H4K20me2 peptide (final concentration ~10 nM).
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Bead Addition: Add 10 µL of a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (final concentration 10 µg/mL each) to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 1 hour.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision® Multilabel Reader).
-
Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Fluorescence Recovery After Photobleaching (FRAP) for L3MBTL3 Mobility
This protocol assesses the effect of this compound on the mobility of L3MBTL3 within the nucleus of living cells. An increase in the mobile fraction of L3MBTL3 is indicative of its displacement from chromatin.
Materials:
-
HEK293T cells
-
Plasmid encoding GFP-L3MBTL3
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Glass-bottom imaging dishes
-
This compound
-
Confocal microscope with FRAP capabilities
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells on glass-bottom dishes.
-
Transfect cells with the GFP-L3MBTL3 plasmid and allow expression for 24-48 hours.
-
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 4-6 hours.
-
Image Acquisition:
-
Mount the dish on the confocal microscope stage, maintained at 37°C and 5% CO2.
-
Identify a cell expressing GFP-L3MBTL3 with clear nuclear localization.
-
Acquire 3-5 pre-bleach images of the nucleus.
-
-
Photobleaching:
-
Define a region of interest (ROI) within the nucleus.
-
Bleach the ROI with a high-intensity laser pulse (e.g., 488 nm laser at 100% power).
-
-
Post-Bleach Imaging:
-
Immediately after bleaching, acquire a time-lapse series of images at a low laser intensity to monitor fluorescence recovery in the ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI, a non-bleached control region, and the background over time.
-
Normalize the fluorescence recovery data.
-
Calculate the mobile fraction and the half-maximal recovery time (t½).
-
Co-Immunoprecipitation (Co-IP) for L3MBTL3-BCLAF1 Interaction
This protocol investigates the effect of this compound on the interaction between L3MBTL3 and its known interacting partner, BCLAF1.
Materials:
-
HEK293T cells
-
Plasmids encoding Flag-L3MBTL3 and HA-BCLAF1
-
Transfection reagent
-
This compound
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors
-
Anti-Flag antibody (for IP)
-
Anti-HA antibody (for Western blotting)
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis buffer with reduced Triton X-100 (e.g., 0.1%)
-
Elution Buffer: Glycine-HCl pH 2.5 or SDS-PAGE sample buffer
Procedure:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with Flag-L3MBTL3 and HA-BCLAF1 plasmids.
-
Compound Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle control for 24 hours.
-
Cell Lysis: Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Immunoprecipitation:
-
Incubate the cleared cell lysate with anti-Flag antibody for 2-4 hours at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours.
-
-
Washing: Wash the beads 3-5 times with Wash Buffer.
-
Elution: Elute the protein complexes from the beads using Elution Buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-HA antibody to detect co-immunoprecipitated BCLAF1.
-
Probe with anti-Flag antibody to confirm the immunoprecipitation of Flag-L3MBTL3.
-
Chromatin Immunoprecipitation (ChIP) for L3MBTL3 Genomic Localization
This protocol is for identifying the genomic regions where L3MBTL3 is bound, and how this is affected by this compound.
Materials:
-
Cells of interest (e.g., a cancer cell line)
-
Formaldehyde (1% final concentration for cross-linking)
-
Glycine (0.125 M final concentration to quench)
-
ChIP Lysis Buffer: (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, protease inhibitors)
-
Sonication equipment
-
Anti-L3MBTL3 antibody (ChIP-grade)
-
IgG control antibody
-
Protein A/G magnetic beads
-
ChIP Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer (e.g., 1% SDS, 100 mM NaHCO3)
-
Proteinase K
-
RNase A
-
DNA purification kit
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with anti-L3MBTL3 antibody or IgG control overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Analysis: Analyze the enriched DNA by qPCR for specific target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
In Vivo Administration of this compound in Mouse Models
This protocol provides a general guideline for the in vivo administration of this compound. Specific dosages and administration routes should be optimized for the particular animal model and experimental goals.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Experimental mice
Procedure:
-
Formulation: Prepare the this compound formulation by first dissolving it in DMSO, then adding PEG300 and Tween-80, and finally bringing it to the final volume with saline. The final concentration should be such that the desired dose can be administered in a reasonable volume (e.g., 100 µL).
-
Administration: Administer the formulated this compound to the mice via the desired route (e.g., intraperitoneal injection). A typical starting dose might be in the range of 10-50 mg/kg.
-
Monitoring: Monitor the animals for any adverse effects and for the desired biological outcome.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At specified time points after administration, collect blood and/or tissue samples to measure this compound concentration (PK) and target engagement (PD), such as changes in L3MBTL3 localization or downstream gene expression.
Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
By utilizing this compound with these detailed protocols, researchers can effectively investigate the role of L3MBTL3 in various biological processes and its potential as a therapeutic target in diseases such as cancer.
References
- 1. uniprot.org [uniprot.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L3MBTL3 Is a Potential Prognostic Biomarker and Correlates with Immune Infiltrations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L3MBTL3 is induced by HIF-1α and fine tunes the HIF-1α degradation under hypoxia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
UNC1215 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with UNC1215 in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Q1: My this compound is precipitating out of solution when I dilute my DMSO stock into my aqueous buffer or cell culture medium. What should I do?
A1: This is a common issue as this compound is practically insoluble in water.[1][2] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution, a common problem with hydrophobic compounds.[3][4] Here are several troubleshooting steps:
-
Optimize your final DMSO concentration: While you want to minimize DMSO to avoid cellular toxicity (typically <0.5%), a slightly higher concentration might be necessary to maintain solubility.[5] It's crucial to test your cell line's tolerance to different DMSO concentrations.
-
Employ a stepwise dilution: Instead of a single large dilution, add your DMSO stock to the aqueous solution in a stepwise manner with gentle mixing. This gradual change in solvent composition can help prevent immediate precipitation.
-
Utilize co-solvents and excipients: For in vivo or challenging in vitro experiments, consider using a formulation with co-solvents. Several established protocols can achieve a clear solution at concentrations of ≥ 0.83 mg/mL. (See Experimental Protocols section for details).
-
Warm the solution: Gently warming the solution to 37°C can aid in dissolution. Some protocols even suggest warming to 50°C in a water bath. However, ensure this is compatible with the stability of other components in your medium.
-
Use sonication: Brief sonication can help to break down small precipitates and facilitate dissolution.
-
Prepare fresh solutions: Always prepare your final working solution fresh from your DMSO stock immediately before use to minimize the chance of precipitation over time.
Frequently Asked Questions (FAQs)
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, with reported solubilities ranging from ≥26.05 mg/mL to as high as ≥270 mg/mL. For optimal results, use fresh, anhydrous DMSO, as it can absorb moisture, which may reduce the solubility of the compound.
Q3: What are the reported solubility values for this compound in different solvents?
A3: The solubility of this compound varies significantly across different solvents. It is highly soluble in DMSO but poorly soluble in aqueous solutions. The table below summarizes the available quantitative data.
| Solvent System | Solubility | Source(s) |
| DMSO | ≥270 mg/mL (509.70 mM) | |
| DMSO | 100 mg/mL (188.77 mM) | |
| DMSO | ≥26.05 mg/mL | |
| Ethanol | ≥4.94 mg/mL (with gentle warming) | |
| Ethanol | 14 mg/mL | |
| DMF | 16 mg/mL | |
| Water | Insoluble | |
| DMF:PBS (pH 7.2) (1:1) | 0.50 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.83 mg/mL (1.57 mM) | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.83 mg/mL (1.57 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 0.83 mg/mL (1.57 mM) |
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year). Powdered this compound is stable for up to 3 years when stored at -20°C.
Q5: Is this compound toxic to cells?
A5: this compound has been shown to be non-toxic to HEK293 cells at concentrations up to 100 μM. However, it is always good practice to determine the cytotoxicity of any compound in your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight: 529.72 g/mol ).
-
Vortex the solution until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or briefly sonicate.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single use.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Formulation for In Vivo Administration (Co-solvent method)
This protocol is adapted from manufacturer recommendations for achieving a clear aqueous solution for in vivo studies.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 8.3 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 and mix thoroughly.
-
Add 0.5 volumes of Tween-80 and mix until the solution is clear.
-
Add 4.5 volumes of saline to reach the final desired concentration. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
The final solution should be clear and can be used for administration.
Visualizations
Caption: Workflow for dissolving this compound and troubleshooting precipitation.
Caption: this compound competitively inhibits L3MBTL3's reader function.
References
How to dissolve UNC1215 for in vitro experiments.
This technical support center provides detailed protocols and troubleshooting guides for dissolving and using UNC1215 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] The compound is highly soluble in DMSO, while it is poorly soluble in aqueous solutions like water or PBS.[1]
Q2: How can I dissolve this compound if I see particulates in my DMSO stock solution?
A2: If you observe particulates, you can facilitate dissolution by gently warming the solution at 37°C for 10 minutes and/or using an ultrasonic bath for a short period.[1] Ensure the vial is tightly capped during these procedures.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions should be stored at -20°C or -80°C.[1] When stored at -20°C, the solution is stable for up to one year; at -80°C, it is stable for up to two years. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with 0.1% being a widely recommended safe level for most cell lines. It is always best practice to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.
Q5: I added my this compound stock solution to the cell culture media and it immediately turned cloudy. What happened and how can I fix it?
A5: This phenomenon is known as "crashing out" or precipitation. It occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous solution (like cell culture media) where it has poor solubility. To prevent this, always pre-warm your media to 37°C and add the DMSO stock solution dropwise while gently swirling or mixing. Preparing an intermediate dilution can also help.
Q6: Is this compound stable in cell culture media?
A6: Yes, this compound has been shown to be highly stable under cellular assay conditions. Studies have indicated no significant degradation when incubated in cell media with HEK293 cells for 72 hours.
Solubility Data
The solubility of this compound varies significantly across different solvents. The following table summarizes key solubility data for easy reference.
| Solvent | Solubility (Concentration) | Notes |
| DMSO | ≥26.05 mg/mL (~49.18 mM) | Recommended for primary stock solutions. Use fresh, anhydrous DMSO for best results as moisture can reduce solubility. |
| Ethanol (EtOH) | ≥4.94 mg/mL (~9.32 mM) | Requires gentle warming and sonication to achieve dissolution. |
| Water | Insoluble | Not a suitable solvent. |
| Formulation (In Vivo) | ≥0.83 mg/mL (~1.57 mM) | In a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a concentrated stock solution, which can be stored and diluted for future experiments.
-
Weighing: Accurately weigh the required amount of solid this compound powder (Molecular Weight: 529.72 g/mol ). For example, to prepare 1 mL of a 10 mM solution, weigh 5.297 mg of this compound.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to the this compound powder.
-
Dissolution: Vortex the solution gently. If the compound does not fully dissolve, warm the vial in a 37°C water bath for 10-15 minutes and/or sonicate briefly. Visually inspect the solution to ensure all solid has dissolved before use.
-
Storage: Aliquot the stock solution into sterile, single-use vials to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
This protocol describes the dilution of the DMSO stock solution into your aqueous cell culture medium for treating cells.
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Warm Media: Pre-warm the complete cell culture medium (containing serum and other supplements) to 37°C. Using cold media can decrease compound solubility and promote precipitation.
-
Dilution: To minimize precipitation, add the this compound stock solution to the pre-warmed medium dropwise while gently swirling the media flask or tube. For example, to make a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
Mixing: Mix the final solution by inverting the tube or swirling the flask several times. Avoid vigorous vortexing.
-
Final Check: Visually inspect the medium to ensure it is clear and free of any precipitate before adding it to your cells. Use the freshly prepared working solution immediately.
Troubleshooting Guide
Encountering precipitation can compromise experimental results. Use this guide to identify and solve common issues.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation upon adding stock to media | "Solvent Shock": The compound is rapidly moving from a high-solubility solvent (DMSO) to a low-solubility one (aqueous media). | • Pre-warm the culture medium to 37°C.• Add the DMSO stock solution slowly or dropwise to the medium while gently swirling.• Create an intermediate dilution in a small volume of warm media first. |
| High Final Concentration: The target concentration of this compound exceeds its solubility limit in the culture medium. | • Decrease the final working concentration of this compound. | |
| Delayed Precipitation (after hours/days in incubator) | Media Evaporation: Over time, evaporation can increase the compound's effective concentration beyond its solubility limit. | • Ensure proper humidification of the incubator.• Use culture plates with low-evaporation lids or seal plates with gas-permeable tape for long-term experiments. |
| Interaction with Media Components: The compound may form insoluble complexes with salts or proteins in the media over time. | • Change the media with a freshly prepared this compound working solution every 24-48 hours. | |
| Temperature Fluctuations: Repeatedly removing plates from the incubator can cause temperature shifts that affect solubility. | • Minimize the time that culture plates are outside of the stable 37°C incubator environment. | |
| Inconsistent Experimental Results | Partial Precipitation: Undetected micro-precipitates are reducing the effective concentration of this compound in solution. | • Before adding the working solution to cells, filter it through a 0.22 µm syringe filter to remove any potential precipitates.• Always visually inspect the media under a microscope before and during the experiment. |
Visual Guides
Experimental Workflow
Caption: Workflow for preparing this compound for in vitro cell treatment.
Mechanism of Action
Caption: this compound inhibits the L3MBTL3 methyl-lysine reader domain.
References
UNC1215 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting potential off-target effects of UNC1215, a potent and selective chemical probe for the methyl-lysine (Kme) reading function of L3MBTL3.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is a potent and selective antagonist of the L3MBTL3 protein, a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors.[1] It competitively binds to the methyl-lysine (Kme) binding pocket of L3MBTL3, displacing mono- or dimethyl-lysine containing peptides. X-ray crystallography has revealed a unique 2:2 polyvalent mode of interaction between this compound and L3MBTL3. This binding disrupts the normal function of L3MBTL3 in recognizing and binding to methylated histones, thereby affecting gene transcription.
Q2: Is this compound toxic to cells?
This compound has been shown to be non-toxic to cells at concentrations significantly above its effective concentration. Studies using a CellTiter-Glo luminescent cell viability assay showed no observable cytotoxicity in HEK293 cells at concentrations up to 100 μM, which is over 100-fold its EC50. Furthermore, this compound is stable in cell media for at least 72 hours.
Q3: What are the known off-target interactions of this compound?
While this compound is highly selective for L3MBTL3, some weak off-target interactions have been identified. It is important to consider these when interpreting experimental results.
-
Muscarinic Receptors: this compound has shown affinity for M1 and M2 muscarinic receptors in radioligand binding assays. However, functional assays revealed only weak antagonist activity against M1 (IC50 = 3.5 μM) and even weaker activity against M2 (40% inhibition at 30 μM).
-
Kinases: In a screen against a panel of 50 diverse kinases, this compound showed weak potency against only FLT3 (64% inhibition at 10 μM).
-
Other Chromatin-Associated Proteins: In a broader screen of 250 chromatin-associated effector proteins, this compound was found to bind to six other proteins besides L3MBTL1: PHF20, PHF20L1, 53BP1, SPF30, and MRG15, though with significantly lower affinity than for L3MBTL3.
For a detailed summary of the selectivity and off-target binding data, please refer to the tables below.
Troubleshooting Guide
Issue: I am observing a phenotype that is inconsistent with L3MBTL3 inhibition.
If you observe unexpected cellular effects when using this compound, it is crucial to systematically investigate potential off-target effects.
Step 1: Review the Selectivity Profile of this compound.
Consult the selectivity data provided in the tables below. Do any of the known off-targets have functions that could explain the observed phenotype?
Step 2: Use the Negative Control Compound.
A key tool for distinguishing on-target from off-target effects is the use of a structurally similar but inactive control compound. For this compound, the recommended negative control is UNC1079 . This compound is significantly less potent against L3MBTL3 and should not produce the same on-target effects. If the unexpected phenotype persists with UNC1079, it is likely an off-target effect of the chemical scaffold.
Step 3: Perform Rescue Experiments.
If possible, perform a rescue experiment by overexpressing an L3MBTL3 construct that is resistant to this compound inhibition but retains its normal function. If the phenotype is rescued, it strongly suggests that the effect is on-target.
Step 4: Consider Cellular Context and Compound Concentration.
-
Cell Line Specificity: The expression levels of off-target proteins can vary between different cell lines. Consider whether the cell line you are using expresses high levels of any of the known off-targets.
-
Concentration: Use the lowest effective concentration of this compound to minimize the risk of off-target effects. The recommended concentration for cellular use is typically in the range of 100 nM to 1 µM.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 / Kd | Selectivity vs. L3MBTL3 | Reference |
| L3MBTL3 | AlphaScreen | 40 nM | - | |
| L3MBTL3 | ITC | 120 nM (Kd) | - | |
| L3MBTL1 | AlphaScreen | 2 µM | >50-fold | |
| L3MBTL4 | AlphaScreen | >50-fold | >50-fold | |
| MBTD1 | AlphaScreen | >50-fold | >50-fold | |
| SFMBT | AlphaScreen | >50-fold | >50-fold | |
| 53BP1 | - | >100-fold | >100-fold | |
| UHRF1 | - | No activity up to 30 µM | - | |
| CBX7 | - | No activity up to 30 µM | - | |
| JARID1A | - | No activity up to 30 µM | - |
Table 2: Off-Target Activities of this compound
| Off-Target | Assay Type | Ki / IC50 / % Inhibition | Reference |
| M1 Muscarinic Receptor | Radioligand Binding | Ki = 97 nM | |
| M1 Muscarinic Receptor | Functional Assay (Antagonist) | IC50 = 3.5 µM | |
| M2 Muscarinic Receptor | Radioligand Binding | Ki = 72 nM | |
| M2 Muscarinic Receptor | Functional Assay (Antagonist) | 40% inhibition at 30 µM | |
| FLT3 Kinase | Kinase Panel Screen | 64% inhibition at 10 µM | |
| PHF20 | Cador 5.0 Array | Kd = 5.6 - 9.4 µM | |
| PHF20L1 | Cador 5.0 Array | - | |
| 53BP1 | Cador 5.0 Array | - | |
| SPF30 | Cador 5.0 Array | - | |
| MRG15 | Cador 5.0 Array | - |
Experimental Protocols
AlphaScreen Methylated Histone Peptide Competition Assay
This assay is used to determine the IC50 of this compound against L3MBTL3 and other methyl-lysine reader proteins.
-
Reagents: Biotinylated histone peptides (e.g., H4K20me2), acceptor beads (e.g., streptavidin-coated), donor beads (e.g., nickel chelate), and the purified methyl-lysine reader protein.
-
Procedure:
-
A solution of the methyl-lysine reader protein is incubated with the biotinylated histone peptide.
-
Varying concentrations of this compound are added to the wells of a 384-well plate.
-
Acceptor and donor beads are added to the wells.
-
The plate is incubated in the dark to allow for bead proximity and signal generation.
-
-
Detection: The plate is read using a suitable plate reader (e.g., EnVision). The AlphaScreen signal is generated when the donor and acceptor beads are brought into close proximity through the protein-peptide interaction. This compound competes with the peptide for binding to the protein, leading to a decrease in the signal.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd) of this compound to L3MBTL3.
-
Instrumentation: An isothermal titration calorimeter.
-
Procedure:
-
A solution of the L3MBTL3 protein is placed in the sample cell of the calorimeter.
-
A concentrated solution of this compound is loaded into the injection syringe.
-
A series of small injections of the this compound solution are made into the protein solution.
-
-
Detection: The heat change associated with each injection is measured.
-
Data Analysis: The binding isotherm is generated by plotting the heat change per injection against the molar ratio of this compound to L3MBTL3. The dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH) are determined by fitting the data to a suitable binding model.
Visualizations
Caption: this compound inhibits L3MBTL3 from binding to methylated histones.
Caption: Workflow for troubleshooting unexpected results with this compound.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurosciencenews.com [neurosciencenews.com]
UNC1215 and Muscarinic Receptor Interactions: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target binding of UNC1215 to muscarinic acetylcholine receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a potent and selective chemical probe developed to inhibit the methyl-lysine (Kme) reading function of L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3).[1][2][3] It binds to L3MBTL3 with high affinity and is used to study its role in chromatin regulation and transcriptional repression.[1][2]
Q2: Does this compound have known off-target effects on muscarinic receptors?
A2: Yes, this compound has been shown to interact with M1 and M2 muscarinic acetylcholine receptors. While highly selective for its primary target, L3MBTL3, researchers should be aware of these potential off-target activities, especially at higher concentrations.
Q3: Is this compound a muscarinic receptor agonist or antagonist?
A3: Functional assays have demonstrated that this compound has no agonist activity at either M1 or M2 muscarinic receptors. It acts as a weak antagonist at the M1 receptor and shows very limited antagonist activity at the M2 receptor.
Q4: What is the binding affinity and functional potency of this compound at muscarinic receptors compared to its primary target?
A4: this compound binds to its primary target, L3MBTL3, with a dissociation constant (Kd) of 120 nM and an IC50 of 40 nM in biochemical assays. Its affinity for muscarinic receptors is lower. For the M1 receptor, the Ki is 97 nM, and the functional antagonist IC50 is 3.5 µM. For the M2 receptor, the Ki is 72 nM, with weak functional antagonism (40% inhibition) observed only at a high concentration of 30 µM.
Q5: Has this compound been tested against other muscarinic receptor subtypes (M3, M4, M5)?
A5: Based on available literature, this compound has been profiled against M1 and M2 muscarinic receptors. There is no readily available information on its binding or functional activity at M3, M4, or M5 subtypes. Researchers should exercise caution and consider performing their own selectivity profiling if these receptors are relevant to their experimental system.
Troubleshooting Guide
Issue 1: I'm using this compound to study L3MBTL3, but I'm observing effects consistent with muscarinic receptor antagonism (e.g., changes in calcium signaling or cAMP levels).
-
Possible Cause: You may be observing off-target effects of this compound on M1 or M2 muscarinic receptors, which are known to modulate these signaling pathways. The functional antagonist activity at the M1 receptor (IC50 = 3.5 µM) occurs at concentrations higher than those typically required to see cellular effects on L3MBTL3 (EC50 of 50-100 nM for promoting GFP-3MBT diffusibility).
-
Troubleshooting Steps:
-
Check this compound Concentration: Verify the final concentration of this compound in your assay. If it is in the low micromolar range (≥ 1 µM), off-target muscarinic antagonism is plausible.
-
Use a Negative Control: Employ a structurally similar but inactive control compound, such as UNC1079, to confirm that the observed effects are due to the specific activity of this compound and not a general compound effect.
-
Muscarinic Antagonist Control: In a parallel experiment, use a well-characterized, potent, and selective muscarinic antagonist (e.g., pirenzepine for M1) to see if it phenocopies the effects observed with this compound.
-
Dose-Response Curve: Generate a full dose-response curve for this compound in your assay. If the effect occurs at a much higher concentration than the reported EC50 for L3MBTL3, it is likely an off-target effect.
-
Issue 2: this compound is precipitating in my aqueous experimental buffer.
-
Possible Cause: this compound is poorly soluble in water. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to precipitate.
-
Troubleshooting Steps:
-
Solvent and Stock Concentration: this compound is soluble in DMSO (>26 mg/mL) and ethanol (≥4.94 mg/mL with warming). Prepare a high-concentration stock solution in 100% fresh DMSO.
-
Serial Dilution: Perform serial dilutions of your DMSO stock in your final assay medium. Ensure the final concentration of DMSO is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
-
Warming/Sonication: For stock preparation, gentle warming to 37°C or brief sonication can aid dissolution.
-
Formulation for In Vivo Use: For in vivo experiments, specific formulations using solvents like PEG300, Tween-80, or corn oil may be necessary to maintain solubility.
-
Quantitative Data Summary
Table 1: this compound Potency and Binding Affinity
| Target | Assay Type | Value | Reference |
| L3MBTL3 (Primary Target) | AlphaScreen (IC50) | 40 nM | |
| Isothermal Titration Calorimetry (Kd) | 120 nM | ||
| M1 Muscarinic Receptor | Radioligand Binding (Ki) | 97 nM | |
| Functional Antagonism (IC50) | 3.5 µM | ||
| M2 Muscarinic Receptor | Radioligand Binding (Ki) | 72 nM | |
| Functional Antagonism | 40% inhibition at 30 µM |
Table 2: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥26.05 mg/mL | |
| Ethanol | ≥4.94 mg/mL (with gentle warming) | |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Functional M1 Muscarinic Receptor Antagonism Assay (Calcium Flux)
This protocol outlines a general procedure to test the antagonist activity of this compound on M1 receptors, which typically signal through the Gαq pathway, leading to an increase in intracellular calcium.
-
Cell Culture: Plate cells stably expressing the human M1 muscarinic receptor (e.g., HEK293 or CHO cells) in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C, according to the manufacturer's instructions.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound (e.g., 0.1 nM to 100 µM) or a known M1 antagonist (e.g., pirenzepine) to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 20-30 minutes at 37°C.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for 10-20 seconds. Add a pre-determined EC80 concentration of a muscarinic agonist (e.g., carbachol or acetylcholine) to all wells simultaneously.
-
Data Acquisition: Continue to measure fluorescence intensity every 1-2 seconds for at least 2-3 minutes to capture the peak calcium response.
-
Data Analysis: Calculate the peak fluorescence response for each well, subtracting the baseline. Normalize the data to the vehicle control (100% response) and a no-agonist control (0% response). Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Competitive Radioligand Binding Assay
This protocol provides a general method for determining the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the desired muscarinic receptor subtype (e.g., M1 or M2). Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate binding buffer.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Binding buffer.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) near its Kd value.
-
Serial dilutions of this compound or a known competing ligand (for positive control).
-
For non-specific binding (NSB) determination, add a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
-
Incubation: Initiate the binding reaction by adding a specific amount of the membrane preparation to each well. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Optimizing UNC1215 Concentration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using UNC1215, a potent and selective chemical probe for the L3MBTL3 methyl-lysine reader domain. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you optimize your experimental conditions and avoid potential cytotoxicity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Question: I am observing unexpected cell death in my experiments after treating with this compound. What could be the cause?
Answer: While this compound has been shown to be non-toxic to cells at concentrations up to 100 µM, unexpected cell death could be due to several factors unrelated to direct compound cytotoxicity.[1] Here are some potential causes and troubleshooting steps:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the tolerance level of your specific cell line. It is recommended to keep the final DMSO concentration below 0.5% and to include a vehicle-only control in your experiments.
-
Compound Aggregation: Poor solubility can lead to compound precipitation or aggregation, which can cause non-specific cellular stress and death. Ensure that your stock solution is fully dissolved and that the final concentration in your media does not exceed its solubility limit. You can warm the tube at 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[2]
-
Contamination: Microbial contamination (e.g., bacteria, yeast, or mycoplasma) in your cell culture can lead to cell death. Regularly test your cells for mycoplasma and visually inspect your cultures for any signs of contamination.
-
Cell Line Sensitivity: While generally non-toxic, it is possible that your specific cell line has a unique sensitivity to this compound or its vehicle. We recommend performing a dose-response curve to determine the optimal, non-toxic concentration for your cell line.
-
Off-Target Effects: At higher concentrations, off-target effects, though minimal, could potentially contribute to cellular stress in sensitive systems. For instance, weak inhibition of the FLT3 kinase has been observed at 10 µM.[1][3]
Question: My experimental results with this compound are inconsistent. What are the possible reasons?
Answer: Inconsistent results can be frustrating. Here are some common causes and solutions:
-
Compound Stability: While this compound is stable in cell media for up to 72 hours, repeated freeze-thaw cycles of your stock solution can lead to degradation.[1] Aliquot your stock solution into single-use vials to maintain its integrity.
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variations in the final concentration of this compound. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Cellular Confluency: The confluency of your cells at the time of treatment can impact their response. Standardize your cell seeding density and treatment confluency for all experiments.
-
Assay Variability: The type of assay you are using to measure the effects of this compound can have inherent variability. Ensure you are using appropriate controls and that your assay is optimized for your experimental conditions.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) methyl-lysine reader domain. It binds to the methyl-lysine binding pocket of L3MBTL3, competitively displacing mono- and di-methylated lysine residues on histone tails and other proteins. This disrupts the normal function of L3MBTL3 in chromatin compaction and transcriptional repression.
What is the recommended concentration range for using this compound in cellular assays?
The recommended concentration for cellular use is between 100 nM and 1 µM. The cellular EC50 (the concentration at which 50% of the maximum effect is observed) is estimated to be in the range of 50-100 nM.
Is this compound cytotoxic?
This compound has been demonstrated to be non-toxic in cellular assays at concentrations significantly higher than its effective concentration. Specifically, no observable cytotoxicity was detected at concentrations up to 100 µM.
What are the known off-target effects of this compound?
This compound is highly selective for L3MBTL3. However, some weak off-target activity has been reported at higher concentrations. These include:
-
Weak inhibition of the FLT3 kinase (64% inhibition at 10 µM).
-
Binding to M1 and M2 muscarinic receptors with Ki values of 97 nM and 72 nM, respectively, although the functional IC50 values are much higher.
How should I prepare and store this compound?
-
Preparation: For in vitro experiments, this compound can be dissolved in DMSO. To aid dissolution, you can warm the solution to 37°C for 10 minutes or use an ultrasonic bath.
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C. It is recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | 120 nM | Isothermal Titration Calorimetry (ITC) | |
| In Vitro IC50 | 40 nM | AlphaScreen methylated histone peptide competition assay | |
| Cellular EC50 | 50-100 nM | Fluorescence Recovery After Photobleaching (FRAP) | |
| Concentration with No Observed Cytotoxicity | Up to 100 µM | CellTiter-Glo Luminescent Cell Viability Assay |
Experimental Protocols
Protocol: Assessing this compound Cytotoxicity using a Luminescent Cell Viability Assay
This protocol outlines a method to determine the potential cytotoxicity of this compound in your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well clear-bottom, opaque-walled plates
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density. The seeding density should allow for logarithmic growth over the course of the experiment.
-
Incubate the plate at 37°C and 5% CO2 overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a vehicle control (medium with the highest concentration of DMSO used in the dilutions).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Include wells with untreated cells as a positive control for viability.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the luminescent cell viability assay reagent to room temperature.
-
Add the luminescent reagent to each well according to the manufacturer's instructions (typically a volume equal to the volume of medium in the well).
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the average luminescence for each treatment condition.
-
Normalize the data to the vehicle control to determine the percent viability for each this compound concentration.
-
Plot the percent viability against the log of the this compound concentration to generate a dose-response curve.
-
Visualizations
References
UNC1215 degradation in cell culture media.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of UNC1215 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to degrade in my cell culture experiment?
A1: this compound has been demonstrated to be highly stable under typical cellular assay conditions. A key study reported that no degradation products were observed after incubating this compound in cell media for 72 hours, both in the presence and absence of HEK293 cells[1]. This suggests that this compound is chemically stable and not readily metabolized by these cells over a common experimental timeframe.
Q2: My experimental results are inconsistent, suggesting a loss of this compound activity. What could be the cause if not degradation?
A2: Inconsistent results or an apparent loss of activity can stem from several factors other than chemical degradation. These include:
-
Poor Aqueous Solubility: this compound has limited solubility in aqueous solutions[2]. Precipitation of the compound upon dilution into cell culture media can lead to a lower effective concentration.
-
Binding to Media Components: Small molecules can bind to proteins, such as albumin in fetal bovine serum (FBS), and other components in the media. This can reduce the free concentration of this compound available to interact with cells[3][4].
-
Adsorption to Plasticware: Highly lipophilic compounds can adsorb to the surfaces of plastic labware, such as plates and tubes, lowering the effective concentration in the media[3].
-
Incorrect Storage and Handling: Repeated freeze-thaw cycles of stock solutions can impact compound stability and solubility.
Q3: How should I prepare and store this compound to ensure optimal performance?
A3: To maintain the integrity of this compound, follow these storage and handling guidelines:
-
Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like DMSO.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store stock solution aliquots at -80°C for long-term stability (up to 1 year or longer).
-
Working Solutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment.
Troubleshooting Guides
Issue 1: Observed Precipitation in Cell Culture Media
If you observe precipitation after adding this compound to your cell culture medium, consider the following causes and solutions.
| Possible Cause | Recommended Solution |
| High Final Concentration | The experimental concentration may exceed the solubility limit of this compound in the medium. Determine the maximum soluble concentration empirically. |
| Solvent Shock | The rapid change in solvent environment from a DMSO stock to the aqueous medium can cause the compound to precipitate. Optimize the dilution by, for example, serially diluting in media or pre-warming the media. |
| Temperature Changes | Moving a solution from a cold to a warm temperature (e.g., 37°C) can sometimes decrease the solubility of a compound. Allow solutions to equilibrate to room temperature before further dilution. |
| Media Composition | Different media formulations have varying components that can affect solubility. If possible, test the solubility of this compound in your specific medium. |
Issue 2: Inconsistent Cellular Activity or Potency
If you are experiencing variability in the biological effect of this compound, use this guide to troubleshoot the issue.
| Possible Cause | Recommended Solution |
| Cellular Metabolism | While this compound is reported to be stable, different cell lines may have varying metabolic activities. To assess this, compare the stability of this compound in complete media with and without the presence of your cells. |
| Binding to Serum Proteins | If using serum-supplemented media, this compound may bind to proteins, reducing its bioavailability. Conduct experiments in serum-free or reduced-serum media, if compatible with your cell line, to see if potency increases. |
| pH Instability | The pH of cell culture media (typically 7.2-7.4) can affect some compounds. While this compound is known to be stable, you can test its stability in buffers of varying pH if this is a concern. |
| Adsorption to Labware | To minimize loss of compound due to binding to plastic, consider using low-binding plates and tubes, especially for experiments with low concentrations of this compound. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
This protocol allows for the determination of this compound stability under specific experimental conditions.
Objective: To quantify the concentration of this compound over time in cell culture media.
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum, and with and without cells)
-
Incubator (37°C, 5% CO2)
-
Analytical method: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Procedure:
-
Prepare a solution of this compound in your cell culture medium at the final experimental concentration.
-
Set up the following conditions in triplicate:
-
This compound in cell-free, serum-free medium.
-
This compound in cell-free, serum-containing medium.
-
This compound in complete medium with your cells.
-
-
Incubate all conditions at 37°C in a 5% CO2 incubator.
-
Collect aliquots from each condition at various time points (e.g., 0, 2, 8, 24, 48, and 72 hours).
-
Immediately store the collected aliquots at -80°C until analysis.
-
Analyze the concentration of the parent this compound compound in each aliquot using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound versus time for each condition to determine its stability profile. A decrease in concentration over time indicates instability under those specific conditions.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound issues.
References
UNC1215 FRAP Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UNC1215 in Fluorescence Recovery After Photobleaching (FRAP) experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound FRAP experiments, presented in a question-and-answer format.
Question: Why am I not observing an increase in the mobile fraction of my fluorescently-tagged L3MBTL3 after this compound treatment?
Answer: Several factors could contribute to this. Consider the following troubleshooting steps:
-
This compound Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound and an adequate incubation time. This compound has been shown to have an IC50 of approximately 500 nM for disrupting the formation of GFP-3MBT foci.[1] We recommend a starting concentration in the low micromolar range (e.g., 1-10 µM) with an incubation time of at least one hour to ensure cellular uptake and target engagement.
-
Compound Integrity: Verify the integrity and activity of your this compound stock. Improper storage or handling can lead to degradation. If in doubt, use a fresh stock or validate its activity through an alternative assay.
-
Cellular Health: Confirm that the cells are healthy and not under stress from the experimental conditions. Phototoxicity from the imaging laser can impact cellular processes, including protein mobility.[2] Reduce laser power and exposure times to the minimum necessary for adequate signal.
-
Negative Control: Always include a negative control in your experiments. UNC1079, a structurally similar but significantly less potent inhibitor, can be used to confirm that the observed effects are specific to L3MBTL3 inhibition.[1] No change in mobility should be observed with the negative control.
-
Fusion Protein Expression Levels: Overexpression of the GFP-L3MBTL3 fusion protein can lead to aggregation or mislocalization, which may mask the effects of this compound. Use a cell line with stable, low-level expression or transfect with the lowest possible amount of plasmid to achieve detectable fluorescence.
Question: The fluorescence recovery in my this compound-treated cells is very fast, making it difficult to acquire enough data points for accurate curve fitting. What can I do?
Answer: Rapid fluorescence recovery suggests a highly mobile protein population. To improve data acquisition for fast recovery kinetics, consider the following:
-
Acquisition Speed: Increase the frame acquisition rate of your microscope.[3][4] This will provide more data points during the initial, rapid phase of recovery.
-
Bleach Region Size: A smaller bleach region will recover more quickly. Conversely, increasing the size of the region of interest (ROI) for photobleaching will slow down the recovery time, allowing for more data points to be collected.
-
Temporal Sampling: For very fast kinetics, ensure there is minimal delay between the end of the bleaching pulse and the start of post-bleach image acquisition.
Question: I am observing significant photobleaching during my post-bleach acquisition sequence, which is affecting my recovery curves. How can I minimize this?
Answer: Photobleaching during the recovery phase can be mistaken for an immobile fraction and can skew your results. Here are some strategies to mitigate this:
-
Reduce Imaging Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio for imaging.
-
Decrease Exposure Time: Shorten the pixel dwell time or camera exposure time.
-
Time-Lapse Interval: For slower recovery processes, you can increase the time interval between post-bleach image acquisitions.
-
Data Correction: Always correct for photobleaching during data analysis. This is typically done by monitoring the fluorescence intensity in a non-bleached region of the cell or in a neighboring, non-bleached cell over the same time course. The recovery curve is then normalized to this decay in fluorescence.
Question: My cells are moving during the FRAP experiment, causing the bleach spot to drift out of the field of view. How can I address this?
Answer: Cell movement is a common challenge in live-cell imaging. The following can help:
-
Cell Culture Conditions: Ensure your cells are well-adhered to the imaging dish. Using dishes coated with extracellular matrix proteins (e.g., fibronectin, collagen) can improve adherence.
-
Image Registration: Post-acquisition image analysis software can be used to correct for cellular drift.
-
Shorter Experiment Duration: If possible, shorten the overall duration of the FRAP experiment to minimize the chance of significant cell movement.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective chemical probe for the methyl-lysine (Kme) reading function of L3MBTL3, a member of the malignant brain tumor (MBT) family of transcriptional repressors. It binds to the Kme-binding pocket of the MBT domains of L3MBTL3, competitively displacing mono- or dimethyl-lysine containing peptides. This displacement disrupts the interaction of L3MBTL3 with its native cellular targets, leading to an increase in the mobility of L3MBTL3 within the cell.
What is a suitable negative control for this compound in FRAP experiments?
UNC1079 is a structurally similar analog of this compound that is significantly less potent and serves as an excellent negative control. It is expected to have no effect on the mobility of L3MBTL3 at concentrations where this compound is active.
What is the expected effect of this compound on GFP-L3MBTL3 mobility in a FRAP experiment?
Treatment with this compound is expected to increase the cellular mobility of GFP-L3MBTL3. This results in a faster fluorescence recovery rate and an increased mobile fraction compared to untreated or vehicle-treated cells. The effect of this compound phenocopies that of point mutations in the Kme-binding pocket of L3MBTL3, which also show higher mobility.
How should I analyze my FRAP data?
FRAP data analysis typically involves the following steps:
-
Correction for Background and Photobleaching: Subtract the background fluorescence and correct for photobleaching that occurs during image acquisition.
-
Normalization: Normalize the fluorescence intensity of the bleached region to the pre-bleach intensity.
-
Curve Fitting: Fit the normalized recovery curve to a mathematical model (e.g., single or double exponential) to extract quantitative parameters.
-
Calculation of Mobile Fraction and Half-maximal Recovery Time (t½): From the fitted curve, determine the mobile fraction (the percentage of fluorescent molecules that are free to move) and the half-maximal recovery time (a measure of the speed of recovery).
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Binding Affinity (Kd) | 120 nM | |
| This compound IC50 (L3MBTL3) | 40 nM | |
| This compound IC50 (disruption of GFP-3MBT foci) | ~500 nM | |
| This compound Selectivity | >50-fold selective for L3MBTL3 over other MBT family members |
Experimental Protocols
Protocol: FRAP Analysis of GFP-L3MBTL3 Mobility Following this compound Treatment
1. Cell Culture and Transfection: a. Plate U2OS or HEK293 cells on glass-bottom imaging dishes. b. Transfect cells with a plasmid encoding a GFP-L3MBTL3 fusion protein. Aim for low expression levels to avoid artifacts. c. Allow cells to grow for 24-48 hours post-transfection.
2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Dilute this compound in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM). c. As a negative control, prepare a similar dilution of UNC1079 and a vehicle control (DMSO). d. Replace the medium in the imaging dishes with the medium containing this compound, UNC1079, or vehicle control. e. Incubate the cells for at least 1 hour at 37°C and 5% CO2.
3. Microscope Setup and Image Acquisition: a. Use a laser scanning confocal microscope equipped for live-cell imaging and FRAP. b. Maintain the cells at 37°C and 5% CO2 throughout the experiment. c. Locate a transfected cell with a clear fluorescent signal in the nucleus. d. Define a region of interest (ROI) within the nucleus for photobleaching. Also, define a control ROI in a non-bleached area of the nucleus and a background ROI outside the cell.
4. FRAP Experiment: a. Pre-bleach Imaging: Acquire 3-5 images at low laser power to establish the baseline fluorescence intensity. b. Photobleaching: Use a high-intensity laser pulse to bleach the fluorescence within the defined ROI. Adjust the laser power and duration to achieve approximately 70-80% bleaching. c. Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the fluorescence recovery in the bleached ROI. The acquisition frequency should be high initially and can be decreased as the recovery slows down.
5. Data Analysis: a. Measure the mean fluorescence intensity in the bleached ROI, the control ROI, and the background ROI for each time point. b. Subtract the background intensity from the bleached and control ROI intensities. c. Correct for photobleaching by normalizing the intensity of the bleached ROI to the intensity of the control ROI. d. Normalize the recovery curve so that the pre-bleach intensity is 1 and the intensity immediately after bleaching is 0. e. Fit the normalized recovery curve to an appropriate model to determine the mobile fraction and t½.
Visualizations
Caption: this compound inhibits L3MBTL3, increasing its mobility.
Caption: Workflow for a this compound FRAP experiment.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 3. Photobleaching Assays (FRAP & FLIP) to Measure Chromatin Protein Dynamics in Living Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correcting drift in FRAP experiments [imagej.net]
Improving signal-to-noise in UNC1215 AlphaScreen assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio in UNC1215 AlphaScreen assays. The information is tailored for researchers, scientists, and drug development professionals.
Section 1: Understanding the this compound AlphaScreen Assay
FAQ 1: What is the fundamental principle of an AlphaScreen assay?
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology used to study biomolecular interactions.[1][2] The assay involves two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[1][3] When these beads are brought into close proximity (within 200 nm) by a specific biological interaction, a cascade of chemical reactions occurs, resulting in a detectable light signal.[1]
Here is the process:
-
Excitation: A laser excites the Donor bead at 680 nm.
-
Energy Conversion: The photosensitizer within the Donor bead converts ambient oxygen into a high-energy, short-lived form called singlet oxygen.
-
Energy Transfer: If an Acceptor bead is nearby, the singlet oxygen diffuses and reacts with chemiluminescent dyes in the Acceptor bead.
-
Signal Emission: This energy transfer triggers a light emission from the Acceptor bead, typically between 520-620 nm, which is then measured.
If the beads are not in proximity, the singlet oxygen decays without producing a signal.
FAQ 2: What is this compound and how is it used in this assay?
This compound is a potent and selective chemical probe that acts as an antagonist for the methyllysine (Kme) reading function of L3MBTL3, a protein involved in chromatin regulation. In a typical this compound AlphaScreen assay, the goal is to measure the ability of this compound to disrupt the interaction between the L3MBTL3 protein and a methylated histone peptide. The potency of this compound was originally determined using an AlphaScreen methylated histone peptide competition assay, where it demonstrated an IC50 of approximately 40 nM.
Section 2: Troubleshooting Low Signal-to-Noise Ratio (SNR)
A low signal-to-noise (or signal-to-background) ratio is a common issue that can compromise assay results. The following workflow and FAQs provide a structured approach to diagnosing and resolving the problem.
General Troubleshooting FAQs
Q1: My signal is low or absent. What are the first things to check?
-
Reagent Storage and Handling: Ensure all assay components, especially beads, have been stored correctly at 4°C and protected from light. Donor beads are particularly light-sensitive; prolonged exposure to light can photobleach them and reduce signal.
-
Reagent Preparation: Double-check all dilution calculations. Ensure that buffers were prepared correctly and that critical components were not omitted.
-
Assay Temperature: AlphaScreen assays are temperature-sensitive. Ensure all reagents and the microplate are equilibrated to a stable room temperature before reading.
-
Microplate Choice: Always use solid white, opaque microplates (e.g., OptiPlate™ or ProxiPlate™). Black or clear plates are incompatible and will result in very low signal and high crosstalk.
Q2: My background is too high. What are common causes?
-
Bead Aggregation: High concentrations of beads or interacting proteins can lead to non-specific aggregation, increasing background signal. Consider reducing bead or protein concentrations.
-
Contamination: If measuring a human analyte, inadvertent contamination from skin or saliva can increase background.
-
Light Exposure: Accidental exposure of beads to intense light just before reading can cause temporary auto-fluorescence. Ensure plates are incubated in the dark.
-
Non-specific Binding: Add blocking agents like BSA (0.1%) or a non-ionic detergent like Tween-20 (0.01-0.1%) to the assay buffer to minimize non-specific interactions.
Q3: Could my buffer be causing the problem? Yes, certain buffer components can interfere with the assay. It is crucial to check for compatibility.
| Interfering Substance | Recommended Max Level | Mechanism of Interference |
| Transition Metals (Fe²⁺, Cu²⁺, Ni²⁺) | < 1 µM | Quench singlet oxygen |
| Sodium Azide | < 0.05% | Quenches singlet oxygen |
| Biotin (e.g., in RPMI media) | Avoid if possible | Competes with biotinylated molecules for binding to streptavidin-Donor beads |
| Colored Compounds (e.g., Trypan Blue) | Avoid | Absorb light at excitation (680 nm) or emission (520-620 nm) wavelengths |
| Chelators (e.g., EDTA) | > 0.5 mM | Can interfere with assays, particularly those using His-tagged proteins with Ni-NTA beads |
Table 1. Common interfering substances in AlphaScreen assays.
Section 3: Assay Optimization Protocols
If basic troubleshooting does not resolve the low SNR, a systematic re-optimization of assay components is necessary.
FAQ 4: What is the "Hook Effect" and how can I avoid it?
The hook effect is a phenomenon where an excess concentration of one of the binding partners oversaturates the beads, leading to a paradoxical decrease in signal at high analyte concentrations. This occurs because the excess analyte binds to both Donor and Acceptor beads separately, preventing them from forming a complex. To avoid this, it is critical to perform a titration of your binding partners (e.g., L3MBTL3 and the histone peptide) to find a concentration that is below the hook point but still provides a robust signal.
FAQ 5: How do I perform bead and reagent titrations?
Titrating beads and assay-specific reagents (e.g., protein, peptide) is the most critical step for optimizing an AlphaScreen assay. The goal is to find the lowest concentration of each component that still provides a robust signal-to-noise ratio, which saves costs and avoids issues like the hook effect.
Experimental Protocol: Bead and Reagent Cross-Titration
This protocol determines the optimal concentrations for both the AlphaScreen beads and the specific binding partners (e.g., His-L3MBTL3 and Biotin-peptide).
-
Prepare Reagent Dilutions:
-
Prepare serial dilutions of your His-tagged L3MBTL3 protein.
-
Prepare serial dilutions of your biotinylated histone peptide.
-
Prepare different working concentrations of a pre-mixed 1:1 solution of Donor and Acceptor beads (e.g., 40 µg/mL, 20 µg/mL, 10 µg/mL, 5 µg/mL).
-
-
Assay Plate Setup:
-
Use a 384-well white opaque plate.
-
Design a matrix where each row corresponds to a different L3MBTL3 concentration and each column corresponds to a different biotin-peptide concentration.
-
Repeat this matrix for each of the different bead concentrations you are testing.
-
-
Assay Procedure:
-
Add the diluted His-L3MBTL3 to the wells.
-
Add the diluted biotin-peptide to the wells. Include controls with no protein or only one protein to determine background.
-
Incubate for 60 minutes at room temperature to allow for protein-peptide binding.
-
Add the pre-mixed Donor/Acceptor bead solution to all wells.
-
Incubate for 60-120 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the signal-to-background (S/B) ratio for each condition.
-
Plot the results to identify the concentrations of protein, peptide, and beads that yield the best S/B ratio without being on the hook effect part of the curve.
-
| Parameter | Starting Range | Goal |
| Bead Concentration | 5 - 40 µg/mL (each) | Find lowest concentration with robust S/B |
| Protein/Peptide Conc. | 1 - 100 nM | Determine optimal binding window, avoid hook effect |
| Incubation Time (Binding) | 30 - 120 minutes | Ensure reaction reaches equilibrium |
| Incubation Time (Beads) | 60 - 180 minutes | Allow sufficient time for bead association |
| Assay Volume | 5 - 25 µL | Can be miniaturized to save reagents |
Table 2. Typical starting parameters for assay optimization.
Section 4: this compound-Specific Considerations
Q6: Could this compound itself be interfering with the AlphaScreen signal? This is unlikely. This compound's potency was originally characterized using AlphaScreen, indicating its fundamental compatibility with the technology. Furthermore, it is a colorless solid, so it will not interfere by absorbing light at the excitation or emission wavelengths. The primary source of error when working with this compound is more likely related to its handling and solubility.
Q7: What is the correct way to handle this compound for an AlphaScreen assay?
-
Solubility: this compound is highly soluble in DMSO (>26 mg/mL) but insoluble in water. Always prepare a concentrated stock solution in 100% fresh, anhydrous DMSO.
-
Working Dilutions: Prepare serial dilutions of this compound from the DMSO stock into your final assay buffer. Ensure the final concentration of DMSO in the assay well is consistent across all conditions (including controls) and is kept low, typically ≤0.5%, to avoid affecting the biological interaction or assay components.
-
Precipitation: Due to its low aqueous solubility, this compound may precipitate at higher concentrations in aqueous buffer. If you suspect precipitation, you can gently warm the solution (e.g., to 37°C for 10 minutes) or briefly sonicate it. Visually inspect your compound plate for any signs of precipitation before adding it to the assay.
Q8: How can I confirm if a "hit" from my screen is a true inhibitor versus an assay artifact? If you are screening a library of compounds and identify potential inhibitors, it is essential to perform a counter-screen to rule out false positives. The PerkinElmer TruHit™ kit is designed for this purpose. It contains streptavidin-Donor beads and biotinylated-Acceptor beads that bind directly. A compound that disrupts the signal in this simplified assay is likely interfering with the AlphaScreen technology itself (e.g., by quenching singlet oxygen) rather than your specific biological target.
References
Technical Support Center: UNC1215 Affinity Pull-Down
Welcome to the technical support center for UNC1215 affinity pull-down experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming the common challenge of non-specific binding in their experiments. This compound is a potent and selective chemical probe for the methyl-lysine (Kme) reading function of L3MBTL3.[1][2][3][4][5] Affinity pull-down assays using tagged this compound are a powerful tool to investigate its protein interactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in pull-down assays?
A1: this compound is a small molecule inhibitor that selectively binds to the malignant brain tumor (MBT) domains of L3MBTL3, a protein involved in chromatin interaction and transcriptional repression. In pull-down assays, a modified version of this compound (e.g., biotinylated this compound) is used as "bait" to capture its direct binding partner, L3MBTL3, and potentially other interacting proteins from a cell lysate. This allows for the identification and study of the this compound-protein interactome.
Q2: What are the common causes of non-specific binding in this compound affinity pull-down assays?
A2: Non-specific binding in affinity pull-down assays can arise from several factors:
-
Binding to the beads: Proteins can non-specifically adhere to the agarose or magnetic beads used for capture.
-
Binding to the linker or tag: The biotin tag or the linker attaching it to this compound can be a source of non-specific interactions.
-
Hydrophobic and ionic interactions: Proteins can non-specifically associate with the bait molecule or the bead matrix through non-specific hydrophobic or ionic interactions.
-
High protein concentration: A high concentration of lysate can lead to an increase in the background of non-specific binders.
-
Insufficient washing: Inadequate washing of the beads after incubation with the lysate can leave behind non-specifically bound proteins.
Q3: How can I differentiate between specific and non-specific binding in my this compound pull-down?
A3: The key to identifying specific binding is the use of proper controls. A critical control is a competition experiment where the pull-down is performed in the presence of an excess of free, untagged this compound. A specifically interacting protein will show a significant reduction in binding to the biotinylated this compound in the presence of the free competitor, while non-specific binders will not be affected. Additionally, using a negative control compound, such as UNC1079 (a structurally similar but less potent antagonist), can help identify off-target interactions.
Troubleshooting Guide: Non-specific Binding
High background or the presence of multiple non-specific bands in your this compound affinity pull-down can obscure the identification of true interactors. The following table provides a structured approach to troubleshooting these issues.
| Problem | Potential Cause | Recommended Solution |
| High background in all lanes (including controls) | Insufficient blocking of beads | Increase the concentration or incubation time with a blocking agent (e.g., BSA, salmon sperm DNA). |
| Inadequate washing | Increase the number of wash steps (from 3 to 5) and/or the stringency of the wash buffer (e.g., increase salt or detergent concentration). | |
| Cell lysate is too concentrated | Reduce the total amount of protein lysate used in the pull-down assay. | |
| Bands present in the beads-only control lane | Proteins are binding directly to the beads | Perform a pre-clearing step by incubating the lysate with beads alone before the pull-down. Block the beads with BSA or normal serum. Consider using a different type of bead. |
| Multiple non-specific bands in the this compound pull-down lane | Non-specific hydrophobic or ionic interactions | Optimize the wash buffer by adjusting the salt (e.g., 150-500 mM NaCl) and detergent (e.g., 0.1-0.5% Triton X-100 or NP-40) concentrations. |
| Aggregation of bait or proteins | Ensure complete solubilization of the biotinylated this compound. Centrifuge the cell lysate at high speed before use to remove aggregates. | |
| Bands are not competed away with free this compound | Proteins are binding to the biotin tag or linker | Use a "mock" pull-down with biotin alone to identify proteins that bind non-specifically to the tag. |
Experimental Protocols
Protocol: Affinity Pull-Down Assay with Biotinylated this compound
This protocol provides a general framework for performing an affinity pull-down experiment to identify proteins that interact with this compound.
1. Preparation of Cell Lysate
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
2. Pre-clearing the Lysate (Recommended)
-
To 500 µg - 1 mg of cell lysate, add 20-30 µL of a 50% slurry of streptavidin-coated beads.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.
3. Affinity Pull-Down
-
Add biotinylated this compound to the pre-cleared lysate at a final concentration of 1-10 µM.
-
For the competition control, add a 100-fold molar excess of free this compound 30 minutes before adding the biotinylated probe.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
Add 30-50 µL of a 50% slurry of streptavidin-coated beads to each sample.
-
Incubate on a rotator for 1-2 hours at 4°C.
4. Washing
-
Pellet the beads by centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with adjusted salt and detergent concentrations).
-
For each wash, gently resuspend the beads and incubate for 5-10 minutes on a rotator at 4°C before pelleting.
5. Elution and Analysis
-
Elute the bound proteins by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.
Visualizations
Caption: this compound inhibits L3MBTL3 interaction with methylated histones.
Caption: Workflow for this compound affinity pull-down experiment.
Caption: Troubleshooting decision tree for non-specific binding.
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting UNC1215 Cellular Thermal Shift Assay (CETSA) Data: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting cellular thermal shift assay (CETSA) data for the chemical probe UNC1215.
Introduction to this compound and its Target
This compound is a potent and selective chemical probe for the methyl-lysine (Kme) reading function of the L3MBTL3 protein.[1][2][3] L3MBTL3 is a member of the malignant brain tumor (MBT) family of transcriptional repressors that recognize mono- or dimethylated lysine residues on histone tails.[1][2] this compound binds to L3MBTL3 with high affinity, competitively displacing these histone marks. It is a valuable tool for studying the cellular functions of L3MBTL3. This compound is non-toxic to cells at effective concentrations and a structurally similar but significantly less potent analog, UNC1079, is available for use as a negative control.
This compound Binding Affinity for L3MBTL3
| Parameter | Value | Assay |
|---|---|---|
| IC₅₀ | 40 nM | AlphaScreen methylated histone peptide competition assay |
| K_d | 120 nM | Isothermal titration calorimetry (ITC) |
Cellular Thermal Shift Assay (CETSA) Overview
CETSA is a powerful biophysical technique used to assess the binding of a ligand to its target protein within a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When cells are heated, proteins denature and aggregate. A protein bound to a ligand is typically more resistant to this thermal denaturation, resulting in a shift in its melting temperature (T_m). This thermal shift is indicative of target engagement.
There are two main CETSA formats:
-
Melt Curve (Thermal Profile): Cells are treated with a fixed concentration of the compound and then subjected to a range of temperatures. The amount of soluble protein remaining at each temperature is quantified to generate a melting curve. A shift in the melting curve in the presence of the compound compared to a vehicle control indicates target engagement.
-
Isothermal Dose-Response (ITDR): Cells are treated with varying concentrations of the compound and heated at a single, fixed temperature (typically a temperature at which a significant portion of the unbound protein denatures). The amount of soluble protein is then quantified at each compound concentration to generate a dose-response curve, from which an EC₅₀ value for target engagement can be determined.
Experimental Protocols
General CETSA Workflow
A typical CETSA experiment involves the following steps:
-
Compound Treatment: Treat cultured cells with this compound or a vehicle control (e.g., DMSO). Include the negative control compound UNC1079 in parallel experiments.
-
Heating: Subject the cell suspensions to a precise temperature gradient (for melt curves) or a single fixed temperature (for ITDR) using a thermocycler.
-
Cell Lysis: Lyse the cells to release the soluble proteins. This is often achieved through freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction and quantify the amount of the target protein (L3MBTL3) using methods such as Western blotting or mass spectrometry.
Detailed Protocol for this compound CETSA
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cell line expressing L3MBTL3 (e.g., HEK293T)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
UNC1079 (negative control) stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Harvest and resuspend the cells in fresh culture medium at a suitable density.
-
Add this compound, UNC1079, or vehicle control to the cell suspension at the desired final concentrations. For a melt curve, a concentration of 1-10 µM for this compound is a reasonable starting point. For ITDR, a serial dilution of this compound should be prepared.
-
Incubate the cells for 1-2 hours at 37°C to allow for compound uptake and target engagement.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
For Melt Curve: Heat the samples in a thermocycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments).
-
For ITDR: Heat the samples for 3 minutes at a predetermined temperature (e.g., a temperature that results in approximately 50% precipitation of L3MBTL3 in the vehicle-treated sample).
-
Immediately cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Add protease inhibitors to the lysates.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the total protein concentration of the soluble fractions (e.g., using a BCA assay) to ensure equal loading for Western blotting.
-
Prepare samples for SDS-PAGE and perform Western blot analysis using a specific antibody against L3MBTL3.
-
Quantify the band intensities using densitometry.
-
Normalize the L3MBTL3 band intensity to a suitable loading control.
-
Troubleshooting Guide and FAQs
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| No thermal shift observed with this compound. | 1. Suboptimal this compound concentration: The concentration may be too low for effective target engagement. 2. Insufficient incubation time: The compound may not have had enough time to enter the cells and bind to L3MBTL3. 3. Low L3MBTL3 expression: The target protein level in the chosen cell line may be too low to detect a significant shift. 4. Incorrect temperature range (melt curve): The selected temperature range may not be appropriate to observe the melting transition of L3MBTL3. 5. Incorrect temperature (ITDR): The chosen isothermal temperature may be too high or too low. 6. Compound instability: this compound may have degraded. | 1. Increase the concentration of this compound (e.g., up to 10 µM). 2. Increase the incubation time (e.g., up to 4 hours). 3. Confirm L3MBTL3 expression by Western blot. Consider using a cell line with higher endogenous expression or an overexpression system. 4. Broaden the temperature range for the melt curve (e.g., 37°C to 80°C). 5. Optimize the isothermal temperature by first performing a melt curve to identify the T_m of unbound L3MBTL3. 6. Use a fresh stock of this compound. |
| A negative thermal shift (destabilization) is observed. | 1. Compound-induced conformational change: In some cases, ligand binding can lead to a less stable protein conformation. 2. Off-target effects: this compound might be interacting with other proteins that indirectly affect L3MBTL3 stability. | 1. This can be a real and interpretable result. Further validation with orthogonal assays is recommended. 2. Perform proteome-wide CETSA (MS-CETSA) to identify other proteins whose stability is affected by this compound. |
| High variability between replicates. | 1. Inconsistent heating/cooling: Variations in the thermocycler performance can lead to inconsistent results. 2. Pipetting errors: Inaccurate pipetting can lead to variations in cell number and compound concentration. 3. Uneven cell lysis: Incomplete or inconsistent cell lysis can affect the amount of soluble protein recovered. 4. Inconsistent sample loading in Western blot. | 1. Ensure the thermocycler is properly calibrated and provides uniform heating. 2. Use calibrated pipettes and be meticulous with pipetting technique. 3. Ensure complete and consistent freeze-thaw cycles for all samples. 4. Carefully quantify total protein concentration and load equal amounts for each sample. Use a reliable loading control for normalization. |
| The negative control (UNC1079) shows a thermal shift. | 1. UNC1079 is not completely inactive: While significantly less potent, UNC1079 may still have some residual binding to L3MBTL3 at high concentrations. 2. Off-target effects of UNC1079: The negative control may have its own off-target effects that indirectly influence L3MBTL3 stability. | 1. Titrate UNC1079 to determine the concentration at which it shows no effect. 2. If the issue persists, consider using a different negative control or validating the findings with L3MBTL3 knockdown/knockout cells. |
| How do I interpret the magnitude of the thermal shift? | The magnitude of the thermal shift (ΔT_m) is related to the binding affinity of the compound and the thermodynamics of the interaction. A larger positive shift generally indicates stronger binding and stabilization. | Compare the ΔT_m induced by this compound to that of other known binders if available. The significance of the shift should be evaluated statistically based on replicate experiments. |
| What are the known off-targets of this compound? | This compound is highly selective for L3MBTL3 over other MBT domain-containing proteins. However, weak interactions with L3MBTL1 and the Tudor domain of PHF20 have been reported at higher concentrations. It also showed weak inhibition of the kinase FLT3 at 10 µM. | Be mindful of the this compound concentration used. If unexpected results are obtained, consider the possibility of off-target effects and validate findings using complementary approaches such as RNAi-mediated knockdown of L3MBTL3. |
Visualizing Experimental Workflows and Signaling Pathways
This compound Mechanism of Action
Caption: this compound competitively inhibits the binding of L3MBTL3 to methylated histones.
CETSA Melt Curve Workflow
Caption: Workflow for generating a CETSA melt curve to determine thermal stability.
CETSA Isothermal Dose-Response (ITDR) Workflow
Caption: Workflow for generating a CETSA ITDR curve to determine target engagement potency.
References
Validation & Comparative
UNC1215 vs. UNC1079: A Comparative Guide for Researchers
An objective comparison of the potent L3MBTL3 inhibitor UNC1215 and its negative control, UNC1079, supported by experimental data and detailed protocols.
For researchers in epigenetics and drug discovery, the use of well-characterized chemical probes and their corresponding negative controls is paramount for rigorous scientific investigation. This guide provides a comprehensive comparison of this compound, a potent and selective inhibitor of the methyl-lysine reader protein L3MBTL3, and its structurally similar but significantly less active control compound, UNC1079. Understanding the distinct biochemical and cellular activities of these two molecules is crucial for interpreting experimental results and advancing our knowledge of L3MBTL3's role in health and disease.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and UNC1079, highlighting their differential activity against L3MBTL3 and other related proteins.
Table 1: Biochemical Activity against L3MBTL3
| Compound | IC50 (nM) | Kd (nM) |
| This compound | 40[1][2][3] | 120[1][2] |
| UNC1079 | >10,000 | Weak binding observed |
Table 2: Selectivity Profile of this compound
| Target | IC50 (µM) | Fold Selectivity vs. L3MBTL3 |
| L3MBTL1 | 1.0 | ~25 |
| Other MBT family members | - | >50-fold |
| Over 200 other reader domains | - | Highly selective |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound and UNC1079 are provided below.
AlphaScreen Assay for L3MBTL3 Inhibition
This assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds against the interaction between L3MBTL3 and a methylated histone peptide.
Principle: The assay relies on the proximity of two bead types: a donor bead and an acceptor bead. When in close proximity, excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. Inhibition of the protein-peptide interaction separates the beads, resulting in a loss of signal.
Protocol:
-
Reagents: His-tagged L3MBTL3 protein, biotinylated histone H4K20me2 peptide, streptavidin-coated donor beads, and nickel chelate acceptor beads, assay buffer (e.g., 20 mM Tris pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20).
-
Compound Preparation: Prepare a serial dilution of the test compounds (this compound and UNC1079) in assay buffer.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well Proxiplate.
-
Protein-Peptide Incubation: Add 9 µL of a pre-mixed solution of His-L3MBTL3 and biotin-H4K20me2 peptide in assay buffer to each well. Incubate for 30 minutes at room temperature.
-
Bead Addition: Add 2 µL of a suspension of streptavidin-donor and nickel-acceptor beads to each well.
-
Incubation: Incubate the plate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Read the plate on an EnVision multilabel reader equipped with an HTS alpha screen laser.
-
Data Analysis: Plot the signal intensity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Principle: A solution of the ligand is titrated into a solution of the protein in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured relative to a reference cell.
Protocol:
-
Sample Preparation: Dialyze both the L3MBTL3 protein and the compound (this compound) extensively against the same buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and other instrument parameters.
-
Loading the Calorimeter: Load the L3MBTL3 protein solution into the sample cell and the compound solution into the injection syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution, allowing the system to reach equilibrium after each injection.
-
Data Acquisition: Record the heat change after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).
Fluorescence Recovery After Photobleaching (FRAP) for Cellular Target Engagement
FRAP is used to assess the mobility of a fluorescently tagged protein in living cells. Inhibition of the protein's interaction with chromatin can lead to an increase in its mobility.
Principle: A specific region of interest in a cell expressing a fluorescently tagged protein (e.g., GFP-L3MBTL3) is photobleached using a high-intensity laser. The recovery of fluorescence in the bleached region is monitored over time as unbleached molecules diffuse into the area.
Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells and transfect them with a plasmid encoding GFP-L3MBTL3.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or UNC1079 for a defined period.
-
Image Acquisition Setup: Place the cell culture dish on the stage of a confocal microscope equipped for live-cell imaging.
-
Pre-bleach Imaging: Acquire a few images of the cell to determine the baseline fluorescence intensity.
-
Photobleaching: Use a high-intensity laser to bleach a defined region of interest within the nucleus.
-
Post-bleach Imaging: Acquire a time-series of images to monitor the recovery of fluorescence in the bleached region.
-
Data Analysis: Measure the fluorescence intensity in the bleached region over time. Normalize the recovery data and fit it to a mathematical model to determine the mobile fraction and the half-time of recovery (t½). An increase in the mobile fraction and a decrease in t½ indicate increased protein mobility.
Mandatory Visualization
// Nodes H3Kme1_2 [label="Histone H3 (mono/di-methylated Lysine)", fillcolor="#FBBC05", fontcolor="#202124"]; L3MBTL3 [label="L3MBTL3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BCLAF1 [label="BCLAF1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcriptional_Repression [label="Transcriptional Repression", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage_Repair [label="DNA Damage Repair / Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges H3Kme1_2 -> L3MBTL3 [label=" recognizes"]; L3MBTL3 -> Transcriptional_Repression [label=" leads to"]; L3MBTL3 -> BCLAF1 [label=" interacts with", dir=both]; BCLAF1 -> DNA_Damage_Repair; this compound -> L3MBTL3 [label=" inhibits", color="#EA4335", arrowhead=tee]; } Caption: L3MBTL3 signaling pathway and point of inhibition by this compound.
// Nodes this compound [label="this compound\n(Potent Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UNC1079 [label="UNC1079\n(Negative Control)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; L3MBTL3 [label="L3MBTL3 Target", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Effects [label="Cellular Effects\n(e.g., increased mobility of L3MBTL3)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; No_Cellular_Effects [label="No Significant\nCellular Effects", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Structural_Similarity [label="Structural Similarity", shape=plaintext, fontcolor="#202124"];
// Edges this compound -> L3MBTL3 [label="Strong Binding\n(IC50 = 40 nM)"]; UNC1079 -> L3MBTL3 [label="Weak Binding\n(IC50 > 10,000 nM)", style=dashed]; L3MBTL3 -> Cellular_Effects [label="leads to"]; this compound -> Cellular_Effects [style=invis]; UNC1079 -> No_Cellular_Effects; this compound -> Structural_Similarity [dir=none, style=dotted]; UNC1079 -> Structural_Similarity [dir=none, style=dotted]; } Caption: Logical relationship between this compound, UNC1079, and their effects.
References
A Comparative Guide to the L3MBTL3 Chemical Probes: UNC1215 and UNC1079
For researchers in epigenetics and drug development, the study of chromatin-modifying proteins is paramount. The lethal(3)malignant brain tumor-like (L3MBTL) proteins, which recognize and "read" methylated lysine residues on histones, are crucial regulators of gene expression and have been implicated in cancer.[1][2] UNC1215 is a potent and selective chemical probe for L3MBTL3, a member of this protein family.[3][4][5] To facilitate robust experimental design, this guide provides a detailed comparison of this compound and its structurally similar but significantly less active analog, UNC1079, which serves as an essential negative control.
Mechanism of Action and Target Profile
This compound is a high-affinity antagonist of the methyllysine (Kme) reading function of L3MBTL3. It competitively binds to the aromatic cage within the malignant brain tumor (MBT) domains of L3MBTL3, thereby displacing mono- and dimethylated lysine-containing peptides. X-ray crystallography has revealed a unique 2:2 polyvalent mode of interaction between this compound and L3MBTL3. In contrast, UNC1079 is a piperidine analog of this compound and is over 1,000-fold weaker in its inhibition of L3MBTL3, making it an ideal negative control for cellular studies to distinguish on-target from off-target effects.
L3MBTL3 is a member of the Polycomb group of proteins and functions as a transcriptional repressor by compacting chromatin. It recognizes mono- and dimethylated histone H4 at lysine 20 (H4K20me1/2) and histone H1b at lysine 26 (H1bK26me1/2). The paralog, L3MBTL1, also plays a role in transcriptional repression and has been linked to the regulation of protein quality control. This compound exhibits significant selectivity for L3MBTL3 over other MBT family members, including L3MBTL1.
Quantitative Performance Data
The following table summarizes the key performance metrics for this compound and UNC1079, highlighting the potent and selective nature of this compound.
| Parameter | This compound | UNC1079 | Reference(s) |
| Target | L3MBTL3 | L3MBTL3 | |
| IC50 (AlphaScreen) | 40 nM | > 10,000 nM | |
| Kd (ITC) | 120 nM | Weak binding | |
| Selectivity | |||
| L3MBTL3 vs. L3MBTL1 | ~75-fold | Not reported | |
| L3MBTL3 vs. other MBT proteins | >50-fold | Not reported | |
| Cellular Activity | |||
| Disruption of GFP-3MBT foci (IC50) | ~500 nM | No effect | |
| FRAP of GFP-3MBT (EC50) | 50-100 nM | No effect | |
| Cytotoxicity (HEK293) | Non-toxic up to 100 µM | Non-toxic up to 100 µM |
Signaling Pathway and Inhibition
The following diagram illustrates the role of L3MBTL3 in chromatin compaction and gene repression, and the mechanism of inhibition by this compound.
Caption: L3MBTL3 recognizes methylated histones, leading to chromatin compaction and transcriptional repression. This compound inhibits L3MBTL3, preventing this process.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to effectively utilize this compound and UNC1079.
AlphaScreen™ Assay for In Vitro Inhibition
This assay is used to quantify the ability of a compound to disrupt the interaction between L3MBTL3 and a methylated histone peptide.
Materials:
-
His-tagged L3MBTL3 protein
-
Biotinylated H4K20me2 peptide
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay buffer (e.g., 20 mM Tris pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20)
-
This compound and UNC1079
-
384-well Proxiplates
Procedure:
-
Prepare serial dilutions of this compound and UNC1079 in assay buffer.
-
Add 1 µL of each compound dilution to the wells of a 384-well plate.
-
Add 9 µL of a pre-mixed solution of His-L3MBTL3 and biotin-H4K20me2 peptide in assay buffer to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 2 µL of a suspension of Donor and Acceptor beads to each well.
-
Incubate for an additional 30 minutes in the dark at room temperature.
-
Read the plate on an EnVision multilabel reader equipped for AlphaScreen.
-
Calculate IC50 values by fitting the data to a four-parameter logistical curve.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified L3MBTL3 protein
-
This compound solution
-
ITC buffer (e.g., PBS)
-
Microcalorimeter
Procedure:
-
Dialyze the L3MBTL3 protein against the ITC buffer.
-
Prepare a solution of this compound in the same ITC buffer.
-
Load the L3MBTL3 solution into the sample cell of the microcalorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the sample cell while monitoring the heat change.
-
Analyze the resulting thermogram to determine the binding parameters (Kd, n, ΔH).
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the mobility of a fluorescently tagged protein within a living cell, providing insights into its interactions with other cellular components.
Materials:
-
HEK293 cells
-
Expression vector for GFP-L3MBTL3
-
Transfection reagent
-
This compound and UNC1079
-
Confocal microscope with FRAP capabilities
Procedure:
-
Transfect HEK293 cells with the GFP-L3MBTL3 expression vector.
-
Allow cells to express the fusion protein for 24-48 hours.
-
Treat the cells with varying concentrations of this compound or UNC1079 for a defined period.
-
Identify a region of interest (ROI) within the nucleus of a GFP-expressing cell.
-
Photobleach the ROI using a high-intensity laser.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached region.
-
Measure the fluorescence intensity in the ROI over time and calculate the mobile fraction and the half-time of recovery.
Experimental Workflow: Cellular Target Engagement
The following diagram outlines a typical workflow for assessing the cellular target engagement of this compound using UNC1079 as a negative control.
Caption: Workflow for comparing the effects of this compound and UNC1079 on the cellular dynamics of L3MBTL3.
Logical Relationship of Compounds and Target
The relationship between this compound, UNC1079, and their target L3MBTL3 is based on their structural similarity and differential potency.
Caption: this compound is a potent inhibitor of L3MBTL3, while UNC1079 is a structurally related but much weaker-binding negative control.
References
- 1. Chromatin Protein L3MBTL1 Is Dispensable for Development and Tumor Suppression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L3MBTL1 L3MBTL histone methyl-lysine binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
A Comparative Guide to UNC1215 and Other L3MBTL3 Inhibitors for Researchers
This guide provides a comprehensive comparison of UNC1215 with other known inhibitors of the L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3) methyl-lysine reader domain. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the performance and experimental validation of these compounds.
Overview of L3MBTL3 Inhibition
L3MBTL3 is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors. It recognizes and binds to mono- and dimethylated lysine residues on histone tails and other proteins, playing a crucial role in gene expression regulation.[1][2] Dysregulation of L3MBTL3 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. Small molecule inhibitors that competitively block the methyl-lysine binding pocket of L3MBTL3 are valuable tools for studying its biological functions and for potential drug development.
Comparative Analysis of L3MBTL3 Inhibitors
This compound is a potent and selective chemical probe for the methyl-lysine reading function of L3MBTL3.[3] It competitively displaces mono- or dimethyl-lysine-containing peptides from the MBT domains of L3MBTL3.[3] This section compares this compound with other notable L3MBTL3 inhibitors: UNC2533, UNC1679, and UNC669, as well as the inactive control compound UNC1079.
Data Presentation: Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of various L3MBTL3 inhibitors. Potency is presented as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd), while selectivity is shown by comparing the inhibitory activity against other MBT family members.
Table 1: In Vitro Potency of L3MBTL3 Inhibitors
| Compound | L3MBTL3 IC50 (nM) | L3MBTL3 Kd (nM) |
| This compound | 40[4] | 120 |
| UNC2533 | 62 ± 7.2 | 370 |
| UNC1679 | - | 350 |
| UNC669 | 3100 | - |
| UNC1079 | >10,000 | - |
Table 2: Selectivity of L3MBTL3 Inhibitors against MBT Family Proteins (IC50 in µM)
| Compound | L3MBTL1 | L3MBTL3 | L3MBTL4 | SFMBT | MBTD1 |
| This compound | >30 | 0.04 | >30 | >30 | >30 |
| UNC2533 | 14 ± 0.0 | 0.062 ± 0.0072 | - | - | >300 |
| UNC1679 | 68 | 0.47 | - | - | - |
| UNC669 | 4.2 | 3.1 | - | - | - |
Note: A hyphen (-) indicates that data was not available from the searched sources.
This compound demonstrates high potency and over 50-fold selectivity for L3MBTL3 compared to other MBT family members. UNC2533 also shows potent inhibition of L3MBTL3 and a similar selectivity profile to this compound. UNC1679 is another potent inhibitor with improved selectivity over other MBT-containing proteins when compared to this compound. In contrast, UNC669 is a less potent inhibitor of L3MBTL3 and also inhibits L3MBTL1 with similar potency. UNC1079 serves as a valuable negative control, being structurally similar to this compound but significantly less potent.
Mechanism of Action
X-ray crystallography has revealed a unique 2:2 polyvalent mode of interaction between this compound and L3MBTL3, where two molecules of the inhibitor bind to a dimer of the L3MBTL3 protein. This dimeric binding is also observed with UNC2533. This distinct binding mechanism contributes to the high potency and selectivity of these inhibitors.
L3MBTL3 Signaling Pathways
L3MBTL3 is involved in several key cellular signaling pathways, primarily related to transcriptional repression and protein degradation.
Caption: L3MBTL3 signaling pathways in transcriptional repression and protein degradation.
In the absence of a Notch signal, L3MBTL3 is recruited by the transcription factor RBPJ to the enhancers of Notch target genes. L3MBTL3 then recruits the histone demethylase KDM1A, leading to the removal of active histone marks (H3K4me2) and transcriptional repression.
Furthermore, L3MBTL3 acts as an adapter protein that recognizes methylated non-histone proteins, such as DNMT1, E2F1, and SOX2. Upon binding, L3MBTL3 recruits the CRL4-DCAF5 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of these target proteins.
This compound has also been instrumental in identifying a novel, methylation-dependent interaction between L3MBTL3 and BCLAF1, a protein involved in DNA damage repair and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize L3MBTL3 inhibitors.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is used to measure the inhibition of the interaction between L3MBTL3 and a methylated histone peptide.
Protocol:
-
Reagent Preparation:
-
Prepare a biotinylated histone H4 peptide containing dimethylated lysine 20 (H4K20me2).
-
Use GST-tagged L3MBTL3 protein.
-
Prepare Streptavidin-coated Donor beads and anti-GST Acceptor beads.
-
Prepare a serial dilution of the inhibitor compound (e.g., this compound) in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the inhibitor solution.
-
Add a mixture of GST-L3MBTL3 and the biotinylated H4K20me2 peptide.
-
Incubate at room temperature to allow for binding.
-
Add a mixture of Streptavidin-Donor beads and anti-GST Acceptor beads.
-
Incubate in the dark at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
The signal is generated when the Donor and Acceptor beads are brought into proximity by the L3MBTL3-histone peptide interaction.
-
Inhibitors will disrupt this interaction, leading to a decrease in the AlphaScreen signal.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of an inhibitor to L3MBTL3, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Sample Preparation:
-
Dialyze the purified L3MBTL3 protein and the inhibitor (e.g., this compound) extensively against the same buffer to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and the inhibitor.
-
Degas all solutions before use.
-
-
ITC Experiment:
-
Load the L3MBTL3 solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Correct for the heat of dilution by performing a control titration of the inhibitor into the buffer alone.
-
Fit the binding isotherm (heat change per mole of injectant versus the molar ratio of inhibitor to protein) to a suitable binding model to determine the Kd, n, and ΔH.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to measure the mobility of fluorescently tagged proteins in living cells. It can be used to assess the target engagement of an inhibitor by observing changes in the mobility of L3MBTL3.
Protocol:
-
Cell Culture and Transfection:
-
Culture cells (e.g., HEK293T) on glass-bottom dishes.
-
Transfect the cells with a plasmid encoding a fluorescently tagged L3MBTL3 (e.g., GFP-L3MBTL3).
-
Allow for protein expression for 24-48 hours.
-
-
FRAP Experiment:
-
Treat the cells with the inhibitor (e.g., this compound) or vehicle control.
-
Mount the dish on a confocal microscope equipped with a high-power laser.
-
Acquire a pre-bleach image of a region of interest (ROI) within the nucleus of a cell expressing GFP-L3MBTL3.
-
Use a high-intensity laser to photobleach the fluorescence within the ROI.
-
Acquire a time-lapse series of images at low laser intensity to monitor the recovery of fluorescence in the bleached region.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI over time.
-
Correct for photobleaching during image acquisition.
-
Normalize the fluorescence recovery curve.
-
Fit the curve to a diffusion model to determine the mobile fraction and the half-time of recovery (t½). An increase in the mobile fraction and a decrease in t½ indicate that the inhibitor has displaced L3MBTL3 from its less mobile, chromatin-bound state.
-
References
Selectivity profile of UNC1215 against other MBT domain proteins.
A Comparative Guide to the Selectivity Profile of UNC1215 Against Other Malignant Brain Tumor (MBT) Domain Proteins
For researchers and professionals in drug development and chemical biology, the selection of a potent and selective chemical probe is paramount for accurately dissecting the biological function of a target protein. This compound has emerged as a critical tool for studying the methyl-lysine (Kme) reading function of the L3MBTL3 protein, a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors.[1][2] This guide provides a comprehensive overview of the selectivity profile of this compound against other MBT domain-containing proteins, supported by experimental data and detailed protocols to aid in its effective application.
Data Presentation: Quantitative Selectivity Profile of this compound
This compound demonstrates high affinity for L3MBTL3 and significant selectivity over other MBT domain proteins and a broad range of other reader domains. The following table summarizes the binding affinities and inhibitory concentrations of this compound for L3MBTL3 and other relevant proteins.
| Target Protein | Assay Type | Value | Fold Selectivity vs. L3MBTL3 (based on Kd) |
| L3MBTL3 | IC50 (AlphaScreen) | 40 nM | - |
| Kd (ITC) | 120 nM | - | |
| L3MBTL1 | Kd (ITC) | 9.4 µM | ~78-fold |
| L3MBTL4 | IC50 (AlphaScreen) | >10 µM | >250-fold |
| MBTD1 | IC50 (AlphaScreen) | >30 µM | >750-fold |
| SFMBT | Not Reported | - | >50-fold (qualitative) |
| PHF20 (Tudor) | Kd (ITC) | 5.6 µM | ~47-fold |
| 53BP1 (Tudor) | Not Reported | - | >100-fold (qualitative) |
Table 1: Summary of the in vitro binding affinity and inhibitory activity of this compound against a panel of MBT domain proteins and other methyl-lysine readers. Data compiled from James et al., 2013.
Signaling Pathway and Experimental Workflow Visualization
To understand the biological context in which this compound operates, it is crucial to visualize the pathways involving its target, L3MBTL3. L3MBTL3 has been implicated in the ubiquitin-dependent degradation of methylated non-histone proteins. The following diagram illustrates this proposed pathway.
References
Validating UNC1215 Target Engagement in Cells: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a chemical probe like UNC1215 engages its intended target, L3MBTL3, within a cellular context is a critical step in validating its mechanism of action and therapeutic potential. This guide provides a comprehensive comparison of established methods for verifying this compound target engagement in cells, complete with experimental data, detailed protocols, and visual workflows.
This compound is a potent and selective chemical probe for the methyl-lysine (Kme) reading function of L3MBTL3 (Lethal(3)malignant brain tumor-like protein 3).[1][2][3] It binds to L3MBTL3 with a high affinity, competitively displacing mono- or dimethyl-lysine containing peptides.[1][2] Validating that this binding event occurs within the complex environment of a living cell is paramount. This guide explores and compares key methodologies to achieve this, focusing on Cellular Thermal Shift Assay (CETSA), Fluorescence Recovery After Photobleaching (FRAP), and imaging-based analysis of protein localization.
Comparison of this compound Target Engagement Validation Methods
To aid researchers in selecting the most appropriate method for their experimental needs, the following table summarizes and compares the key characteristics of the primary techniques for validating this compound target engagement in cells.
| Method | Principle | Key Readout | Throughput | Advantages | Disadvantages | This compound EC50 (Cellular) |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation. | Increased amount of soluble L3MBTL3 at elevated temperatures. | Low to Medium | Label-free; applicable to endogenous proteins; provides direct evidence of binding. | Requires a specific and high-quality antibody; can be technically demanding; indirect measure of binding affinity. | Not explicitly reported for this compound, but principle is applicable. |
| Fluorescence Recovery After Photobleaching (FRAP) | Measures the mobility of a fluorescently tagged protein. Inhibition of L3MBTL3's chromatin binding by this compound increases its mobility. | Increased rate and extent of fluorescence recovery of GFP-L3MBTL3. | Low | Live-cell imaging; provides dynamic information on protein mobility and binding. | Requires genetic modification (e.g., GFP-tagging); phototoxicity can be a concern; indirect measure of target engagement. | ~50-100 nM |
| Nuclear Foci Disruption | L3MBTL3 can form distinct nuclear foci. This compound binding disrupts these foci by displacing L3MBTL3 from its binding partners. | Decrease in the number and intensity of GFP-L3MBTL3 nuclear foci. | Medium | Visual and quantifiable readout; reflects a functional consequence of target engagement. | Requires GFP-tagged protein; foci formation can be cell-type dependent; indirect measure of binding. | ~500 nM |
Key Reagents for Validation
A crucial aspect of validating this compound's on-target activity is the use of appropriate controls.
-
UNC1079 (Negative Control): A structurally similar but significantly less potent analog of this compound. This control is essential to demonstrate that the observed cellular effects are due to specific engagement with L3MBTL3 and not off-target or compound-specific artifacts.
-
L3MBTL3 Point Mutants:
-
D381A: A mutation in the second MBT domain's aromatic cage that completely abrogates this compound binding.
-
D274A: A mutation in the first MBT domain that significantly weakens this compound binding. These mutants are invaluable for confirming that this compound's effects are mediated through its intended binding site on L3MBTL3.
-
L3MBTL3 Signaling Pathway and the Impact of this compound
L3MBTL3 functions as a transcriptional repressor and plays a role in protein stability. It recognizes and binds to mono- and di-methylated lysine residues on histones and other proteins, leading to changes in gene expression and protein degradation. This compound, by blocking the methyl-lysine reading function of L3MBTL3, can modulate these downstream pathways.
Caption: L3MBTL3 signaling and this compound's point of intervention.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to validate this compound target engagement in cells.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the increased thermal stability of a protein upon ligand binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
HEK293T cells
-
This compound and UNC1079 (negative control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against L3MBTL3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture HEK293T cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound, UNC1079, or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heating:
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for L3MBTL3.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Fluorescence Recovery After Photobleaching (FRAP)
FRAP measures the mobility of GFP-L3MBTL3, which is expected to increase upon displacement from chromatin by this compound.
Caption: Workflow for Fluorescence Recovery After Photobleaching (FRAP).
Materials:
-
HEK293 cells
-
GFP-L3MBTL3 expression vector
-
This compound and UNC1079
-
Confocal microscope with FRAP capabilities
Procedure:
-
Cell Preparation:
-
Seed HEK293 cells on glass-bottom dishes.
-
Transfect cells with a plasmid encoding GFP-L3MBTL3.
-
Allow 24-48 hours for protein expression.
-
-
Compound Treatment:
-
Treat the cells with this compound, UNC1079, or vehicle at the desired concentrations for at least 24 hours before imaging.
-
-
FRAP Imaging:
-
Identify a cell expressing GFP-L3MBTL3.
-
Acquire several images before photobleaching to establish a baseline fluorescence intensity.
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.
-
-
Data Analysis:
-
Measure the fluorescence intensity in the ROI over time.
-
Correct for photobleaching during image acquisition.
-
Normalize the recovery data and fit to a curve to determine the mobile fraction and the half-time of recovery (t½). An increase in the mobile fraction and a decrease in t½ in this compound-treated cells indicate increased protein mobility and target engagement.
-
Nuclear Foci Disruption Assay
This assay visually demonstrates the displacement of L3MBTL3 from its chromatin binding sites.
Materials:
-
U2OS or HEK293 cells
-
GFP-L3MBTL3 (3MBT domain construct) expression vector
-
This compound and UNC1079
-
Fluorescence microscope
Procedure:
-
Cell Preparation and Transfection:
-
Seed U2OS or HEK293 cells on coverslips.
-
Transfect cells with a plasmid encoding the GFP-tagged three MBT domains of L3MBTL3 (GFP-3MBT). This construct is more prone to forming distinct nuclear foci.
-
-
Compound Treatment:
-
Treat the cells with a dose range of this compound, UNC1079, or vehicle for at least 24 hours.
-
-
Imaging and Analysis:
-
Fix and mount the coverslips.
-
Acquire images of the GFP signal in the nucleus using a fluorescence microscope.
-
Quantify the percentage of cells with distinct nuclear foci in each treatment group. A dose-dependent decrease in the percentage of cells with foci upon this compound treatment, but not with UNC1079, indicates target engagement.
-
Conclusion
Validating the cellular target engagement of this compound is a multifaceted process that can be approached with several robust techniques. CETSA provides direct evidence of binding to the endogenous protein, while FRAP and nuclear foci disruption assays offer dynamic and functional readouts in live cells, albeit with the requirement of a fluorescently tagged protein. The choice of method will depend on the specific experimental question, available resources, and desired throughput. For the most comprehensive validation, a multi-pronged approach combining a direct binding assay like CETSA with a functional cellular assay such as FRAP or foci analysis, along with the critical use of a negative control compound and binding-site mutants, is highly recommended. This rigorous approach will provide strong evidence for the on-target activity of this compound and pave the way for its confident use in further biological and drug development studies.
References
Orthogonal Assays to Confirm UNC1215 Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal assays to validate the effects of UNC1215, a potent and selective chemical probe for the methyllysine (Kme) reader domain of the L3MBTL3 protein.[1][2][3] The following sections detail various experimental approaches, present quantitative data for this compound and its negative control, UNC1079, and provide comprehensive protocols to aid in the design and execution of validation studies.
Introduction to this compound and its Target, L3MBTL3
This compound is a first-in-class small molecule inhibitor that targets the malignant brain tumor (MBT) domains of L3MBTL3, a transcriptional repressor involved in chromatin regulation.[1][4] L3MBTL3 recognizes and binds to mono- and di-methylated lysine residues on histone tails and other proteins, playing a role in processes such as gene silencing and protein degradation. This compound competitively displaces these methylated peptides from the L3MBTL3 binding pocket, thereby disrupting its function. To ensure that the observed cellular effects of this compound are a direct consequence of its interaction with L3MBTL3, it is crucial to employ a series of orthogonal assays that interrogate the inhibitor's activity from different biochemical and cellular perspectives.
L3MBTL3 Signaling Pathway
L3MBTL3 functions as a reader of methyl-lysine marks, influencing downstream cellular processes. A key interaction is with BCLAF1, a protein implicated in DNA damage repair and apoptosis. This interaction is dependent on the methyl-lysine binding function of L3MBTL3 and can be disrupted by this compound.
References
UNC1215: A Potent and Selective Chemical Probe for the L3MBTL3 Methyl-Lysine Reader Domain
A comprehensive guide to the selectivity of UNC1215 against other methyl-lysine reader proteins, complete with supporting experimental data and detailed protocols.
This compound is a potent and selective chemical probe for the methyl-lysine (Kme) reading function of L3MBTL3, a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors.[1][2] This guide provides a detailed comparison of this compound's binding affinity for L3MBTL3 against a panel of other methyl-lysine reader domains, highlighting its remarkable selectivity. The information presented here is intended for researchers, scientists, and drug development professionals working in the fields of epigenetics and chemical biology.
Quantitative Selectivity Profile of this compound
This compound demonstrates high affinity for L3MBTL3, with a reported IC50 of 40 nM in an AlphaScreen methylated histone peptide competition assay and a dissociation constant (Kd) of 120 nM as confirmed by isothermal titration calorimetry (ITC).[1][3] Its selectivity is a key feature, showing greater than 50-fold preference for L3MBTL3 over other members of the MBT family.[2] The following table summarizes the available quantitative data on the selectivity of this compound against various methyl-lysine reader domains.
| Target Protein | Protein Family | Assay Type | IC50 (µM) | Kd (µM) | Selectivity Fold (vs. L3MBTL3 IC50) |
| L3MBTL3 | MBT | AlphaScreen | 0.04 | - | 1 |
| L3MBTL3 | MBT | ITC | - | 0.12 | - |
| L3MBTL1 | MBT | AlphaScreen | 2 | - | 50 |
| 53BP1 | Tudor | Pull-down | Micromolar antagonism | - | >25 |
| PHF20 | Tudor | ITC | - | 9.4 | 235 |
| PHF20L1 | Tudor | Protein Microarray | - | - | Weak binder |
| SPF30 | Tudor | Protein Microarray | - | - | Weak binder |
| MRG15 | Chromo | Protein Microarray | - | - | Weak binder |
| UHRF1 (Tandem Tudor) | Tudor | AlphaScreen | >30 | - | >750 |
| CBX7 (Chromodomain) | Chromo | AlphaScreen | >30 | - | >750 |
| JARID1A (PHD) | PHD | AlphaScreen | >30 | - | >750 |
Note: Selectivity fold is calculated based on the IC50 value of this compound for L3MBTL3 (40 nM). Some interactions were characterized by methods that do not yield precise IC50 values but indicate weak or no binding.
Experimental Methodologies
The selectivity of this compound has been rigorously evaluated using a variety of biochemical and biophysical assays. Below are the detailed protocols for the key experiments cited.
AlphaScreen Methylated Histone Peptide Competition Assay
This assay was utilized to determine the IC50 values of this compound against L3MBTL3 and other methyl-lysine reader domains.
Objective: To measure the ability of this compound to disrupt the interaction between a methyl-lysine reader protein and a biotinylated histone peptide.
Protocol:
-
Reagents:
-
His-tagged methyl-lysine reader protein of interest.
-
Biotinylated histone peptide containing the relevant methyl-lysine mark (e.g., H4K20me2 for L3MBTL3).
-
Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer).
-
This compound serially diluted in assay buffer.
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.01% BSA, 0.01% Tween-20.
-
-
Procedure:
-
A mixture of the His-tagged reader protein and the biotinylated histone peptide is pre-incubated in a 384-well plate.
-
This compound at various concentrations is added to the wells.
-
After a 15-minute incubation at room temperature, a mixture of Donor and Acceptor beads is added.
-
The plate is incubated in the dark at room temperature for 1 hour.
-
The AlphaScreen signal is read on an appropriate plate reader.
-
-
Data Analysis:
-
The IC50 value is calculated by fitting the data to a four-parameter logistical equation using graphing software.
-
Isothermal Titration Calorimetry (ITC)
ITC was employed to directly measure the binding affinity (Kd) of this compound to purified methyl-lysine reader domains.
Objective: To determine the thermodynamic parameters of the binding interaction between this compound and a target protein.
Protocol:
-
Reagents:
-
Purified methyl-lysine reader protein dialyzed against ITC buffer.
-
This compound dissolved in the final dialysis buffer.
-
ITC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl.
-
-
Procedure:
-
The protein solution is loaded into the sample cell of the calorimeter.
-
The this compound solution is loaded into the injection syringe.
-
A series of small injections of the this compound solution into the protein solution are performed at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The binding isotherm is generated by plotting the heat change per injection against the molar ratio of ligand to protein.
-
The dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH) are determined by fitting the data to a suitable binding model.
-
Protein Microarray Analysis
To assess the broader selectivity of this compound, a protein microarray containing over 250 protein domains of chromatin-associated effector proteins was utilized.
Objective: To identify potential off-targets of this compound in a high-throughput manner.
Protocol:
-
Reagents:
-
Nitrocellulose-coated slides spotted with an array of purified protein domains.
-
Biotinylated this compound analog.
-
Streptavidin-conjugated fluorescent dye (e.g., Streptavidin-Alexa Fluor 647).
-
Blocking buffer and wash buffers.
-
-
Procedure:
-
The protein microarray slides are blocked to prevent non-specific binding.
-
The slides are incubated with a solution of the biotinylated this compound.
-
After washing, the slides are incubated with the streptavidin-conjugated fluorescent dye.
-
The slides are washed again and then scanned using a microarray scanner.
-
-
Data Analysis:
-
The fluorescence intensity of each spot is quantified, and significant "hits" are identified based on signal-to-noise ratios.
-
Visualizing this compound's Mechanism of Action
This compound exhibits a unique 2:2 polyvalent mode of interaction with L3MBTL3, which is crucial for its high affinity and selectivity. This mechanism involves two molecules of this compound bridging two molecules of the L3MBTL3 protein.
Caption: 2:2 binding mode of this compound with L3MBTL3.
The diagram above illustrates the novel 2:2 polyvalent interaction where two molecules of this compound mediate the dimerization of two L3MBTL3 molecules. This unique binding mode is a key determinant of this compound's high potency and selectivity, as it is not observed with other methyl-lysine readers. This dimerization induced by this compound effectively blocks the methyl-lysine binding pockets of L3MBTL3, preventing its interaction with histone tails, such as H4K20me2.
Experimental Workflow for Selectivity Profiling
The comprehensive assessment of a chemical probe's selectivity involves a tiered approach, starting with closely related family members and expanding to a broader panel of potential off-targets.
Caption: Tiered workflow for this compound selectivity profiling.
This workflow demonstrates the systematic process used to characterize the selectivity of this compound. It begins with determining the potency against the primary target, L3MBTL3, and closely related MBT family members. The screening is then broadened to include a diverse set of methyl-lysine reader domains from different families. Finally, global off-target profiling using protein microarrays and panels of other protein classes, such as kinases and GPCRs, ensures a comprehensive understanding of the probe's specificity. This rigorous evaluation confirms that this compound is a highly selective chemical probe for studying the function of L3MBTL3.
References
UNC1215: A Highly Selective Probe with Minimal Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comprehensive overview of the cross-reactivity profile of UNC1215, a potent antagonist of the L3MBTL3 methyl-lysine reader domain, with a specific focus on its interaction with kinases.
This compound is a well-characterized chemical probe designed to be a selective inhibitor of L3MBTL3, a member of the malignant brain tumor (MBT) family of proteins that recognize and bind to methylated lysine residues on histones, thereby playing a crucial role in transcriptional repression and chromatin organization.[1][2][3][4] While highly potent for its intended target, the utility of this compound in cellular and in vivo studies is critically dependent on its selectivity and minimal off-target effects, particularly against kinases, which are common off-targets for small molecule inhibitors.
Minimal Interaction with the Human Kinome
Extensive screening of this compound against a panel of diverse kinases has demonstrated its remarkable selectivity for its primary target, L3MBTL3, with minimal cross-reactivity across the kinome. The data consistently show that this compound does not significantly inhibit the activity of a wide range of kinases, underscoring its value as a specific tool for studying L3MBTL3 function.
Kinase Selectivity Data
A kinase selectivity panel was employed to assess the inhibitory activity of this compound against a diverse set of 50 kinases. At a concentration of 10 µM, this compound exhibited less than 15% inhibition for 49 of the kinases tested.[5] The only notable, albeit weak, interaction was with FLT3, where 64% inhibition was observed at a 10 µM concentration. This high degree of selectivity is a critical feature of a high-quality chemical probe.
| Target Kinase | % Inhibition at 10 µM this compound |
| FLT3 | 64% |
| 49 Other Kinases | < 15% |
Selectivity Beyond Kinases
The selectivity of this compound has been evaluated against a broad spectrum of other protein families, further cementing its status as a specific L3MBTL3 probe.
-
MBT Family Members: this compound is over 50-fold more selective for L3MBTL3 compared to other members of the MBT family.
-
Other Reader Domains: The probe has been tested against more than 200 other reader domains and has shown a high degree of selectivity.
-
Other Epigenetic Targets: this compound was found to be inactive against a panel of histone methyltransferases and showed no significant interaction with various bromodomains and lysine demethylases in differential scanning fluorimetry assays.
Experimental Protocols
The assessment of this compound's kinase cross-reactivity was primarily conducted through kinase panel screening. The general workflow for such an assay is outlined below.
Kinase Panel Screening Protocol (General Methodology)
-
Compound Preparation: this compound is serially diluted to the desired screening concentration (e.g., 10 µM).
-
Kinase Reaction Setup: Individual kinase reactions are prepared in a multi-well plate format. Each well contains a specific kinase, its corresponding substrate (peptide or protein), and ATP (often radiolabeled, e.g., [γ-³³P]-ATP).
-
Incubation: this compound is added to the kinase reaction mixtures and incubated for a defined period to allow for any potential inhibitory activity.
-
Detection of Kinase Activity: The extent of substrate phosphorylation is measured. In the case of radiolabeled ATP, this is typically done by capturing the phosphorylated substrate on a filter membrane and quantifying the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the kinase activity in the presence of this compound to the activity in a control reaction without the compound.
Visualizing the Experimental Workflow and Biological Context
To further clarify the experimental approach and the biological role of this compound's primary target, the following diagrams are provided.
Caption: Workflow for Kinase Selectivity Profiling of this compound.
Caption: this compound Mechanism of Action on the L3MBTL3 Pathway.
Conclusion
References
- 1. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
A Comparative Guide to UNC1215 and UNC1079: Phenotypic and Mechanistic Differences in L3MBTL3 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phenotypic effects of UNC1215 and its structurally similar, yet functionally distinct, analog UNC1079. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
This compound is a potent and selective chemical probe designed to inhibit the methyl-lysine (Kme) reading function of the L3MBTL3 protein, a member of the malignant brain tumor (MBT) family of transcriptional repressors.[1] In contrast, UNC1079 was synthesized as a negative control, possessing a similar chemical scaffold but exhibiting significantly weaker binding affinity and cellular activity.[1] This guide elucidates the critical differences between these two compounds, underscoring the importance of a proper negative control in target validation studies.
Quantitative Comparison of this compound and UNC1079
The following table summarizes the key quantitative parameters that differentiate the activity of this compound and UNC1079.
| Parameter | This compound | UNC1079 | Reference |
| Target | L3MBTL3 methyl-lysine reader domain | L3MBTL3 methyl-lysine reader domain | [1] |
| Binding Affinity (Kd) | 120 nM | > 10 µM (>1000-fold weaker) | [1] |
| In vitro Inhibition (IC50) | 40 nM | > 10 µM | [1] |
| Cellular Activity (EC50) | 50-100 nM (FRAP assay) | No effect up to 0.1 mM | |
| GFP-3MBT Foci Disruption (IC50) | ~500 nM | Ineffective | |
| Cytotoxicity | No observable cytotoxicity up to 100 µM | No observable cytotoxicity up to 100 µM |
Phenotypic Differences in Cellular Assays
Key cellular experiments have highlighted the stark contrast in the phenotypic effects induced by this compound and the inert nature of UNC1079.
Fluorescence Recovery After Photobleaching (FRAP)
In HEK293 cells expressing a GFP-tagged construct of the three MBT domains of L3MBTL3 (GFP-3MBT), this compound treatment leads to a dose-dependent increase in the mobility of the GFP-3MBT protein within the nucleus. This is observed as a faster recovery of fluorescence in a photobleached area, indicating that this compound effectively displaces GFP-3MBT from its less mobile, chromatin-bound state. In stark contrast, UNC1079 shows no effect on the mobility of GFP-3MBT, even at concentrations up to 0.1 mM.
GFP-3MBT Foci Formation
When expressed in HEK293 or U2OS cells, GFP-3MBT localizes into distinct nuclear foci. This compound treatment effectively disrupts these foci in a dose-dependent manner, with an IC50 of approximately 500 nM. This disruption is consistent with the compound's ability to inhibit the interaction of the MBT domains with their methylated lysine targets within the nucleus. Conversely, UNC1079 has no effect on the formation or maintenance of these nuclear foci, further solidifying its role as an inactive control.
Interaction with BCLAF1
This compound has been instrumental in identifying new protein-protein interactions involving L3MBTL3. Treatment with this compound was shown to disrupt the interaction between L3MBTL3 and BCLAF1 (Bcl-2-associated transcription factor 1), a protein implicated in DNA damage repair and apoptosis. This suggests that the L3MBTL3-BCLAF1 interaction is dependent on the methyl-lysine reading capability of L3MBTL3. As expected, UNC1079 does not affect this interaction.
Mechanism of Action and Signaling Pathways
The observed phenotypic differences are a direct consequence of their differential engagement with the L3MBTL3 target.
Caption: Mechanism of Action of this compound vs. UNC1079.
L3MBTL3 is involved in several downstream signaling pathways. Its inhibition by this compound can therefore have significant cellular consequences. One such pathway is the Notch signaling cascade, where L3MBTL3 acts as a negative regulator.
Caption: L3MBTL3's Role in Notch Signaling and its Inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to differentiate this compound and UNC1079.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay was used to confirm that this compound and UNC1079 are not cytotoxic at concentrations where this compound shows cellular activity.
Materials:
-
HEK293 cells
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
96-well white-walled, clear-bottom plates
-
This compound and UNC1079 stock solutions in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and UNC1079 in culture media. The final DMSO concentration should not exceed 0.1%.
-
Add the compound dilutions to the respective wells. Include DMSO-only wells as a vehicle control.
-
Incubate the cells with the compounds for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the data as a percentage of the vehicle control.
Fluorescence Recovery After Photobleaching (FRAP)
This experiment measures the mobility of L3MBTL3 within the nucleus.
Materials:
-
HEK293 cells
-
Transfection reagent (e.g., Lipofectamine)
-
Plasmid encoding GFP-3MBT
-
Glass-bottom imaging dishes
-
Confocal microscope with a high-power laser for photobleaching
-
This compound and UNC1079 stock solutions in DMSO
Protocol:
-
Seed HEK293 cells on glass-bottom imaging dishes.
-
Transfect the cells with the GFP-3MBT plasmid according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression.
-
Treat the cells with varying concentrations of this compound or UNC1079 for a specified period (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
Mount the dish on the confocal microscope stage, maintained at 37°C and 5% CO2.
-
Identify a cell expressing GFP-3MBT and acquire a pre-bleach image of the nucleus.
-
Select a region of interest (ROI) within the nucleus and photobleach it using a high-intensity laser pulse.
-
Immediately after bleaching, acquire a time-lapse series of images of the bleached region at low laser intensity to monitor fluorescence recovery.
-
Quantify the fluorescence intensity in the ROI over time.
-
Normalize the recovery data to the pre-bleach intensity and correct for any photobleaching during image acquisition.
-
Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t½).
Experimental Workflow
A typical workflow for comparing the effects of this compound and UNC1079 is outlined below.
Caption: Experimental Workflow for Comparing this compound and UNC1079.
Conclusion
The stark phenotypic differences observed between this compound and UNC1079 treatment underscore the successful design of a potent and selective chemical probe and its corresponding inactive control. While this compound effectively engages the L3MBTL3 target in cells, leading to measurable changes in protein mobility, subnuclear localization, and protein-protein interactions, UNC1079 remains inert in these assays. The availability of this well-characterized pair of compounds provides a robust system for elucidating the biological functions of L3MBTL3 and for validating it as a potential therapeutic target. Researchers utilizing this compound can confidently attribute the observed phenotypes to the inhibition of L3MBTL3 by running parallel experiments with the negative control, UNC1079.
References
UNC1215: A Potent and Selective Tool for Interrogating L3MBTL3 Biology
A Comparative Guide for Researchers
UNC1215 has emerged as a critical tool compound for elucidating the biological functions of the methyl-lysine reader protein L3MBTL3. This guide provides a comprehensive comparison of this compound with other available chemical probes, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies of L3MBTL3 biology.
L3MBTL3, a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors, recognizes mono- and di-methylated lysine residues on histone tails, playing a crucial role in gene expression regulation.[1] Dysregulation of L3MBTL3 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention and biological investigation.
This compound: A First-in-Class L3MBTL3 Probe
This compound is a potent and highly selective chemical probe for the methyl-lysine (Kme) reading function of L3MBTL3.[2] It binds to L3MBTL3 with a dissociation constant (Kd) of 120 nM and exhibits an IC50 of 40 nM in in vitro assays.[3][4] X-ray crystallography studies have revealed a unique 2:2 polyvalent mode of interaction between this compound and L3MBTL3, contributing to its high affinity and selectivity.[2] In cellular assays, this compound is non-toxic and effectively engages L3MBTL3, leading to an increased cellular mobility of a GFP-L3MBTL3 fusion protein.
Comparison with Alternative L3MBTL3-Targeting Compounds
While this compound stands out for its potency and selectivity, several other compounds have been developed to target L3MBTL3 and related MBT-domain containing proteins. A direct comparison is essential for informed experimental design.
| Compound | Target(s) | IC50 (L3MBTL3) | Kd (L3MBTL3) | Selectivity Highlights | Reference(s) |
| This compound | L3MBTL3 | 40 nM | 120 nM | >50-fold selective over other MBT family members | |
| UNC2533 | L3MBTL3 | 62 nM | 370 nM | Similar selectivity profile to this compound | |
| UNC1679 | L3MBTL3 | Not Reported | 350 nM | Improved selectivity against some other MBT-containing proteins compared to this compound | |
| UNC669 | L3MBTL1, L3MBTL3 | 3.1 µM | Not Reported | Primarily targets L3MBTL1 | |
| UNC1079 | L3MBTL3 (Negative Control) | >10 µM | Weak binding | Structurally similar to this compound but significantly less potent |
Key Experimental Data and Protocols
The efficacy and selectivity of these compounds have been determined through various biophysical and cellular assays. Below are summaries of key experimental protocols.
AlphaScreen™ Assay for L3MBTL3 Inhibition
This assay is a bead-based method used to measure the inhibition of the interaction between L3MBTL3 and a methylated histone peptide.
Protocol Summary:
-
Reagents:
-
His-tagged L3MBTL3 protein
-
Biotinylated histone H4K20me2 peptide
-
Streptavidin-coated Donor beads
-
Nickel Chelate Acceptor beads
-
Assay Buffer (e.g., 20 mM Tris pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20)
-
Test compounds (e.g., this compound) diluted in DMSO
-
-
Procedure:
-
Add 1 µL of test compound dilution to a 384-well Proxiplate.
-
Add 9 µL of a pre-mixed solution of L3MBTL3 protein and biotinylated H4K20me2 peptide to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 2 µL of a suspension of Streptavidin-Donor and Nickel Chelate-Acceptor beads.
-
Incubate for an additional 30 minutes in the dark at room temperature.
-
Read the plate on an EnVision multilabel reader equipped for AlphaScreen.
-
-
Data Analysis:
-
The decrease in the AlphaScreen signal is proportional to the inhibition of the L3MBTL3-peptide interaction.
-
IC50 values are calculated from the dose-response curves.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol Summary:
-
Reagents:
-
Purified L3MBTL3 protein
-
Test compound (e.g., this compound)
-
Dialysis Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
-
Procedure:
-
Dialyze both the protein and the compound extensively against the same buffer to minimize heat of dilution effects.
-
Load the L3MBTL3 protein into the sample cell of the ITC instrument (e.g., at a concentration of 10-20 µM).
-
Load the test compound into the injection syringe (e.g., at a concentration of 100-200 µM).
-
Perform a series of injections of the compound into the protein solution while monitoring the heat change.
-
A control experiment titrating the compound into buffer alone is performed to determine the heat of dilution.
-
-
Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).
-
L3MBTL3 Signaling Pathways and Experimental Workflows
To visualize the biological context in which this compound is utilized, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Caption: L3MBTL3-mediated transcriptional repression and its inhibition by this compound.
Caption: this compound disrupts the L3MBTL3-BCLAF1 interaction in the DNA damage response.
Caption: A typical experimental workflow for studying L3MBTL3 biology using a tool compound.
Conclusion
This compound is a highly potent and selective tool compound that has been instrumental in advancing our understanding of L3MBTL3 biology. Its well-characterized in vitro and cellular activities, along with the availability of a less active control compound (UNC1079), make it an excellent choice for rigorous biological studies. While other compounds like UNC2533 and UNC1679 also show promise, this compound remains the gold standard for specifically probing the function of L3MBTL3's methyl-lysine reading domains. This guide provides the necessary data and experimental context to empower researchers to effectively utilize this compound and its alternatives in their exploration of L3MBTL3's role in health and disease.
References
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for UNC1215
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical probe extends beyond its experimental use. Proper disposal is a critical final step, ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of UNC1215, a potent and selective chemical probe for the L3MBTL3 methyllysine reader domain.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE). While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is paramount.[1] This includes:
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use protective gloves. The SDS recommends selecting glove material based on penetration times, rates of diffusion, and degradation.[1]
-
Respiratory Protection: Ensure adequate ventilation in the work area.
-
Skin and Body Protection: Wear a lab coat.
In case of accidental exposure, follow these first-aid measures:
-
After inhalation: Move to fresh air and consult a doctor if complaints arise.[1]
-
After skin contact: While the product is not generally considered an irritant, wash the affected area with soap and water.[1]
-
After eye contact: Rinse the opened eye for several minutes under running water.[1]
-
After swallowing: If symptoms persist, seek medical advice.
Step-by-Step Disposal Plan for this compound
Although this compound is not classified as hazardous waste, it is crucial to follow a structured disposal plan to maintain a safe and compliant laboratory environment. This procedure aligns with general best practices for the disposal of non-hazardous chemical waste in a research setting.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "Non-Hazardous Chemical Waste."
-
Ensure that only this compound and materials contaminated with it are placed in this container. Do not mix with hazardous chemical waste streams such as halogenated solvents, acids, or bases.
2. Container Management:
-
Use a container that is in good condition, compatible with the chemical, and has a secure lid. Glass or plastic reagent bottles are often suitable.
-
Keep the waste container closed except when adding waste.
3. Disposal of Unused Solid this compound:
-
If you have a small quantity of expired or unwanted solid this compound, it can be disposed of as non-hazardous solid waste.
-
Place the solid material in the designated "Non-Hazardous Chemical Waste" container.
4. Disposal of Solutions Containing this compound:
-
For solutions of this compound (e.g., dissolved in DMSO or other solvents), the disposal method depends on the solvent used.
-
Aqueous Solutions: If this compound is in an aqueous buffer, and the buffer components are non-hazardous, the solution can typically be disposed of down the drain with copious amounts of water, provided it complies with local regulations.
-
Solvent Solutions: If this compound is dissolved in a solvent like DMSO, the entire solution should be treated as chemical waste according to your institution's guidelines for that specific solvent. Halogenated and non-halogenated solvent wastes should be segregated.
5. Disposal of Contaminated Labware:
-
Sharps: Chemically contaminated sharps, such as needles or pipette tips, should be placed in a designated, puncture-resistant sharps container labeled for "Chemically Contaminated Sharps."
-
Glassware: Glassware contaminated with this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. After rinsing, the glassware can be washed and reused or disposed of in a broken glass box.
-
Other Labware: Disposable labware such as gloves, paper towels, and plastic tubes contaminated with this compound should be placed in the designated "Non-Hazardous Chemical Waste" container.
6. Final Disposal:
-
Once the "Non-Hazardous Chemical Waste" container is full, seal it securely.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department, following their specific procedures for non-hazardous chemical waste.
Quantitative Data: Physical and Chemical Properties of this compound
Understanding the physical and chemical properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₃₂H₄₃N₅O₂ |
| Molecular Weight | 529.7 g/mol |
| Appearance | A crystalline solid |
| Solubility | DMF: 16 mg/ml, DMSO: 5 mg/ml, Ethanol: 14 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.50 mg/ml |
| λmax | 289 nm |
Experimental Protocols
While this document focuses on disposal, the experimental use of this compound as a chemical probe for L3MBTL3 has been detailed in published literature. For comprehensive experimental protocols, researchers should refer to the primary publication:
-
James, L.I., Barsyte-Lovejoy, D., Zhong, N., et al. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain. Nat. Chem. Biol.9(3) , 184-191 (2013).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.
Caption: this compound Disposal Workflow.
References
Safeguarding Your Research: A Comprehensive Guide to Handling UNC1215
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of UNC1215, a potent and selective chemical probe for the L3MBTL3 methyllysine reader domain. Adherence to these protocols is critical for personal safety and the integrity of your research.
Immediate Safety and Handling Protocols
This compound is a valuable tool in epigenetic research; however, as with any chemical compound, it must be handled with care. While this compound is not classified as a hazardous substance, a thorough risk assessment should be conducted before any handling. The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound in various laboratory settings.
| Activity | Required Personal Protective Equipment |
| Handling Solid Compound (Weighing, Aliquoting) | - Disposable Gown (fluid-resistant) - Double Gloves (nitrile) - N95 or FFP2 Respirator (fit-tested) - Safety Goggles with Side Shields |
| Preparing Solutions | - Disposable Gown (fluid-resistant) - Nitrile Gloves - Safety Goggles with Side Shields |
| Cell Culture and In Vitro Assays | - Laboratory Coat - Nitrile Gloves - Safety Glasses |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks and ensure a safe laboratory environment. The following step-by-step operational plan provides guidance for the entire lifecycle of the compound within your laboratory.
A risk assessment is the foundation of safe laboratory practice. Before working with this compound, a comprehensive risk assessment should be performed to identify potential hazards and establish appropriate control measures. This assessment should consider the quantity of the compound being used, the frequency of handling, and the specific experimental procedures involved.
Experimental Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound, from receipt to disposal.
Detailed Methodologies for Key Procedures
1. Weighing and Aliquoting the Solid Compound:
-
Environment: Perform all manipulations of the solid compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Equipment: Use dedicated spatulas and weigh boats.
-
Procedure:
-
Don the appropriate PPE as specified in the table above.
-
Carefully open the container in the fume hood.
-
Weigh the desired amount of this compound onto a weigh boat.
-
Transfer the weighed compound to a tared, labeled container for storage or immediate use.
-
Clean the spatula and work surface with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as chemical waste.
-
2. Preparation of Stock and Working Solutions:
-
Solvent: this compound is soluble in DMSO.
-
Procedure:
-
In a chemical fume hood, add the appropriate volume of solvent to the vial containing the weighed this compound.
-
Vortex briefly to ensure complete dissolution.
-
For stock solutions, use a concentration that is convenient for your experimental needs (e.g., 10 mM).
-
Prepare working solutions by diluting the stock solution with the appropriate cell culture medium or buffer immediately before use.
-
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, pipette tips) in a designated, sealed container labeled "Non-hazardous Chemical Waste."
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not pour solutions containing this compound down the drain.
-
Disposal Route: All waste containing this compound should be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.
By implementing these safety and handling procedures, researchers can confidently work with this compound while maintaining a safe and secure laboratory environment. This commitment to safety not only protects personnel but also ensures the reliability and reproducibility of your scientific findings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
